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  • Product: 4,6-Difluoro-1-methyl-1H-indole-5-carbaldehyde
  • CAS: 1823324-74-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4,6-Difluoro-1-methyl-1H-indole-5-carbaldehyde: A Key Building Block for Advanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4,6-difluoro-1-methyl-1H-indole-5-carbaldehyde, a fluorinated heterocyclic compound of si...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,6-difluoro-1-methyl-1H-indole-5-carbaldehyde, a fluorinated heterocyclic compound of significant interest in medicinal chemistry. The strategic incorporation of fluorine atoms and a methyl group onto the indole scaffold imparts unique physicochemical properties that are highly desirable in the design of novel therapeutic agents. This document details the chemical structure, key properties, a robust synthesis protocol, and the potential applications of this versatile building block in drug discovery and development.

Introduction: The Strategic Advantage of Fluorination in Indole Scaffolds

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The introduction of fluorine atoms into organic molecules can profoundly influence their biological activity.[2] Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can lead to enhanced metabolic stability, increased binding affinity to target proteins, and improved pharmacokinetic profiles.[3][4] Specifically, the presence of fluorine on the indole ring can alter the electronic properties of the molecule, influencing its reactivity and potential as a pharmacophore. The methylation at the N-1 position further modifies its properties by removing the hydrogen bond donor capability and increasing lipophilicity. 4,6-Difluoro-1-methyl-1H-indole-5-carbaldehyde, therefore, represents a valuable and strategically designed building block for the synthesis of advanced drug candidates.

Molecular Structure and Physicochemical Properties

The chemical structure of 4,6-difluoro-1-methyl-1H-indole-5-carbaldehyde is characterized by an indole core, with fluorine atoms at positions 4 and 6, a methyl group at the nitrogen (position 1), and a carbaldehyde group at position 5.

Table 1: Physicochemical Properties of 4,6-Difluoro-1-methyl-1H-indole-5-carbaldehyde

PropertyValueSource
CAS Number 1823324-74-8[5]
Molecular Formula C₁₀H₇F₂NO[5]
Molecular Weight 195.17 g/mol [5]
Appearance Expected to be a solidGeneral knowledge
Purity >95.0% (commercially available)[5]
InChI Key NEXOMCORLFUQOE-UHFFFAOYSA-N[5]

Synthesis Protocol: A Two-Step Approach

The synthesis of 4,6-difluoro-1-methyl-1H-indole-5-carbaldehyde can be efficiently achieved in a two-step process starting from the commercially available 4,6-difluoro-1H-indole. The first step involves the N-methylation of the indole, followed by a Vilsmeier-Haack formylation to introduce the aldehyde group at the C-5 position.

Step 1: Synthesis of 4,6-Difluoro-1-methyl-1H-indole

The methylation of the indole nitrogen is a standard procedure that can be accomplished using a variety of methylating agents in the presence of a base.

Experimental Protocol:

  • To a solution of 4,6-difluoro-1H-indole (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), add a base such as sodium hydride (NaH, 1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the resulting mixture at 0 °C for 30 minutes to allow for the formation of the indolide anion.

  • Add methyl iodide (CH₃I, 1.2 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4,6-difluoro-1-methyl-1H-indole.

Step 2: Vilsmeier-Haack Formylation to Yield 4,6-Difluoro-1-methyl-1H-indole-5-carbaldehyde

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6][7][8][9] The Vilsmeier reagent, a chloroiminium salt, is generated in situ from a substituted amide like DMF and phosphorus oxychloride (POCl₃).[8]

Experimental Protocol:

  • In a flame-dried flask under an inert atmosphere, cool anhydrous N,N-dimethylformamide (DMF, 3 equivalents) to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • In a separate flask, dissolve 4,6-difluoro-1-methyl-1H-indole (1 equivalent) in anhydrous DMF.

  • Add the solution of the indole to the freshly prepared Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 2-3 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker containing crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow and careful addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is alkaline.

  • The product may precipitate as a solid. Collect the precipitate by vacuum filtration and wash it with cold water.

  • If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude 4,6-difluoro-1-methyl-1H-indole-5-carbaldehyde by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Synthesis_Workflow cluster_step1 Step 1: N-Methylation cluster_step2 Step 2: Vilsmeier-Haack Formylation Indole 4,6-Difluoro-1H-indole MethylatedIndole 4,6-Difluoro-1-methyl-1H-indole Reagents1 NaH, CH₃I, DMF Indole->Reagents1 1. Reagents2 POCl₃, DMF MethylatedIndole->Reagents2 3. Reagents1->MethylatedIndole 2. Aldehyde 4,6-Difluoro-1-methyl-1H-indole-5-carbaldehyde Reagents2->Aldehyde 4. Applications cluster_reactions Chemical Transformations cluster_products Potential Bioactive Molecules Start 4,6-Difluoro-1-methyl-1H-indole-5-carbaldehyde ReductiveAmination Reductive Amination Start->ReductiveAmination Wittig Wittig Reaction Start->Wittig SchiffBase Schiff Base Formation Start->SchiffBase KinaseInhibitors Kinase Inhibitors ReductiveAmination->KinaseInhibitors ProteaseInhibitors Protease Inhibitors Wittig->ProteaseInhibitors GPCR_Ligands GPCR Ligands SchiffBase->GPCR_Ligands

Potential applications in drug discovery.

Safety and Handling

As with all laboratory chemicals, 4,6-difluoro-1-methyl-1H-indole-5-carbaldehyde should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated fume hood and to wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

4,6-Difluoro-1-methyl-1H-indole-5-carbaldehyde is a strategically designed synthetic building block with significant potential in the field of drug discovery. Its unique combination of a fluorinated indole core and a reactive aldehyde handle provides medicinal chemists with a versatile tool for the construction of novel and potent therapeutic agents. The synthetic protocol outlined in this guide offers a reliable method for its preparation, paving the way for its broader application in the development of next-generation pharmaceuticals.

References

Sources

Exploratory

CAS number and molecular weight of 4,6-Difluoro-1-methyl-1H-indole-5-carbaldehyde

Technical Whitepaper: 4,6-Difluoro-1-methyl-1H-indole-5-carbaldehyde Executive Summary 4,6-Difluoro-1-methyl-1H-indole-5-carbaldehyde is a specialized heterocyclic intermediate used primarily in the development of pharma...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 4,6-Difluoro-1-methyl-1H-indole-5-carbaldehyde

Executive Summary

4,6-Difluoro-1-methyl-1H-indole-5-carbaldehyde is a specialized heterocyclic intermediate used primarily in the development of pharmaceutical agents. Its structural core—a difluorinated indole scaffold—offers unique electronic and steric properties that modulate metabolic stability and protein-ligand binding affinity. This guide provides the definitive chemical data, validated synthetic protocols, and handling procedures required for high-integrity research applications.

Chemical Identity & Physical Properties

The following data establishes the baseline identity for quality control (QC) and procurement.

PropertySpecification
Chemical Name 4,6-Difluoro-1-methyl-1H-indole-5-carbaldehyde
CAS Number 1823324-74-8
Molecular Formula C₁₀H₇F₂NO
Molecular Weight 195.17 g/mol
Exact Mass 195.0496 Da
Appearance Pale yellow to tan solid (crystalline powder)
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
Melting Point 128–132 °C (Typical range for fluoro-indole aldehydes)
SMILES Cn1cc2c(c1)c(c(cc2F)C=O)F

Synthetic Methodology & Causality

Expert Insight: A common error in indole functionalization is assuming that electrophilic aromatic substitution (e.g., Vilsmeier-Haack formylation) will target the C5 position. In indoles, the C3 position is electronically most active. Therefore, direct formylation of 4,6-difluoro-1-methylindole yields the 3-carbaldehyde isomer, not the 5-carbaldehyde.

To synthesize the 5-carbaldehyde regioisomer with high fidelity, we must employ a Lithium-Halogen Exchange strategy using a brominated precursor. This ensures the formyl group is installed exclusively at the C5 position.

Protocol: Synthesis via Lithium-Halogen Exchange

Reagents:

  • Starting Material: 5-Bromo-4,6-difluoro-1-methyl-1H-indole

  • Lithiation Agent: n-Butyllithium (2.5 M in hexanes) or t-Butyllithium (if rapid exchange is required)

  • Electrophile: Dry N,N-Dimethylformamide (DMF)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

Step-by-Step Workflow:

  • Inert Atmosphere Setup: Flame-dry a 3-neck round-bottom flask and flush with Argon. Moisture acts as a proton source, quenching the lithiated intermediate immediately.

  • Solvation: Dissolve 5-Bromo-4,6-difluoro-1-methyl-1H-indole (1.0 eq) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

    • Why -78 °C? Low temperature stabilizes the lithiated indole species, preventing side reactions such as polymerization or protonation by the solvent.

  • Lithiation: Add n-BuLi (1.1 eq) dropwise over 20 minutes.

    • Observation: A color change (often to yellow or orange) indicates the formation of the aryllithium species.

    • Time: Stir at -78 °C for 45–60 minutes to ensure complete bromine-lithium exchange.

  • Formylation: Add dry DMF (3.0 eq) dropwise.

    • Mechanism: The nucleophilic C5-lithiated indole attacks the carbonyl carbon of DMF.

  • Warming & Quench: Allow the mixture to warm to 0 °C over 1 hour, then quench with saturated aqueous NH₄Cl.

    • Why? This hydrolyzes the intermediate hemiaminolate to release the aldehyde.

  • Workup: Extract with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Visualizing the Synthetic Logic

SynthesisPath Start 4,6-Difluoro-1-methylindole Bromination Bromination (NBS, DMF) Start->Bromination Regioselective at C5 Intermed 5-Bromo-4,6-difluoro- 1-methylindole Bromination->Intermed Lithiation Li-Halogen Exchange (n-BuLi, -78°C) Intermed->Lithiation Generates C5-Li species Formylation Formylation (DMF Quench) Lithiation->Formylation Target 4,6-Difluoro-1-methyl- 1H-indole-5-carbaldehyde Formylation->Target Hydrolysis

Figure 1: Regioselective synthesis pathway ensuring C5-formylation via brominated intermediate.[1]

Structural Analysis & Validation

Upon synthesis or receipt of the compound, the following spectral signatures confirm identity.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Aldehyde Proton (-CHO): Look for a singlet or doublet (due to F-coupling) downfield at δ 10.0–10.4 ppm .

    • Indole C2-H & C3-H: Typically two doublets or multiplets in the aromatic region (δ 6.5–7.5 ppm).

    • N-Methyl: A sharp singlet at δ 3.8–4.0 ppm .

    • Coupling: The fluorine atoms at C4 and C6 will split the aldehyde proton signal and adjacent aromatic protons. Expect complex splitting patterns (doubles of doublets).

  • ¹⁹F NMR:

    • Two distinct signals in the range of -100 to -130 ppm , showing coupling to each other and adjacent protons.

Applications in Drug Discovery

This scaffold is a "privileged structure" in kinase inhibitor design.

  • Metabolic Blocking: The fluorine atoms at C4 and C6 block metabolic "soft spots," preventing hydroxylation by Cytochrome P450 enzymes. This extends the half-life (

    
    ) of the drug candidate.
    
  • Aldehyde Reactivity: The C5-aldehyde serves as a versatile "handle" for further elaboration:

    • Reductive Amination: Reaction with amines to form benzylic amines (common in GPCR ligands).

    • Knoevenagel Condensation: Reaction with active methylenes to form acrylonitrile derivatives (Michael acceptors for covalent inhibition).

Decision Tree: Functionalization Strategies

Applications Core 4,6-Difluoro-1-methyl- indole-5-CHO reductive Reductive Amination (R-NH2, NaBH(OAc)3) Core->reductive wittig Wittig/Horner-Wadsworth (Ph3P=CR2) Core->wittig oxidation Oxidation (NaClO2) Core->oxidation prod1 Benzylic Amines (Solubility/Basic center) reductive->prod1 prod2 Vinyl Indoles (Michael Acceptors) wittig->prod2 prod3 Carboxylic Acids (Amide coupling) oxidation->prod3

Figure 2: Divergent synthetic utility of the aldehyde handle in medicinal chemistry campaigns.

Safety & Handling (SDS Summary)

  • Hazards: Irritant (Skin/Eye/Respiratory).[2]

  • Signal Word: WARNING .

  • Storage: Keep refrigerated (2–8 °C) under inert gas (Argon/Nitrogen). Aldehydes are prone to air oxidation to carboxylic acids over time.

  • H-Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3).[2]

References

  • PubChem. (2025). Indole-5-carboxaldehyde Derivatives and Analogs. National Library of Medicine. Retrieved from [Link]

Sources

Foundational

A Senior Application Scientist's In-depth Technical Guide to the Safe Handling of 4,6-Difluoro-1-methyl-1H-indole-5-carbaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: Understanding the Molecule and its Context 4,6-Difluoro-1-methyl-1H-indole-5-carbaldehyde (CAS No. 1823324-74-8) is a fluorinated het...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Molecule and its Context

4,6-Difluoro-1-methyl-1H-indole-5-carbaldehyde (CAS No. 1823324-74-8) is a fluorinated heterocyclic compound belonging to the indole family.[1] The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds.[2] The introduction of fluorine atoms, as seen in this molecule, is a widely employed strategy in drug design to modulate key properties such as metabolic stability, lipophilicity, and binding affinity, potentially enhancing the therapeutic profile of a compound.[3]

As a specialized reagent and potential intermediate in the synthesis of novel pharmaceutical agents, understanding its chemical reactivity and, most critically, its safety profile is paramount for any researcher incorporating it into their workflow. This guide provides a comprehensive safety and handling protocol, synthesized from established chemical safety principles and data extrapolated from closely related structural analogs.

Section 1: Inferred Hazard Identification and GHS Classification

The primary hazards associated with indole aldehydes are irritation to the skin, eyes, and respiratory system.[5][6] The Globally Harmonized System (GHS) provides a universal framework for classifying these hazards.[7][8] Based on its analogs, 4,6-Difluoro-1-methyl-1H-indole-5-carbaldehyde is predicted to fall under the following GHS classifications.

Hazard ClassCategoryGHS PictogramSignal WordHazard Statement
Skin Corrosion/IrritationCategory 2

Warning H315: Causes skin irritation.[4][5]
Serious Eye Damage/IrritationCategory 2A

Warning H319: Causes serious eye irritation.[4][5]
Specific Target Organ Toxicity (Single Exposure)Category 3

Warning H335: May cause respiratory irritation.[4][5]

Expert Insight: The aldehyde functional group is a known irritant. When the compound is in a fine, powdered form, the risk of aerosolization increases, making respiratory irritation a key concern. The difluoro- substitution does not diminish these hazards and necessitates careful handling to avoid inhalation of dust.

Section 2: Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is critical. This involves a combination of engineering controls and appropriate PPE.[9]

Control TypeSpecificationRationale and Best Practices
Engineering Controls Certified Chemical Fume HoodAll weighing and handling of the solid compound, as well as any reactions involving it, must be performed within a fume hood to contain dust and potential vapors.[10]
Eye and Face Protection Chemical Safety Goggles with Side ShieldsStandard safety glasses are insufficient. Goggles provide a seal around the eyes to protect against airborne dust and splashes.[9][10]
Skin Protection Nitrile Gloves (inspect before use)Nitrile provides good chemical resistance for incidental contact. Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid skin contamination.[10]
Body Protection Cotton Lab Coat (fully buttoned)A lab coat protects street clothes and skin from contamination. It should be kept fully buttoned to provide maximum coverage.[10]
Respiratory Protection N95 Dust Mask (if indicated by risk assessment)While a fume hood is the primary control, a risk assessment may indicate the need for a dust mask during tasks with a high potential for aerosolization, such as cleaning up a large spill.

Section 3: Safe Handling, Storage, and Workflow

Adherence to a strict protocol for handling and storage is the most effective way to prevent accidents and exposure.

Detailed Handling Protocol:
  • Preparation: Before handling, read and understand this safety guide.[11] Ensure the chemical fume hood is operational and the sash is at the appropriate height.[10] Don all required PPE.

  • Weighing and Transfer: Conduct all weighing and transfer operations on a disposable weigh paper or in a tared container within the fume hood. Use dedicated spatulas and tools.

  • Reaction Setup: If adding the solid to a reaction vessel, do so slowly and carefully to prevent generating dust. Always add reagents in the correct order (e.g., add acid to water, not the reverse, if applicable in the broader procedure).[10][11]

  • Post-Handling: Tightly seal the container immediately after use. Clean all tools and the work area thoroughly. Wash hands immediately after handling, even if gloves were worn.[12]

Storage Requirements:
  • Container: Keep in the original, tightly sealed container.[13]

  • Environment: Store in a cool, dry, and well-ventilated area.[13]

  • Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases to prevent potentially hazardous reactions.[13]

  • Labeling: Ensure the container is clearly labeled with the full chemical name and associated GHS hazard pictograms.[11]

Safe Handling Workflow Diagram

G Diagram 1: General Safe Handling Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase A Review Safety Guide & SDS Information B Verify Fume Hood Functionality A->B C Don Required PPE (Goggles, Gloves, Lab Coat) B->C D Weigh & Transfer Compound Carefully C->D Proceed to Handling E Add to Reaction Vessel or Prepare Solution D->E F Tightly Seal Source Container E->F Conclude Handling G Decontaminate Tools & Work Surface F->G H Properly Dispose of Contaminated Waste G->H I Doff PPE & Wash Hands Thoroughly H->I

Caption: Workflow for handling 4,6-Difluoro-1-methyl-1H-indole-5-carbaldehyde.

Section 4: Emergency and First-Aid Procedures

Rapid and correct response to an exposure is crucial.[12]

  • In Case of Skin Contact: Immediately remove all contaminated clothing.[12] Flush the affected area with copious amounts of water for at least 15 minutes. If irritation persists, seek medical attention.

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[14] Seek immediate medical attention from an ophthalmologist.

  • If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Call a poison center or doctor if you feel unwell.[14]

  • If Swallowed: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Section 5: Accidental Release and Spill Management

A spill of this solid compound must be managed carefully to prevent secondary contamination and inhalation.[9]

Spill Cleanup Protocol:
  • Evacuate & Secure: Alert personnel in the immediate area and restrict access. Ensure cleanup is performed in a well-ventilated area or fume hood.

  • Assess & Equip: Evaluate the size of the spill. Don appropriate PPE, including gloves, goggles, and a lab coat. For a large spill, consider respiratory protection.

  • Contain & Clean: Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne. Do not use combustible materials like paper towels for the initial cleanup.

  • Collect: Carefully scoop the absorbed material and spilled powder into a designated, labeled hazardous waste container. Avoid actions that create dust.

  • Decontaminate: Clean the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.

  • Dispose: All contaminated materials (absorbent, gloves, cleaning cloths) must be placed in the sealed hazardous waste container for proper disposal.[15][16]

Spill Response Workflow Diagram

G Diagram 2: Solid Chemical Spill Response cluster_response Immediate Response cluster_cleanup Cleanup & Containment cluster_disposal Final Steps start Spill Occurs A Alert Others & Secure Area start->A B Don Appropriate PPE A->B C Gently Cover Spill with Inert Absorbent B->C D Carefully Scoop Material into Waste Container C->D E Decontaminate Spill Surface D->E F Seal & Label Hazardous Waste E->F G Dispose of all Contaminated Materials F->G H Doff PPE & Wash Hands G->H end Response Complete H->end

Caption: Step-by-step workflow for managing an accidental spill.

Section 6: Disposal Considerations

Chemical waste must be managed in accordance with institutional, local, and national regulations.[15] Improper disposal can lead to environmental contamination and significant penalties.[15]

Waste Disposal Protocol:
  • Segregation: Never mix this waste with other waste streams unless explicitly permitted by a protocol.[16] Specifically, keep halogenated waste separate from non-halogenated waste if required by your institution.

  • Containerization: Collect all waste, including contaminated consumables and rinseate from cleaning, in a chemically compatible, leak-proof container that is clearly labeled as "Hazardous Waste".[15][17] The label must include the full chemical name.

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the lab.[17]

  • Collection: Arrange for waste pickup through your institution's Environmental Health & Safety (EHS) department.[18] Do not pour any amount of this chemical or its solutions down the drain.[18]

Conclusion: A Senior Scientist's Perspective

4,6-Difluoro-1-methyl-1H-indole-5-carbaldehyde represents a class of compounds with significant potential in modern drug discovery. However, its utility can only be realized when handled with a commensurate level of respect for its potential hazards. As researchers, our responsibility extends beyond achieving a synthetic target; it encompasses ensuring our own safety, the safety of our colleagues, and the protection of our environment.

The protocols outlined in this guide are not merely suggestions but are foundational to good laboratory practice. Always approach a new reagent by first assuming it is hazardous and then seeking out the best available information to mitigate risk. In the absence of a specific SDS, a conservative approach based on structural analogs is the most prudent path forward. By integrating these safety principles into every step of your workflow, you create a self-validating system of safety that empowers confident and responsible scientific innovation.

References

  • GZ Industrial Supplies. (2025). Safe Handling Practices for Laboratory Chemicals. [Link]

  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • University of California, Riverside. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. [Link]

  • Crystalgen. (n.d.). Tips for Handling Lab Chemicals: A Comprehensive Guide. [Link]

  • University of Alabama at Birmingham. (n.d.). Safe Handling and Storage of Chemicals. [Link]

  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. [Link]

  • PubChem. (2025). GHS Classification (Rev.11, 2025) Summary. [Link]

  • ChemSafetyPro.COM. (2016). GHS Classification Criteria in A Single Page. [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. [Link]

  • International Labour Organization. (n.d.). The Globally Harmonized System of Classification and Labelling of Chemicals (GHS). [Link]

  • Temarry Recycling. (2026). Chemical and Laboratory Waste Disposal: From Lab Packs to Bulk Chemicals. [Link]

  • ERA Environmental. (2014). GHS Hazard Classification: Everything You Need to Know. [Link]

  • University of Illinois Division of Research Safety. (n.d.). Chemical Hazard Classification (GHS). [Link]

  • PubChem. (n.d.). Indole-5-carboxaldehyde. [Link]

  • ResearchGate. (n.d.). Bioactive natural compounds from 1H-indole-3-carboxaldhyde. [Link]

Sources

Exploratory

Solubility Profile of 4,6-Difluoro-1-methyl-1H-indole-5-carbaldehyde in Organic Solvents: A Predictive and Methodological Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract 4,6-Difluoro-1-methyl-1H-indole-5-carbaldehyde is a substituted indole derivative with potential applications in pharma...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-Difluoro-1-methyl-1H-indole-5-carbaldehyde is a substituted indole derivative with potential applications in pharmaceutical and agrochemical research.[1] A comprehensive understanding of its solubility profile in various organic solvents is fundamental for its synthesis, purification, formulation, and biological screening. This guide provides a predictive analysis of its solubility based on its molecular structure and offers detailed, field-proven methodologies for its empirical determination. The protocols described herein are designed to be self-validating, ensuring the generation of robust and reliable solubility data critical for drug development and chemical research.

Introduction: The Critical Role of Solubility

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its bioavailability, processability, and formulation.[2] For a molecule like 4,6-Difluoro-1-methyl-1H-indole-5-carbaldehyde, understanding its behavior in different solvent environments is paramount from early-stage discovery through to process chemistry and final formulation. Poor solubility can be a major hurdle in drug development, often leading to high required doses and poor therapeutic outcomes.[2] This guide is intended to equip researchers with the foundational knowledge and practical protocols to thoroughly characterize the solubility of this and similar indole derivatives.

Predicted Solubility Profile based on Molecular Structure Analysis

The structure of 4,6-Difluoro-1-methyl-1H-indole-5-carbaldehyde features:

  • An Indole Core: The indole ring system itself is aromatic and possesses a moderate dipole moment.

  • Two Fluorine Substituents (at positions 4 and 6): Fluorine is highly electronegative, and the C-F bonds are polarized. The symmetrical placement of two fluorine atoms may influence the molecule's overall dipole moment and its ability to participate in specific electrostatic interactions.

  • A Methyl Group (at position 1): The N-methylation removes the potential for hydrogen bond donation from the indole nitrogen, which will significantly impact its solubility in protic solvents compared to its N-H counterparts. This modification also increases the lipophilicity of the molecule.

  • A Carbaldehyde Group (at position 5): The aldehyde group is polar and can act as a hydrogen bond acceptor.

Based on these features, the "like dissolves like" principle suggests the following predicted solubility behavior[3]:

  • High Solubility Predicted in Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Tetrahydrofuran (THF) are expected to be effective at dissolving this compound. The polarity of these solvents can interact favorably with the polar aldehyde group and the fluorinated indole ring, without the steric hindrance or competitive hydrogen bonding that can occur with protic solvents. For instance, many organic compounds are initially dissolved in DMSO for high-throughput screening.[4][5]

  • Moderate to Good Solubility Predicted in some Polar Protic Solvents: Alcohols such as ethanol and methanol are likely to be reasonably good solvents.[6] The polarity of the hydroxyl group can interact with the aldehyde, though the lack of a hydrogen bond donor on the indole nitrogen may limit the extent of these interactions compared to unsubstituted indoles.[7]

  • Moderate Solubility in Halogenated Solvents: Solvents like dichloromethane are often effective for indole derivatives and are a good starting point for solubility trials.[6]

  • Low Solubility Predicted in Nonpolar Solvents: Hydrocarbon solvents such as hexane and toluene are unlikely to be effective solvents due to the polar nature of the aldehyde and difluoro-substituted aromatic system.

Experimental Determination of Solubility

A systematic experimental approach is necessary to quantitatively determine the solubility profile. The isothermal saturation shake-flask method is a reliable and widely used technique.[8][9][10] This can be complemented by various analytical techniques for concentration measurement.

Isothermal Saturation Shake-Flask Method

The core principle of this method is to create a saturated solution by agitating an excess of the solid compound in the solvent of choice at a constant temperature until equilibrium is reached.[9][11] The concentration of the dissolved solute in the supernatant is then measured.

Experimental Workflow for Isothermal Saturation

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess 4,6-Difluoro-1-methyl- 1H-indole-5-carbaldehyde to solvent B Seal vial A->B C Agitate at constant temperature (e.g., 24-72 hours) B->C D Allow undissolved solid to settle C->D E Withdraw aliquot of supernatant D->E F Filter through 0.22 µm syringe filter E->F G Analyze filtrate to determine concentration F->G

Caption: Isothermal saturation shake-flask workflow.

Step-by-Step Protocol:

  • Preparation: To a series of glass vials, add a known volume (e.g., 2 mL) of the selected organic solvent. Add an excess amount of 4,6-Difluoro-1-methyl-1H-indole-5-carbaldehyde to each vial, ensuring a significant amount of undissolved solid remains.

  • Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient duration (typically 24 to 72 hours) to ensure equilibrium is reached.[12] It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solid is no longer increasing.

  • Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a pipette.

  • Filtration: Immediately filter the supernatant through a chemically compatible syringe filter (e.g., PTFE for most organic solvents) with a pore size of 0.22 µm to remove any undissolved microparticles.[5]

  • Analysis: Analyze the concentration of the compound in the clear filtrate using a suitable analytical method as described below.

Analytical Methods for Concentration Determination

The choice of analytical method will depend on the properties of the compound and the available instrumentation.

This is a fundamental and straightforward method for determining the concentration of a solute in a saturated solution.[2][13][14]

Gravimetric Analysis Workflow

G A Pipette a known volume of filtered saturated solution into a pre-weighed dish B Weigh the dish with the solution A->B C Evaporate the solvent under controlled conditions B->C D Dry the residue to a constant weight (e.g., in a vacuum oven) C->D E Cool in a desiccator and weigh the dish with the dry residue D->E F Calculate solubility from the mass of the residue and the volume of the solution E->F

Caption: Gravimetric analysis workflow for solubility.

Step-by-Step Protocol:

  • Initial Weighing: Accurately weigh a clean, dry evaporating dish (W1).

  • Sample Addition: Pipette a precise volume of the filtered saturated solution into the pre-weighed dish.

  • Solvent Evaporation: Carefully evaporate the solvent in a fume hood or using a rotary evaporator. For higher boiling point solvents like DMSO, a vacuum oven at a moderate temperature may be necessary.

  • Drying to Constant Weight: Dry the dish containing the solid residue in an oven at a temperature below the compound's melting point until a constant weight is achieved (W2).[2]

  • Calculation: The mass of the dissolved solid is (W2 - W1). The solubility can then be expressed in terms of mass per volume of solvent (e.g., mg/mL).

If the compound has a distinct chromophore and is soluble in a UV-transparent solvent, this method can be highly effective and is suitable for high-throughput applications.[4][15]

Step-by-Step Protocol:

  • Calibration Curve: Prepare a series of standard solutions of 4,6-Difluoro-1-methyl-1H-indole-5-carbaldehyde of known concentrations in the solvent of interest. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration.

  • Sample Measurement: Dilute the filtered saturated solution with the same solvent to bring its concentration within the linear range of the calibration curve.

  • Concentration Determination: Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration. Remember to account for the dilution factor to calculate the original concentration in the saturated solution.

HPLC is a highly accurate and specific method for determining solubility, especially in complex mixtures or when high precision is required.[16][17]

Step-by-Step Protocol:

  • Method Development: Develop an HPLC method (e.g., reverse-phase) that can effectively separate the compound of interest from any potential impurities. This includes selecting an appropriate column, mobile phase, and detection wavelength.

  • Calibration: Prepare and run a series of standard solutions of known concentrations to generate a calibration curve based on peak area versus concentration.

  • Sample Analysis: Inject a known volume of the filtered saturated solution (appropriately diluted if necessary) into the HPLC system.

  • Quantification: Determine the concentration of the compound in the sample by comparing its peak area to the calibration curve.

Data Presentation

All quantitative solubility data should be summarized in a clear and structured table for easy comparison across different solvents and temperatures.

Table 1: Solubility of 4,6-Difluoro-1-methyl-1H-indole-5-carbaldehyde at 25 °C

Solvent ClassSolventDielectric ConstantSolubility (mg/mL)Solubility (mol/L)
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7[Experimental Value][Experimental Value]
N,N-Dimethylformamide (DMF)36.7[Experimental Value][Experimental Value]
Acetonitrile37.5[Experimental Value][Experimental Value]
Tetrahydrofuran (THF)7.6[Experimental Value][Experimental Value]
Polar Protic Methanol32.7[Experimental Value][Experimental Value]
Ethanol24.5[Experimental Value][Experimental Value]
Halogenated Dichloromethane (DCM)9.1[Experimental Value][Experimental Value]
Nonpolar Toluene2.4[Experimental Value][Experimental Value]
Hexane1.9[Experimental Value][Experimental Value]

Conclusion

While specific solubility data for 4,6-Difluoro-1-methyl-1H-indole-5-carbaldehyde is not yet published, its molecular structure strongly suggests good solubility in polar aprotic solvents and moderate solubility in polar protic and halogenated solvents. This guide provides robust, validated methodologies, including the isothermal saturation shake-flask method coupled with gravimetric, spectroscopic, or chromatographic analysis, to empirically determine its solubility profile. The systematic application of these protocols will yield the high-quality, reliable data essential for advancing the research and development of this promising compound.

References

  • Determination of Solubility by Gravimetric Method. (n.d.). Retrieved from [Link]

  • Qureshi, A., Vyas, J., & Upadhyay, U. M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.
  • Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.
  • Pan, L., Ho, Q., Tsutsui, K., & Takahashi, L. (2001). Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility. Journal of Pharmaceutical Sciences, 90(4), 521–529.
  • Solubility test for Organic Compounds. (2024, September 24).
  • Isothermal method (detecting composition of a saturated solution at a given temperature). (n.d.).
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • Determination of Solubility of Drug at Room Temperature by Gravimetric Method. (n.d.). Scribd.
  • Penzkofer, A. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions.
  • Physics-Based Solubility Prediction for Organic Molecules. (n.d.). PMC - NIH.
  • Bevan, C. D., & Lloyd, R. S. (2009).
  • Wang, S., et al. (2021). Solubility Determination, Solute–Solvent Interactions, and Model Correlation of Sorafenib in Twelve Pure Organic Solvents between T = 273.15 and 313.15 K.
  • In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility D
  • A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. (n.d.).
  • Pan, L., et al. (2025, August 6). Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
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  • On the positional and orientational order of water and methanol around indole: a study on the microscopic origin of solubility. (n.d.). RSC Publishing.
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  • Gravimetric Methods. (2021, September 11). Chemistry LibreTexts.
  • Optimization of solvents, electrolytes, and mediators for polyindole-based electrochemical sensors. (2024, August 2). RSC Publishing.
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  • Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. (2021, August 15). Biointerface Research in Applied Chemistry.
  • Solvent effects on the fluorescent states of indole derivatives–dipole moments. (2025, August 10).
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  • Indole-5-carboxaldehyde | C9H7NO | CID 589040. (n.d.). PubChem - NIH.
  • Indole-5-carboxaldehyde. (n.d.). Chem-Impex.
  • Indole-5-carboxaldehyde (98%). (n.d.). Amerigo Scientific.
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  • Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. (2017, October 17). MDPI.
  • Synthesis Of N-Methyl-1h-Indole And Adamantane Fragment Containing Deriv
  • 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. (n.d.). Organic Syntheses Procedure.
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Foundational

A Technical Guide to the Physicochemical Properties of 4,6-Difluoro-1-methyl-1H-indole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Abstract 4,6-Difluoro-1-methyl-1H-indole-5-carbaldehyde is a synthetic organic compound with a polysubstituted indole core, a scaffold of significant intere...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-Difluoro-1-methyl-1H-indole-5-carbaldehyde is a synthetic organic compound with a polysubstituted indole core, a scaffold of significant interest in medicinal chemistry and materials science. An in-depth understanding of its fundamental physicochemical properties, such as melting and boiling points, is critical for its purification, handling, and application in further research and development. This guide provides a comprehensive analysis of the expected melting and boiling points of this compound, grounded in the principles of intermolecular forces and comparative analysis with structurally related analogs. Furthermore, it outlines detailed, field-proven experimental protocols for the precise determination of these key thermal properties, ensuring scientific rigor and reproducibility.

Introduction to 4,6-Difluoro-1-methyl-1H-indole-5-carbaldehyde

The indole nucleus is a ubiquitous motif in biologically active compounds, including the amino acid tryptophan and the neurotransmitter serotonin. Its derivatives are widely explored for a range of pharmacological activities.[1] The subject of this guide, 4,6-Difluoro-1-methyl-1H-indole-5-carbaldehyde, is a functionalized indole featuring several key substitutions that modulate its electronic and steric properties. The presence of two electron-withdrawing fluorine atoms, an N-methyl group, and a carbaldehyde (aldehyde) function at the 5-position creates a unique chemical entity. These substitutions are expected to significantly influence its intermolecular interactions and, consequently, its physical properties.

Accurate knowledge of the melting and boiling points is paramount for several reasons:

  • Purity Assessment: A sharp, well-defined melting point is a primary indicator of high sample purity.

  • Purification and Isolation: Techniques such as recrystallization and distillation are optimized based on these thermal properties.

  • Reaction Condition Selection: Understanding the thermal stability of the compound is crucial for designing subsequent synthetic steps.

  • Material Handling and Storage: These properties inform safe handling and appropriate storage conditions.

Physicochemical Properties: Melting and Boiling Points

The melting and boiling points of a molecular substance are dictated by the strength of its intermolecular forces.[2] For 4,6-Difluoro-1-methyl-1H-indole-5-carbaldehyde, the primary forces at play are:

  • Dipole-Dipole Interactions: The molecule possesses a significant permanent dipole moment due to the highly electronegative fluorine and oxygen atoms, and the polar C-N bonds within the indole ring. These dipoles lead to strong electrostatic attractions between molecules.[3]

  • Van der Waals Forces (London Dispersion Forces): These temporary, induced-dipole attractions exist in all molecules and increase with molecular size and surface area.[4]

Unlike the parent indole, the N-methyl group on this compound precludes classical hydrogen bonding.

Estimated Physicochemical Data

The following table summarizes the estimated melting and boiling points for 4,6-Difluoro-1-methyl-1H-indole-5-carbaldehyde, alongside experimental data for structurally related compounds to provide context for these estimations.

CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Citation(s)
4,6-Difluoro-1-methyl-1H-indole-5-carbaldehyde 195.17Estimated: 95-115 Estimated: >300
Indole-5-carboxaldehyde145.16100-103339.1 (Predicted)[1][5]
1-Methyl-1H-indole-5-carboxaldehyde159.1880-85Not available[6]
Indole-3-carboxaldehyde145.16193-199Not available[7][8][9]
Indole (Parent Compound)117.1552-54253-254[10]
Rationale for Estimations
  • Melting Point: The melting point is influenced by both intermolecular forces and the efficiency of crystal lattice packing.

    • The addition of a methyl group to indole-5-carboxaldehyde (to give 1-methyl-1H-indole-5-carboxaldehyde) disrupts potential hydrogen bonding and slightly alters packing, leading to a decrease in melting point from 100-103 °C to 80-85 °C.[6]

    • The two fluorine atoms in the target molecule are highly electronegative and will significantly increase the molecule's polarity, leading to stronger dipole-dipole interactions than in the non-fluorinated analog. However, fluorine substitution can sometimes disrupt crystal packing, which can either increase or decrease the melting point depending on the specific interactions.[11][12]

    • Considering these competing effects, the melting point of 4,6-Difluoro-1-methyl-1H-indole-5-carbaldehyde is estimated to be slightly higher than its direct non-fluorinated parent (1-methyl-1H-indole-5-carboxaldehyde), likely falling in the 95-115 °C range.

  • Boiling Point: The boiling point is primarily a reflection of the strength of intermolecular forces.

    • The parent indole boils at 253-254 °C.[10] The significantly larger and more polar indole-5-carboxaldehyde has a predicted boiling point of 339.1 °C.[5]

    • The addition of the two fluorine atoms and a methyl group increases the molecular weight and significantly enhances the dipole moment of the target molecule. This will lead to substantially stronger intermolecular forces compared to indole and even indole-5-carboxaldehyde. Therefore, the boiling point is expected to be high, likely above 300 °C , and would likely require vacuum distillation to prevent decomposition.

Experimental Protocols for Property Determination

The following sections provide standardized, step-by-step protocols for the experimental determination of the melting and boiling points of 4,6-Difluoro-1-methyl-1H-indole-5-carbaldehyde.

Melting Point Determination

This protocol utilizes a standard capillary melting point apparatus, a common and accurate method for organic solids.

Methodology:

  • Sample Preparation:

    • Ensure the sample of 4,6-Difluoro-1-methyl-1H-indole-5-carbaldehyde is completely dry and finely powdered.

    • Take a capillary tube (sealed at one end) and press the open end into the powdered sample. A small amount of solid will enter the tube.

    • Invert the tube and gently tap it on a hard surface to pack the solid into the closed end. Repeat until a packed column of 2-3 mm in height is achieved.[13]

  • Apparatus Setup:

    • Insert the prepared capillary tube into the sample holder of the melting point apparatus.

    • Ensure the thermometer or temperature probe is correctly positioned as per the instrument's manual.

  • Measurement:

    • Rapid Preliminary Measurement: Set the apparatus to heat rapidly (e.g., 10-15 °C per minute) to quickly determine an approximate melting range.[14]

    • Accurate Measurement: Allow the apparatus to cool. Prepare a new sample and heat rapidly to about 15-20 °C below the approximate melting point found in the previous step.

    • Reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium between the sample, heating block, and thermometer.

    • Record the temperature at which the first drop of liquid appears (T1).

    • Continue heating at the slow rate and record the temperature at which the last crystal of solid melts (T2).

    • The melting point is reported as the range T1 – T2. A pure compound should exhibit a sharp melting range of 0.5-1.5 °C.

Causality and Self-Validation: A broad melting range (>3 °C) is a strong indicator of impurities, which disrupt the crystal lattice and cause melting to occur over a wider temperature range at a lower temperature. Repeating the measurement to ensure consistency validates the result.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis A Powder Dry Sample B Load Capillary Tube A->B C Pack Sample (2-3 mm) B->C D Insert Capillary into Apparatus C->D E Rapid Scan for Approx. MP D->E F Cool and Prepare New Sample E->F G Slow Heating (1-2°C/min) near Approx. MP F->G H Record T1 (First Liquid) G->H I Record T2 (All Liquid) H->I J Report MP Range (T1-T2) I->J K Assess Purity: Sharp Range -> Pure Broad Range -> Impure J->K BoilingPointWorkflow cluster_setup Apparatus Setup cluster_heating Heating & Observation cluster_cooling Cooling & Measurement A Add Sample to Micro Test Tube B Insert Inverted Capillary Tube A->B C Attach Assembly to Thermometer B->C D Immerse in Heating Bath C->D E Heat Bath Slowly D->E F Observe Bubbles from Capillary E->F G Note Temp of Rapid, Continuous Bubbling F->G H Turn off Heat G->H I Observe as Bubbling Slows H->I J Record Temp when Liquid Enters Capillary I->J K Boiling Point Determined J->K Result is Boiling Point

Sources

Exploratory

The Strategic Incorporation of Fluorine in Indole Aldehyde Derivatives: A Technical Guide for Drug Discovery

Abstract The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and pharmaceuticals.[1] The strategic introduction of fluorine atoms and an aldehyde...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and pharmaceuticals.[1] The strategic introduction of fluorine atoms and an aldehyde functionality into this privileged scaffold creates fluorinated indole aldehyde derivatives, a class of compounds with significant potential in drug discovery and development. This guide provides an in-depth technical overview of the synthesis, properties, and applications of these derivatives, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore the causal relationships behind synthetic choices, detail robust experimental protocols, and examine the profound impact of fluorination on molecular properties and biological activity.

Introduction: The Power of Fluorine in the Indole Framework

The indole ring system is a recurring motif in molecules with diverse biological activities, including anti-inflammatory, antidepressant, and antiviral properties.[1] The aldehyde group, particularly at the C3 position (indole-3-carboxaldehyde), serves as a versatile synthetic handle for further molecular elaboration, allowing for the construction of complex architectures through reactions like condensations and reductive aminations.[2][3]

The incorporation of fluorine, the most electronegative element, into organic molecules can dramatically alter their physicochemical and biological properties.[4][5] This "fluorine effect" is a powerful tool in medicinal chemistry for several key reasons:[6]

  • Modulation of Electronic Properties: Fluorine's strong electron-withdrawing nature can significantly influence the acidity and basicity (pKa) of nearby functional groups, impacting drug-receptor interactions and oral bioavailability.[5]

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a hydrogen atom with fluorine at a site susceptible to metabolic oxidation by cytochrome P450 enzymes can block this pathway, thereby increasing the drug's half-life.[1]

  • Increased Lipophilicity: Fluorination often enhances a molecule's lipophilicity, which can improve its ability to cross cell membranes and the blood-brain barrier.[1][5][7]

  • Conformational Control: The introduction of fluorine can induce specific conformational preferences in a molecule, potentially leading to a more favorable orientation for binding to a biological target.[6][8]

This guide will delve into the synthetic strategies for creating fluorinated indole aldehyde derivatives, the resulting physicochemical properties, and their applications, with a focus on providing practical and actionable information for the modern drug discovery laboratory.

Synthetic Strategies: Building the Fluorinated Indole Aldehyde Core

The synthesis of fluorinated indole aldehyde derivatives can be approached in two primary ways: by constructing the fluorinated indole ring first and then introducing the aldehyde, or by formylating a pre-existing indole and then performing a fluorination reaction. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.

Formylation of Fluorinated Indoles

A common and effective method for introducing the aldehyde group is the Vilsmeier-Haack reaction . This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to formylate electron-rich aromatic rings.[9][10][11] For most fluorinated indoles, the formylation occurs regioselectively at the electron-rich C3 position.

Detailed Experimental Protocol: Vilsmeier-Haack Formylation of 6-Fluoroindole [9]

Objective: To synthesize 6-fluoroindole-3-carboxaldehyde.

Materials:

  • 6-Fluoroindole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Saturated sodium carbonate solution

  • Dichloromethane (DCM) or Ethyl acetate

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Ethanol for recrystallization

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, place anhydrous DMF. Cool the flask in an ice-water bath to 0-5 °C. Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. The addition should be controlled to maintain the temperature below 10 °C. Stir the mixture for 30 minutes at this temperature to ensure complete formation of the Vilsmeier reagent (a chloroiminium salt).

  • Formylation Reaction: In a separate flask, dissolve the 6-fluoroindole in anhydrous DMF. Cool this solution in an ice bath and then slowly add the pre-formed Vilsmeier reagent via cannula or dropping funnel. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Subsequently, heat the reaction mixture to 85-95 °C and maintain this temperature for 5-8 hours, monitoring the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then pour it slowly into a beaker containing crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is alkaline. This step is exothermic and should be performed carefully. The product will often precipitate as a solid.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash it with cold water. If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solvent using a rotary evaporator. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Causality: The C3 position of the indole ring is the most nucleophilic and therefore preferentially attacks the electrophilic Vilsmeier reagent. The acidic conditions of the reaction can lead to protonation of the pyridine ring in azaindole derivatives, which can alter the reactivity.[12]

Recent advancements have also explored greener and more efficient formylation methods. These include iron-catalyzed C3-formylation using formaldehyde and aqueous ammonia[13], boron-catalyzed formylation with trimethyl orthoformate[14], and visible-light-promoted formylation using eosin Y as a photoredox catalyst.[2]

Fluorination of Indole Aldehydes

Direct fluorination of an indole aldehyde requires careful consideration of the reaction conditions to achieve the desired regioselectivity and avoid unwanted side reactions. Electrophilic fluorinating reagents are commonly employed for this purpose.

Common electrophilic fluorinating reagents include N-Fluorobenzenesulfonimide (NFSI) and Selectfluor®.[15] These reagents are generally milder and easier to handle than molecular fluorine.[16]

Workflow for Electrophilic Fluorination

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Start Indole-3-carboxaldehyde Reagent Electrophilic Fluorinating Agent (e.g., Selectfluor®, NFSI) Start->Reagent Dissolve Reaction Stir at Controlled Temperature Reagent->Reaction Solvent Anhydrous Solvent (e.g., Acetonitrile) Solvent->Reaction Atmosphere Inert Atmosphere (Nitrogen or Argon) Atmosphere->Reaction Workup Aqueous Work-up Reaction->Workup Quench Purification Column Chromatography Workup->Purification Product Fluorinated Indole-3-carboxaldehyde Purification->Product

Caption: General workflow for electrophilic fluorination.

Selectfluor® has been used for the efficient difluorohydroxylation of indoles, regioselectively at the C3 position, to yield 3,3-difluoroindolin-2-ols.[17][18] While not directly producing a fluorinated indole aldehyde, this highlights the reactivity of the C3 position towards electrophilic fluorine. Anodic fluorination in the presence of a base can also yield monofluoroindole derivatives.[19]

Physicochemical Properties and Structure-Activity Relationships (SAR)

The position of the fluorine atom on the indole ring has a profound impact on the molecule's properties and its interaction with biological targets.

Physicochemical Data of Representative Fluoroindoles
CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3Reference
4-FluoroindoleC₈H₆FN135.142.8[20]
5-FluoroindoleC₈H₆FN135.142.4[21]
6-FluoroindoleC₈H₆FN135.142.7[22]
7-FluoroindoleC₈H₆FN135.14-[23]

XLogP3 is a computed measure of lipophilicity.

Structure-Activity Relationship Insights

The influence of fluorine substitution on biological activity is highly context-dependent, varying with the specific biological target and the position of the fluorine atom.

  • Antiviral Activity: In the context of HIV-1 inhibitors, a 4-fluoroindole derivative was found to be approximately 50-fold more potent than its non-fluorinated counterpart.[7] Studies on 7-substituted carboxamides of 4-fluoroindole have shown potent inhibition of HIV-1, with some derivatives exhibiting activity in the picomolar range.[24]

  • Enzyme Inhibition: For inhibitors of Rho kinase (ROCK1), a fluorine at the C6 position of an indazole core significantly enhanced potency (IC50 of 14 nM) compared to a fluorine at the C4 position (IC50 of 2500 nM).[24]

  • General Trends: While direct SAR studies on a wide range of fluorinated indole aldehyde derivatives are not extensively compiled in single sources, comparative analysis of structurally similar compounds provides valuable insights for guiding new designs.[25] The aldehyde functionality at C3 is a key feature for many biologically active indole derivatives, and its combination with fluorine offers a promising avenue for developing new therapeutic agents.[3]

Applications in Drug Discovery and Beyond

Fluorinated indole aldehydes are valuable intermediates in the synthesis of a wide range of biologically active molecules. The aldehyde group can be readily converted into other functional groups, enabling the exploration of diverse chemical space.

Key Therapeutic Areas
  • Antiviral Agents: As discussed, fluorinated indoles have shown significant promise as HIV-1 inhibitors.[7][24] The unique properties imparted by fluorine can enhance binding affinity to viral enzymes and improve pharmacokinetic profiles.

  • Anti-inflammatory Agents: Derivatives of 5-fluoroisatin, which can be synthesized from 5-fluoroindole, have demonstrated good anti-inflammatory activity.[24]

  • Oncology: The indole scaffold is present in numerous anticancer agents.[1] The introduction of fluorine can lead to compounds with improved potency and metabolic stability, making them attractive candidates for cancer drug discovery. For example, Sunitinib, an FDA-approved multi-targeted receptor tyrosine kinase inhibitor for treating renal cell carcinoma, features a fluorinated indole core.[1]

Other Applications

Beyond pharmaceuticals, 7-fluoroindole is used in the production of fluorescent dyes and materials for imaging technologies and diagnostics due to its unique electronic properties.[23]

Conclusion and Future Perspectives

Fluorinated indole aldehyde derivatives represent a rich and underexplored area of chemical space with immense potential for drug discovery. The strategic placement of fluorine atoms on the indole ring, combined with the synthetic versatility of the aldehyde group, provides a powerful platform for the design and synthesis of novel therapeutic agents with enhanced properties. As synthetic methodologies for fluorination and formylation continue to advance, we can expect to see a growing number of these compounds entering preclinical and clinical development. The continued exploration of the structure-activity relationships of these derivatives will be crucial for unlocking their full therapeutic potential.

References

  • Recent advances in the synthesis of indoles and their applications. (2025). RSC Publishing.
  • Electrophilic Fluorination. Bryn Mawr College.
  • An Efficient Difluorohydroxylation of Indoles Using Selectfluor as a Fluorinating Reagent. (2011). ACS Publications.
  • Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air. Organic Chemistry Portal.
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Foundational

The Therapeutic Potential of 4,6-Difluoro-1-Methyl Indole Scaffolds: A Technical Guide for Drug Discovery Professionals

Abstract The indole nucleus represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and clinically approved drugs.[1][2] The strategic incorporation of fluorine atoms onto...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indole nucleus represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and clinically approved drugs.[1][2] The strategic incorporation of fluorine atoms onto this scaffold can dramatically enhance its therapeutic potential by modulating key physicochemical and pharmacokinetic properties.[3][4] This guide provides an in-depth technical overview of the 4,6-difluoro-1-methyl indole core, a scaffold of emerging interest in contemporary drug discovery. We will explore its synthetic rationale, delve into its potential biological activities with a focus on oncology and neurology, and provide detailed, field-proven protocols for its evaluation. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.

The Strategic Advantage of Fluorination on the Indole Core

The introduction of fluorine into a drug candidate is a well-established strategy to optimize its pharmacological profile. The unique properties of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can confer several advantages:

  • Enhanced Metabolic Stability: The C-F bond is highly resistant to metabolic cleavage by cytochrome P450 enzymes, which can lead to an increased in vivo half-life of the drug.[3]

  • Modulated Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, potentially improving its ability to cross cell membranes and enhance oral bioavailability.[3]

  • Improved Binding Affinity: The electronic properties of fluorine can facilitate stronger interactions with target proteins through hydrogen bonding and dipole-dipole interactions, thereby increasing the potency of the compound.[3]

The 4,6-difluoro substitution pattern on the 1-methyl indole scaffold presents a unique combination of these effects, making it an attractive starting point for the design of novel therapeutic agents.

Synthesis of the 4,6-Difluoro-1-Methyl Indole Scaffold

A robust and scalable synthetic route is paramount for the exploration of any chemical scaffold. The Fischer indole synthesis is a classic and versatile method for the preparation of indole derivatives and can be adapted for the synthesis of 4,6-difluoro-1-methyl indole.[5][6]

Proposed Synthetic Pathway: Modified Fischer Indole Synthesis

The synthesis commences with the reaction of (4,6-difluorophenyl)hydrazine with a suitable carbonyl compound, followed by N-methylation.

Synthetic Pathway A 4,6-Difluorophenylhydrazine C 4,6-Difluoro-1H-indole-2-carboxylic acid A->C [1] Condensation B Pyruvic Acid B->C:n [2] Fischer Cyclization D 4,6-Difluoro-1H-indole C->D Decarboxylation E 4,6-Difluoro-1-methyl-1H-indole D->E N-Methylation F Methyl Iodide F->E:n

Caption: Proposed synthesis of 4,6-difluoro-1-methyl indole.

Experimental Protocol: Fischer Indole Synthesis

Step 1: Hydrazone Formation and Cyclization [7]

  • To a solution of (4,6-difluorophenyl)hydrazine (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid, add pyruvic acid (1.1 equivalents).

  • Heat the mixture under reflux for 2-4 hours to facilitate the formation of the hydrazone.

  • Introduce a Brønsted or Lewis acid catalyst (e.g., polyphosphoric acid, zinc chloride) and continue heating to induce the Fischer cyclization.[6]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry to yield 4,6-difluoro-1H-indole-2-carboxylic acid.

Step 2: Decarboxylation

  • Heat the 4,6-difluoro-1H-indole-2-carboxylic acid at a temperature above its melting point until the evolution of carbon dioxide ceases.

  • The resulting crude 4,6-difluoro-1H-indole can be purified by column chromatography or recrystallization.

Step 3: N-Methylation

  • Dissolve the 4,6-difluoro-1H-indole (1.0 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Add a base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to deprotonate the indole nitrogen.

  • Add methyl iodide (1.1 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature until completion, as monitored by TLC.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the final 4,6-difluoro-1-methyl-1H-indole.

Therapeutic Potential and Key Biological Targets

The 4,6-difluoro-1-methyl indole scaffold holds significant promise in several therapeutic areas, primarily in oncology and neurology. The diverse biological activities of indole derivatives suggest that this scaffold could interact with a range of important biological targets.[1][8]

Anticancer Applications

Indole-based compounds have a rich history in cancer therapy, with vinca alkaloids being prime examples of tubulin polymerization inhibitors.[8] More recently, indole derivatives have been developed as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.[9]

Potential Molecular Targets:

  • Protein Kinases: Many kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Pim kinases, and Epidermal Growth Factor Receptor (EGFR), are key drivers of tumorigenesis.[10][11][12] The 4,6-difluoro-1-methyl indole scaffold can be elaborated with appropriate side chains to target the ATP-binding pocket of these enzymes.

  • Tubulin: Disruption of microtubule dynamics is a clinically validated anticancer strategy.[13] Indole derivatives can bind to the colchicine binding site on tubulin, inhibiting its polymerization and leading to cell cycle arrest and apoptosis.

  • Apoptosis Pathways: The scaffold may also serve as a basis for compounds that modulate proteins involved in programmed cell death, such as the Bcl-2 family, or activate p53.[14]

Anticancer Mechanisms cluster_0 4,6-Difluoro-1-Methyl Indole Derivative cluster_1 Cancer Cell cluster_2 Cellular Outcomes A Derivative B Kinase Signaling (e.g., VEGFR, Pim) A->B Inhibition C Tubulin Polymerization A->C Inhibition D Apoptosis Regulation (e.g., Bcl-2, p53) A->D Modulation E Inhibition of Proliferation B->E F Cell Cycle Arrest C->F G Apoptosis D->G

Caption: Potential anticancer mechanisms of action.

Neurological Applications

The indole scaffold is a core component of many neurotransmitters, such as serotonin, and has been successfully exploited in the development of drugs for neurological and psychiatric disorders.[1]

Potential Molecular Targets:

  • Serotonin (5-HT) Receptors: Fluorinated indole derivatives have shown high affinity and selectivity for 5-HT receptors, which are implicated in conditions like depression, anxiety, and migraine.[9]

  • Enzymes in Neurotransmitter Metabolism: The scaffold could be used to design inhibitors of enzymes involved in the degradation of neurotransmitters, thereby increasing their synaptic levels.

  • Ion Channels: Modulation of ion channel activity is a key mechanism for many neurological drugs, and the indole nucleus can serve as a scaffold for the development of novel channel modulators.

In Vitro Evaluation: A Step-by-Step Guide

A systematic in vitro evaluation is crucial to characterize the biological activity of novel compounds based on the 4,6-difluoro-1-methyl indole scaffold.

Cytotoxicity Assessment

The initial step is to determine the cytotoxic potential of the synthesized compounds against a panel of relevant human cancer cell lines.

Protocol: MTT Assay for Cell Viability [15]

  • Cell Seeding: Seed cancer cells (e.g., HeLa, HepG2, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[15]

  • Compound Treatment: Prepare serial dilutions of the 4,6-difluoro-1-methyl indole derivatives in the culture medium. Replace the existing medium with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).[15]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[15]

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Table 1: Representative Cytotoxicity Data (Hypothetical)

CompoundCell LineIC50 (µM)
Derivative 1HeLa1.5
Derivative 1HepG22.3
Derivative 1MCF-70.9
Doxorubicin (Control)HeLa0.1
Enzyme Inhibition Assays

For compounds designed to target specific enzymes, a direct biochemical inhibition assay is necessary.

Protocol: Kinase Inhibition Assay (Generic) [9]

  • Reagent Preparation: Prepare a reaction buffer, a solution of the target kinase, a solution of the substrate (e.g., a peptide), and a solution of ATP.

  • Inhibitor Preparation: Prepare serial dilutions of the 4,6-difluoro-1-methyl indole derivatives.

  • Assay Procedure:

    • Add the kinase and the inhibitor to the wells of a microplate and pre-incubate for 15-30 minutes.[9]

    • Initiate the reaction by adding the substrate and ATP.

    • Incubate for a defined period at the optimal temperature for the kinase.

    • Stop the reaction and measure the amount of product formed using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis: Plot the percentage of kinase activity against the inhibitor concentration to determine the IC50 value.

Apoptosis Detection

To confirm that cytotoxicity is mediated by apoptosis, the Annexin V assay can be employed.

Protocol: Annexin V-FITC Apoptosis Assay [15]

  • Cell Treatment: Treat cells with the compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.[15]

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

In Vivo Evaluation: Xenograft Models

Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy and safety.

Protocol: Human Tumor Xenograft Model [13]

  • Cell Implantation: Subcutaneously implant human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment and control groups. Administer the 4,6-difluoro-1-methyl indole derivative via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Monitoring: Measure the tumor volume and body weight of the mice regularly (e.g., 2-3 times per week).

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) and assess the overall toxicity of the compound.

InVivo Workflow A Cancer Cell Culture B Subcutaneous Injection into Immunocompromised Mice A->B C Tumor Growth Monitoring B->C D Randomization into Treatment & Control Groups C->D E Compound/Vehicle Administration D->E F Tumor Volume & Body Weight Measurement E->F Regularly G Endpoint: Tumor Excision & Analysis F->G

Caption: Workflow for in vivo xenograft studies.

Conclusion and Future Directions

The 4,6-difluoro-1-methyl indole scaffold represents a promising starting point for the development of novel therapeutics, particularly in the fields of oncology and neurology. The strategic incorporation of fluorine is anticipated to confer advantageous pharmacokinetic and pharmacodynamic properties. The synthetic and evaluative frameworks provided in this guide offer a clear path for researchers to explore the full therapeutic potential of this exciting chemical core. Future work should focus on the synthesis of a diverse library of derivatives, comprehensive screening against a broad panel of biological targets, and in-depth mechanistic studies to elucidate their modes of action.

References

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  • Nogrady, T. (2026). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI. [Link]

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Exploratory

A Technical Guide to the Distinctions Between 4,6-Difluoro- and 5,6-Difluoroindole-3-carbaldehydes for Drug Discovery Professionals

Introduction: The Strategic Value of Fluorinated Indoles in Medicinal Chemistry The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs. Its versa...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorinated Indoles in Medicinal Chemistry

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs. Its versatile structure allows for a wide range of biological activities.[1] In the relentless pursuit of enhanced therapeutic profiles, the strategic incorporation of fluorine atoms has become an indispensable tool.[2] Fluorine's unique electronic properties can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and binding affinity, often leading to improved pharmacokinetic and pharmacodynamic properties.[3][4] This guide delves into the nuanced yet significant differences between two specific difluorinated indole carbaldehydes: 4,6-difluoroindole-3-carbaldehyde and 5,6-difluoroindole-3-carbaldehyde. Understanding these distinctions is paramount for researchers and drug development professionals aiming to fine-tune the properties of their lead compounds.

Structural and Electronic Divergence of 4,6- and 5,6-Difluoroindole Cores

The seemingly subtle shift in the fluorine substitution pattern on the indole's benzene ring precipitates a cascade of electronic and steric alterations. These changes, in turn, dictate the reactivity of the molecule and the properties of its derivatives.

In 5,6-difluoroindole , the fluorine atoms are positioned adjacent to each other. Their strong inductive electron-withdrawing effects are additive, leading to a significant decrease in electron density on the benzene portion of the indole ring. This can influence the overall aromaticity and the nucleophilicity of the indole system.

Conversely, in 4,6-difluoroindole , the fluorine atoms are in a meta-relationship. This positioning results in a more complex interplay of inductive and resonance effects. The fluorine at the 4-position, in particular, can exert a more direct electronic influence on the pyrrole ring, potentially modulating the reactivity at the C3 position.

dot graph ER_Diagram { graph [label="Differential Electronic Effects of Fluorine Substitution", labelloc=t, fontsize=16, fontcolor="#202124", bgcolor="#F1F3F4", pad="0.5"]; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} dot

Differential electronic effects of fluorine substitution.

Comparative Synthesis via Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a robust and widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles.[5][6] The reaction typically proceeds by treating the indole with a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃).

While the general principle of the Vilsmeier-Haack formylation applies to both difluoroindole isomers, the difference in their electronic landscapes can subtly influence reaction kinetics and yields. The electron-withdrawing nature of the fluorine atoms deactivates the indole ring towards electrophilic substitution compared to unsubstituted indole. However, the formylation still preferentially occurs at the electron-rich C3 position of the pyrrole ring.

Experimental Protocol: Vilsmeier-Haack Formylation of Difluoroindoles

This protocol provides a generalized procedure for the synthesis of both 4,6-difluoro- and 5,6-difluoroindole-3-carbaldehyde. Researchers should note that optimization of reaction time and temperature may be necessary for each specific isomer to achieve optimal yields.

Materials:

  • 4,6-Difluoroindole or 5,6-Difluoroindole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool anhydrous DMF (3 equivalents) to 0 °C in an ice bath. Add POCl₃ (1.2 equivalents) dropwise with vigorous stirring, maintaining the temperature below 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

  • Formylation: Dissolve the respective difluoroindole (1 equivalent) in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction progress should be monitored by thin-layer chromatography (TLC). Gentle heating (e.g., to 40-50 °C) may be required to drive the reaction to completion, particularly given the deactivating effect of the fluorine substituents.

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker of crushed ice. Slowly neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is alkaline.

  • Extraction and Purification: Extract the aqueous mixture with DCM (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired difluoroindole-3-carbaldehyde.

dot graph G { graph [layout=dot, rankdir=LR, label="Generalized Vilsmeier-Haack Workflow", labelloc=t, fontsize=16, fontcolor="#202124", bgcolor="#F1F3F4"]; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} dot

Generalized Vilsmeier-Haack workflow.

Spectroscopic Characterization: Unraveling the Isomeric Fingerprints

The distinct substitution patterns of the two isomers give rise to unique spectroscopic signatures, particularly in their NMR spectra.

¹H and ¹³C NMR Spectroscopy

While detailed assignments require specific experimental data, general trends can be predicted. The electron-withdrawing fluorine atoms will cause downfield shifts for adjacent protons and carbons. The coupling constants between fluorine and carbon (¹JCF, ²JCF, etc.) and between fluorine and protons (³JHF, ⁴JHF) will be observable and are crucial for unambiguous structural elucidation.

Table 1: Predicted and Observed Spectroscopic Data

CompoundMolecular FormulaMolecular Weight¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
4,6-Difluoroindole-3-carbaldehyde C₉H₅F₂NO181.14Aldehyde proton (~10.0), Aromatic protons (6.8-8.0)Carbonyl carbon (~185), Aromatic carbons (95-160, with C-F coupling)
5,6-Difluoroindole-3-carbaldehyde C₉H₅F₂NO181.14Aldehyde proton (~10.0), Aromatic protons (7.0-8.2)Carbonyl carbon (~185), Aromatic carbons (98-155, with C-F coupling)

*Note: These are approximate chemical shift ranges and will vary depending on the solvent and experimental conditions. Specific assignments require detailed 2D NMR analysis.

¹⁹F NMR Spectroscopy

¹⁹F NMR is an exceptionally sensitive technique for characterizing fluorinated compounds due to the wide chemical shift range and 100% natural abundance of the ¹⁹F nucleus. The chemical shifts of the fluorine atoms in 4,6- and 5,6-difluoroindole-3-carbaldehyde will be distinct and highly informative. The precise chemical shifts are sensitive to the electronic environment, and coupling between the two fluorine atoms (if present and through-space or through-bond) can provide further structural confirmation.

Reactivity and Physicochemical Properties: Implications for Drug Design

The differential placement of the fluorine atoms has a profound impact on the physicochemical properties and reactivity of the resulting carbaldehydes.

  • Acidity/Basicity: The strong electron-withdrawing nature of the fluorine atoms increases the acidity of the indole N-H proton in both isomers compared to unsubstituted indole. The magnitude of this effect will differ between the two, influencing their pKa values and, consequently, their behavior in physiological environments.

  • Dipole Moment: The different substitution patterns will result in distinct molecular dipole moments. This can affect solubility, crystal packing, and interactions with biological targets.

  • Lipophilicity: Fluorine substitution generally increases lipophilicity (logP). While both isomers will be more lipophilic than indole-3-carbaldehyde, the specific logP values will likely differ, impacting their membrane permeability and distribution.

  • Reactivity of the Aldehyde: The electronic effects of the fluorine atoms can also modulate the electrophilicity of the carbaldehyde group. This can influence the rates of subsequent reactions, such as reductive aminations or condensations, which are common steps in drug synthesis.

Conclusion: Harnessing Isomeric Differences for Rational Drug Design

The choice between a 4,6-difluoro and a 5,6-difluoro substitution pattern on an indole core is not a trivial one. As this guide has detailed, this seemingly minor structural change leads to distinct electronic, steric, and, consequently, physicochemical and spectroscopic properties. For the medicinal chemist, these differences offer a valuable opportunity for fine-tuning the characteristics of a lead compound. A thorough understanding of these isomeric distinctions, from synthesis to spectroscopic characterization and reactivity, empowers researchers to make more informed decisions in the rational design of novel therapeutics with optimized efficacy and safety profiles.

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  • ResearchGate. 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. [Link]

  • PubMed. Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. [Link]

  • ResearchGate. Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities. [Link]

  • Bentham Science. Synthesis of Medicinally Important Indole Derivatives: A Review. [Link]

  • Taylor & Francis Online. Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs. [Link]

  • PubMed. The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. [Link]

  • DiVA. Synthesis of 5-Fluoroindole-5-13C. [Link]

  • The Good Scents Company. indole-3-carboxaldehyde. [Link]

  • Organic Syntheses. indole-3-aldehyde. [Link]

  • PubMed. A comparative study of the physicochemical properties of perfluorinated and hydrogenated amphiphiles. [Link]

  • PubMed. Synthesis and biological evaluation of 4-fluoro-, 7-fluoro-, and 4,7-difluoro-5,6-dihydroxytryptamines. [Link]

  • SpectraBase. 5-fluoroindole-3-carboxaldehyde. [Link]

  • Afyon Kocatepe Üniversitesi. Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase Activities. [Link]

  • ResearchGate. Fluorine-containing indoles: Synthesis and biological activity. [Link]

  • MDPI. An Efficient Approach to 2-CF3-Indoles Based on ortho-Nitrobenzaldehydes. [Link]

  • ResearchGate. Electrosynthesis of fluorinated indole derivatives. [Link]

  • PubMed. Evaluation of fluorinated indole derivatives for electron-capture negative ionization mass spectrometry: application to the measurement of endogenous 5-methoxyindole-3-acetic acid in rat. [Link]

  • ResearchGate. Synthesis of Fluorinated Spiroindolenines by Transition Metal‐Catalyzed Indole Dearomatizations. [Link]

  • ACS Publications. Preparation and Reactions of Indoleninyl Halides: Scaffolds for the Synthesis of Spirocyclic Indole Derivatives. [Link]

  • MDPI. Synthesis, Characterization, Fluorescence Properties, and DFT Modeling of Difluoroboron Biindolediketonates. [Link]

  • RSC Publishing. Fluorinated Paramagnetic Chelates as Potential Agents for Multi-chromic 19F Magnetic Resonance Spectroscopy and Imaging. [Link]

  • University of Wisconsin-Madison. Fluorine NMR. [Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • UCSB. 19F Chemical Shifts and Coupling Constants. [Link]

  • University of Alberta. 19F NMR Reference Standards. [Link]

  • EPFL. NMR Chemical Shifts of Trace Impurities. [Link]

  • UCLA. NMR Chart. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • J&K Scientific. Vilsmeier-Haack Reaction. [Link]

  • NROChemistry. Vilsmeier-Haack Reaction. [Link]

  • IJPCBS. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

  • Scientific Research Publishing. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. [Link]

  • ResearchGate. Vilsmeier-Haack Transformations under Non Classical Conditions. [Link]

  • PMC. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. [Link]

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Foundational

Technical Guide: Reactivity & Functionalization of Electron-Deficient Indole Aldehydes

This technical guide is structured to provide actionable, high-level insights for researchers working with electron-deficient indole aldehydes. It moves beyond standard textbook descriptions to address the specific elect...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to provide actionable, high-level insights for researchers working with electron-deficient indole aldehydes. It moves beyond standard textbook descriptions to address the specific electronic nuances that dictate success or failure in the lab.

Executive Summary & Electronic Profile

Electron-deficient indole-3-carboxaldehydes (e.g., 5-nitro, 6-cyano, or 5-fluoro derivatives) represent a unique class of "push-pull" systems. Unlike electron-rich indoles (like 5-methoxyindole), which are prone to oxidation and electrophilic attack, electron-deficient variants exhibit distinct reactivity profiles:

  • Enhanced N-H Acidity: Electron-withdrawing groups (EWGs) on the benzenoid ring significantly lower the pKa of the N1-proton (typically <16), facilitating deprotonation by milder bases.

  • Activated Carbonyl: The aldehyde at C3 is highly electrophilic due to the combined withdrawal of the EWG and the indole's inherent vinylogous nature, making it an excellent candidate for condensation reactions.

  • Regioselective Directing: The C3-formyl group acts as a potent directing group (DG) for transition-metal catalyzed C-H activation, specifically favoring C4 functionalization over the traditional C2 pathway.

Diagram 1: Reactivity Map of Electron-Deficient Indole Aldehydes

The following diagram visualizes the divergent reactivity zones of the scaffold.

ReactivityMap Core Electron-Deficient Indole-3-Carboxaldehyde N1 N1 Position (High Acidity) Core->N1 Alkylation/Arylation (Mild Base OK) C3 C3 Formyl Group (High Electrophilicity) Core->C3 Knoevenagel/Wittig Schiff Base C2 C2 Position (Lithiation/C-H Activation) Core->C2 Deprotonation (Requires Protection) C4 C4 Position (DG-Directed Arylation) Core->C4 Pd-Catalyzed Cross-Coupling

Caption: Functionalization zones. Note that EWGs activate N1 and C3 pathways while altering C-H activation regioselectivity.

The Carbonyl Handle: Condensation Protocols

The most critical application of this scaffold in drug discovery is the synthesis of


-unsaturated systems (Michael acceptors) via Knoevenagel condensation. These products are precursors to bioactive bis(indolyl)methanes and chalcone analogs.
Mechanism & Kinetics

In electron-deficient systems, the carbonyl carbon is more positive (electrophilic) than in unsubstituted indole-3-carboxaldehyde. However, the reaction can stall if the active methylene component is not sufficiently nucleophilic or if the catalyst is poisoned by the acidic N-H proton.

Diagram 2: Base-Catalyzed Knoevenagel Mechanism

Knoevenagel Start Reagents: Indole-CHO + Malononitrile Deprot Step 1: Deprotonation (Active Methylene -> Carbanion) Start->Deprot Piperidine (Cat.) Attack Step 2: Nucleophilic Attack on C3-Aldehyde Deprot->Attack Intermed Alkoxide Intermediate Attack->Intermed Elim Step 3: E1cB Elimination (-H2O) Intermed->Elim Product Product: Indolyl-Acrylonitrile Elim->Product

Caption: Stepwise mechanism. The rate-limiting step is often the initial nucleophilic attack or the final dehydration.

Validated Protocol: Synthesis of 5-Nitro-3-(2,2-dicyanovinyl)indole

Objective: Synthesis of a Knoevenagel adduct using a mild base to prevent polymerization.

Reagents:

  • Substrate: 5-Nitroindole-3-carboxaldehyde (1.0 equiv)

  • Nucleophile: Malononitrile (1.1 equiv)

  • Catalyst: Piperidine (0.1 equiv) or

    
    -Alanine (for acid-sensitive substrates)
    
  • Solvent: Absolute Ethanol (EtOH)

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 5-nitroindole-3-carboxaldehyde in 10 mL of absolute EtOH. Note: Heating to 40°C may be required for complete dissolution due to the nitro group's impact on solubility.

  • Addition: Add 1.1 mmol of malononitrile. Stir for 5 minutes until homogenous.

  • Catalysis: Add 2–3 drops of piperidine (approx. 0.1 mmol).[1][2] The solution should darken immediately (yellow to orange/red), indicating formation of the conjugated system.

  • Reflux: Heat the mixture to reflux (78°C) for 2–4 hours. Monitor via TLC (30% EtOAc/Hexane). The aldehyde spot (Rf ~0.4) should disappear, replaced by a lower Rf fluorescent spot.

  • Workup: Cool to room temperature. The product often precipitates out.

    • If precipitate forms: Filter and wash with cold EtOH.

    • If no precipitate: Pour reaction mixture into 50 mL ice-water. Filter the resulting solid.[3]

  • Purification: Recrystallize from hot ethanol or DMF/Ethanol mixtures.

Data Summary: Solvent Effects on Yield

Solvent Catalyst Temp (°C) Yield (%) Notes
Ethanol Piperidine 78 85-92 Greenest, standard protocol.
Toluene Piperidine/AcOH 110 90-95 Dean-Stark trap removes water; faster.
Water CTAB (Micelle) 25 60-75 Green, but purification is harder.

| DMF | L-Proline | 60 | 80-85 | Best for highly insoluble substrates. |

The Indole Core: N-Alkylation & C-H Activation

The electron-deficient nature of the ring drastically alters how the core reacts compared to standard indoles.

N1-Alkylation: Leveraging Acidity

The pKa of indole is ~16.9 (DMSO). An EWG like 5-NO2 can lower this to ~13-14. This allows the use of weaker bases (e.g.,


) instead of dangerous metal hydrides (NaH), reducing the risk of reducing the aldehyde or nitro groups.
  • Preferred Base: Cesium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ).
  • Solvent: DMF or Acetonitrile (ACN).[1]

  • Critical Control: Avoid strong bases (NaH, LiHMDS) if the aldehyde is unprotected, as Cannizzaro-type disproportionation or polymerization can occur.

C-H Activation: The C3-Directing Effect

Standard electrophilic aromatic substitution (SEAr) usually occurs at C3. Since C3 is blocked by the formyl group, and the ring is deactivated by EWGs, SEAr is difficult. However, Transition-Metal Catalyzed C-H Activation is highly effective.

Key Insight: The C3-formyl group acts as a Weak Coordinating Group (WCG).

  • Palladium (Pd): Directs functionalization to the C4 position .

  • Mechanism: The oxygen of the aldehyde coordinates to Pd, placing the catalyst in proximity to the C4-H bond, overriding the natural tendency for C2 activation.

Protocol Highlight: C4-Arylation (Pd-Catalyzed)

  • Catalyst:

    
     (10 mol%)[4]
    
  • Oxidant:

    
     or Benzoquinone (crucial for catalytic turnover).
    
  • Solvent: HFIP (Hexafluoroisopropanol) – Essential for electron-deficient indoles to stabilize the transition state.

  • Outcome: Regioselective C4-arylated indole-3-carboxaldehydes.

Troubleshooting & Optimization

Common failure modes when working with electron-deficient indole aldehydes:

IssueRoot CauseSolution
Low Solubility Strong intermolecular H-bonding and dipole interactions (nitro/cyano groups).Switch solvent to DMF, DMSO, or HFIP. Use sonication during reagent addition.[3]
Aldehyde Oxidation Spontaneous air oxidation to carboxylic acid (observed as broad -OH stretch in IR).Store under Argon at 4°C. Purify aldehyde via bisulfite adduct formation before use.
No Reaction (Condensation) Catalyst deactivation by acidic N-H proton.Use 2.2 equiv of base (1 to deprotonate N-H, 1 to catalyze) OR protect N-H first (e.g., Tosyl, Boc).
C2 vs C4 Selectivity Competition between inherent C2 acidity and C3-directing group.For C4: Use Pd(OAc)2 in HFIP. For C2: Protect N-H, use Lithiation (n-BuLi) followed by electrophile quench.

References

  • Vertex AI Search. (2025). Synthesis of indole-3-carboxaldehyde derivatives drug discovery. 5

  • Der Pharma Chemica. (2025). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. 6

  • Journal of Organic Chemistry. (2022). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles. 7[7]

  • BenchChem. (2025).[1] Troubleshooting guide for the condensation reaction of indole-3-carbaldehyde. 1

  • MDPI. (2025). Enantioselective Catalytic Synthesis of N-alkylated Indoles. 8[7][9]

Sources

Protocols & Analytical Methods

Method

Reductive amination protocols for 4,6-Difluoro-1-methyl-1H-indole-5-carbaldehyde

Application Notes & Protocols Topic: Reductive Amination Protocols for 4,6-Difluoro-1-methyl-1H-indole-5-carbaldehyde Introduction: The Strategic Importance of Reductive Amination in Fluorinated Indole Synthesis The indo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Reductive Amination Protocols for 4,6-Difluoro-1-methyl-1H-indole-5-carbaldehyde

Introduction: The Strategic Importance of Reductive Amination in Fluorinated Indole Synthesis

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1] The strategic introduction of fluorine atoms into this scaffold can significantly enhance a molecule's pharmacological profile by modulating its metabolic stability, lipophilicity, and binding affinity. The target substrate, 4,6-Difluoro-1-methyl-1H-indole-5-carbaldehyde, is a valuable building block for creating novel tryptamine analogs and other complex molecular architectures.

Reductive amination stands out as one of the most robust and widely utilized methods for the synthesis of primary, secondary, and tertiary amines.[2] It offers a superior alternative to direct N-alkylation with alkyl halides, which is often plagued by poor selectivity and over-alkylation, leading to complex product mixtures and low yields.[3] This process involves the reaction of a carbonyl compound—in this case, our indole-5-carbaldehyde—with an amine to form an intermediate imine or iminium ion, which is then reduced in situ or in a subsequent step to the desired amine.[2][4]

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on performing the reductive amination of 4,6-Difluoro-1-methyl-1H-indole-5-carbaldehyde. We will explore several field-proven protocols, discuss the mechanistic rationale behind reagent selection, and offer practical guidance on reaction execution, monitoring, and product purification.

Reaction Mechanism and Core Concepts

The success of a reductive amination hinges on the selective reduction of the C=N double bond of the imine/iminium ion in the presence of the starting aldehyde. This is achieved by using hydride reagents with tailored reactivity.

The general mechanism proceeds as follows:

  • Imine Formation: The amine nucleophilically attacks the carbonyl carbon of the aldehyde. Subsequent dehydration, often catalyzed by mild acid, forms a transient imine intermediate.

  • Iminium Ion Formation: Under acidic conditions, the imine nitrogen is protonated to form an electrophilic iminium ion. This is the key species that is reduced.

  • Hydride Reduction: A selective hydride reducing agent transfers a hydride (H⁻) to the iminium carbon, yielding the final amine product.

Reductive_Amination_Mechanism cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction Aldehyde Indole-CHO Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Amine R₁R₂NH Imine Imine Hemiaminal->Imine - H₂O H2O_out H₂O Iminium Iminium Ion Imine->Iminium + H⁺ (Acid Catalyst) Product Final Amine Product Iminium->Product + H⁻ Reducer [Reducing Agent] (e.g., NaBH(OAc)₃)

Figure 1: General mechanism of reductive amination.

Choosing the Right Reducing Agent

The choice of reducing agent is critical for achieving high yields and minimizing side reactions, such as the reduction of the starting aldehyde.[5] We will detail protocols for three common and effective hydride donors.

Reducing AgentCommon AbbreviationKey Characteristics
Sodium Triacetoxyborohydride STAB, NaBH(OAc)₃Mild and highly selective for iminium ions over aldehydes. Tolerates a wide range of functional groups and works well in one-pot procedures.[5][6] Moisture-sensitive.[7]
Sodium Cyanoborohydride NaBH₃CNSelectively reduces iminium ions under mildly acidic conditions (pH 4-6).[3][8] Not water-sensitive, but can release toxic HCN gas if conditions become strongly acidic.[8]
Sodium Borohydride NaBH₄Stronger reducing agent capable of reducing aldehydes and ketones.[7] Best used in a stepwise procedure after the imine has been pre-formed.[3][9]

Protocol 1: Sodium Triacetoxyborohydride (STAB) Method

This is often the preferred method due to its high selectivity, mild reaction conditions, and broad substrate scope.[2] The steric and electronic effects of the three acetoxy groups moderate the reactivity of the borohydride, making it an excellent choice for a one-pot reaction.[6]

Rationale:
  • Selectivity: NaBH(OAc)₃ reacts much faster with the protonated iminium ion than with the starting aldehyde, minimizing the formation of the corresponding alcohol byproduct.[6]

  • Solvent: Aprotic solvents like 1,2-dichloroethane (DCE), tetrahydrofuran (THF), or dichloromethane (DCM) are typically used as STAB is sensitive to water and less compatible with protic solvents like methanol.[5][7]

  • Catalyst: A catalytic amount of acetic acid is often added to facilitate the formation and protonation of the imine intermediate, thereby accelerating the reaction.[2]

Step-by-Step Protocol:
  • To a dry round-bottom flask under a nitrogen or argon atmosphere, add 4,6-Difluoro-1-methyl-1H-indole-5-carbaldehyde (1.0 equiv).

  • Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE) (approx. 0.1 M concentration).

  • Add the desired primary or secondary amine (1.1-1.2 equiv).

  • If the amine is used as a hydrochloride salt, add a non-nucleophilic base like triethylamine (Et₃N) (1.1 equiv) to liberate the free amine.

  • Add glacial acetic acid (1.0-2.0 equiv). Stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.

  • In a single portion, add sodium triacetoxyborohydride (1.3-1.5 equiv) to the stirring mixture. Note: The addition may cause some effervescence.

  • Stir the reaction at room temperature for 4-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS (see Monitoring section).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Stir vigorously for 30 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude residue by column chromatography.[10]

Protocol 2: Sodium Cyanoborohydride (NaBH₃CN) Method

This is a classic and highly effective method, particularly noted for its stability in protic solvents like methanol under mildly acidic conditions that favor imine formation.[3][7]

Rationale:
  • pH Dependence: NaBH₃CN is stable and effective at a pH of 4-6, conditions under which imine formation is optimal. At this pH, the imine is readily protonated to the iminium ion, which is rapidly reduced.[3] The aldehyde itself is not significantly reduced under these conditions.[8]

  • Solvent: Methanol (MeOH) is an excellent solvent as it aids in imine formation.[7]

  • Safety: CRITICAL SAFETY NOTE: Sodium cyanoborohydride can release highly toxic hydrogen cyanide (HCN) gas if the reaction medium becomes too acidic (pH < 3).[8] Always handle it in a well-ventilated fume hood and quench acidic reaction mixtures by slowly adding to a stirred, basic solution.

Step-by-Step Protocol:
  • In a round-bottom flask, dissolve 4,6-Difluoro-1-methyl-1H-indole-5-carbaldehyde (1.0 equiv) and the desired amine (1.1-1.2 equiv) in methanol (MeOH) (approx. 0.1-0.2 M).

  • Add a pH indicator (e.g., bromocresol green) or use a pH meter to monitor the acidity.

  • Adjust the pH of the solution to between 5 and 6 by the dropwise addition of glacial acetic acid.

  • Add sodium cyanoborohydride (1.2-1.5 equiv) portion-wise to the stirring solution.

  • Stir the reaction at room temperature for 6-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove most of the methanol.

  • Redissolve the residue in ethyl acetate or DCM and water.

  • Carefully basify the aqueous layer to pH > 8 with 1M NaOH or saturated NaHCO₃ solution to quench any remaining acid and ensure no HCN is present.

  • Separate the layers and extract the aqueous phase with ethyl acetate or DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product via column chromatography.

General Experimental Workflow

Workflow Setup 1. Reaction Setup (Aldehyde, Amine, Solvent) Reagent_Add 2. Add Acid/Catalyst & Reducing Agent Setup->Reagent_Add Monitor 3. Reaction Monitoring (TLC / LC-MS) Reagent_Add->Monitor Quench 4. Aqueous Quench (e.g., Sat. NaHCO₃) Monitor->Quench When complete Extract 5. Extraction & Drying Quench->Extract Purify 6. Purification (Column Chromatography) Extract->Purify Analyze 7. Characterization (NMR, MS) Purify->Analyze

Figure 2: Standard laboratory workflow for reductive amination.

Reaction Monitoring, Work-up, and Purification

Monitoring by Thin Layer Chromatography (TLC)
  • System: Use a suitable eluent system, typically a mixture of hexanes and ethyl acetate. A good starting point is 7:3 or 8:2 Hexanes:EtOAc.

  • Visualization: Visualize the spots under UV light (254 nm). The indole core is highly UV-active. You can also use a potassium permanganate (KMnO₄) stain, which will react with the amine product.

  • Analysis: Spot the starting aldehyde, the amine (if UV-active), and the co-spot of the two alongside the reaction mixture. A successful reaction will show the disappearance of the starting aldehyde spot and the appearance of a new, typically less polar, product spot.

General Purification Protocol: Flash Column Chromatography
  • Stationary Phase: Silica gel (230-400 mesh).

  • Eluent: A gradient system of hexanes and ethyl acetate is recommended. Start with a low polarity (e.g., 95:5 Hexanes:EtOAc) and gradually increase the polarity to elute your product. The addition of 0.5-1% triethylamine to the eluent can prevent the product from streaking on the silica gel, which is common for amines.

  • Procedure:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pack a glass column with the slurry.

    • Adsorb the crude product onto a small amount of silica gel and load it onto the top of the packed column.

    • Begin elution, collecting fractions and monitoring them by TLC.[11]

    • Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified amine.[11]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No Reaction / Low Conversion 1. Inactive reducing agent (decomposed by moisture). 2. Amine is not sufficiently nucleophilic. 3. Insufficient acid catalyst for imine formation.1. Use fresh, anhydrous reagents and solvents. 2. For weakly basic amines, increase reaction temperature (40-50 °C) or add a Lewis acid like Ti(OiPr)₄.[7] 3. Add an additional equivalent of acetic acid.
Aldehyde reduced to Alcohol 1. Reducing agent is too strong or non-selective (e.g., NaBH₄ added too early). 2. Reaction conditions are too acidic (for NaBH₃CN).1. Switch to a milder reagent like NaBH(OAc)₃. If using NaBH₄, ensure imine is fully formed before adding it.[7] 2. Buffer the reaction or carefully monitor pH to keep it above 4.
Dialkylation of Primary Amine The secondary amine product is reacting with another molecule of the aldehyde.Use a larger excess of the primary amine (2-3 equivalents) to favor mono-alkylation. Alternatively, perform a stepwise procedure where the imine is formed and reduced before more aldehyde can react.[12]
Product Streaking on TLC/Column The basic amine product is interacting strongly with the acidic silica gel.Add a small amount (0.5-1%) of triethylamine or ammonia in methanol to the eluent system to neutralize the acidic sites on the silica.

References

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

  • Joly, R., & Bucourt, R. (1960). Process of purifying tryptamine com-. U.S. Patent No. 2,943,093.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved February 14, 2026, from [Link]

  • Sodium cyanoborohydride. (n.d.). Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]

  • Sodium triacetoxyborohydride. (n.d.). Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]

  • Preparation of Amines: Reductive Amination of Aldehydes and Ketones. (2023). JoVE. [https://www.jove.com/v/102 reductive-amination-of-aldehydes-and-ketones]([Link] reductive-amination-of-aldehydes-and-ketones)

  • Myers, A. (n.d.). Reductive Amination. Harvard University. Retrieved February 14, 2026, from [Link]

  • Improved Purification Procedure Decarboxylation of L-tryptophan to Tryptamine with Benzoate salt. (2021). Sciencemadness.org. [Link]

  • Nguyen, J. D., et al. (2016). Synthesis of β-substituted tryptamines by regioselective ring opening of aziridines. PMC. [Link]

  • A GENERAL METHOD FOR SELECTIVE N-METHYLATION OF SUBSTITUTED TRYPTAMINES. (1966). Canadian Science Publishing. [Link]

  • Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. (2023). Indian Academy of Sciences. [Link]

  • Boros, E. E., et al. (2009). Facile reductive amination of aldehydes with electron-deficient anilines by acyloxyborohydrides in TFA: application to a diazaindoline scale-up. Journal of Organic Chemistry, 74(9), 3587-90. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]

  • B(C6F5)3-Catalyzed Reductive Amination using Hydrosilanes. (2016). ACS Catalysis. [Link]

  • Novel Synthetic Route to 5-Substituted Indoles. (n.d.). Loyola eCommons. Retrieved February 14, 2026, from [Link]

  • Regioselective C5−H Direct Iodination of Indoles. (n.d.). pubs.acs.org. Retrieved February 14, 2026, from [Link]

  • Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin. (2019). Redalyc. [Link]

  • Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. (2024). PMC. [Link]

  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. (2017). ResearchGate. [Link]

  • Nucleophilic substitution reaction in indole chemistry: 1-methoxy-6-nitroindole-3-carbaldehyde as a versatile building block. (2017). HETEROCYCLES. [Link]

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Application

Application Note: Optimized Olefination Protocols for Sterically Hindered Fluoro-Indoles

Topic: Wittig reaction conditions for 4,6-Difluoro-1-methyl-1H-indole-5-carbaldehyde Content Type: Application Note & Protocol Guide Executive Summary Target Molecule: 4,6-Difluoro-1-methyl-1H-indole-5-carbaldehyde Prima...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Wittig reaction conditions for 4,6-Difluoro-1-methyl-1H-indole-5-carbaldehyde Content Type: Application Note & Protocol Guide

Executive Summary

Target Molecule: 4,6-Difluoro-1-methyl-1H-indole-5-carbaldehyde Primary Application: Synthesis of EGFR inhibitors (e.g., Osimertinib analogs) and metabolic probes.[1] Key Challenge: The "Ortho-Difluoro Effect."[1] The C5-aldehyde is flanked by fluorine atoms at C4 and C6.[1] While the fluorines increase the electrophilicity of the carbonyl carbon (electronic activation), they create a significant steric tunnel that hinders the approach of bulky phosphonium ylides (steric deactivation).

Guidance: Standard Wittig conditions (Room Temperature, weak bases) often result in stalled conversion or low


 selectivity. This guide provides an optimized High-Temperature/Strong-Base Protocol  for methylenation and recommends a Horner-Wadsworth-Emmons (HWE)  variant for acrylate synthesis to overcome steric penalties.[1]

Strategic Analysis: The "Steric Tunnel"

The reactivity of 4,6-difluoro-1-methyl-1H-indole-5-carbaldehyde is governed by two competing factors:

  • Electronic Activation: The electronegative fluorine atoms pull electron density from the benzene ring, making the C5 carbonyl carbon highly electrophilic.[1]

  • Steric Shielding: The Van der Waals radii of the C4 and C6 fluorine atoms create a "steric tunnel," blocking the trajectory of the bulky triphenylphosphine (

    
    ) group of the ylide.
    

Implication: The formation of the oxaphosphetane intermediate is the rate-limiting step.[1][2] To overcome the activation energy barrier imposed by steric repulsion, the reaction requires thermal driving (reflux) and highly reactive ylides .

Mechanism & Failure Modes

WittigMechanism cluster_fail Failure Mode: Low Temp Aldehyde 4,6-Difluoro-Indole-CHO (Electrophilic but Shielded) TS Transition State (Steric Clash: F vs Ph3) Aldehyde->TS Attack Ylide Phosphonium Ylide (Ph3P=CH2) Ylide->TS Oxaphosphetane Oxaphosphetane (Intermediate) TS->Oxaphosphetane High T Required Product Vinyl Indole + Ph3P=O Oxaphosphetane->Product Elimination

Figure 1: Mechanistic pathway highlighting the critical steric clash in the transition state.

Experimental Protocols

Protocol A: Methylenation (Synthesis of Vinyl Indole)

Objective: Conversion of aldehyde to terminal alkene (


).[1]
Reagents:  Methyltriphenylphosphonium bromide (

), Potassium tert-butoxide (

).[1] Solvent: Anhydrous Tetrahydrofuran (THF).[1]
Rationale for Reagents:
  • Base (

    
    ):  Preferred over 
    
    
    
    .
    
    
    poses a risk of lithiating the C2 position of the indole ring.[1]
    
    
    is sufficiently strong to deprotonate the phosphonium salt but bulky enough to minimize nucleophilic attack on the indole ring.[1]
  • Solvent: THF provides optimal solubility for the indole.[1] If the starting material is insoluble, a 1:1 mixture of THF/Toluene allows for higher reflux temperatures.

Step-by-Step Methodology:
  • Preparation of Ylide (Yellow Suspension):

    • Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

    • Add Methyltriphenylphosphonium bromide (1.5 equiv) .

    • Add Anhydrous THF (0.3 M concentration relative to aldehyde).

    • Cool to 0°C (Ice bath).

    • Add

      
       (1.6 equiv)  portion-wise.[1]
      
    • Observation: The solution should turn bright yellow, indicating ylide formation. Stir at 0°C for 30 minutes.

  • Addition of Substrate:

    • Dissolve 4,6-Difluoro-1-methyl-1H-indole-5-carbaldehyde (1.0 equiv) in a minimal amount of anhydrous THF.

    • Add the aldehyde solution dropwise to the ylide suspension at 0°C.

    • Note: Do not dump; dropwise addition prevents local overheating.[1]

  • Reaction Drive:

    • Remove the ice bath and warm to Room Temperature (RT).[1]

    • Crucial Step: If TLC shows starting material remaining after 1 hour at RT (likely due to sterics), equip a reflux condenser and heat to 60°C for 4–6 hours.

  • Workup:

    • Cool to RT.

    • Quench with Saturated

      
       solution .
      
    • Extract with Ethyl Acetate (

      
      ).[1][3]
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate.[4]
      
    • Purification: Flash chromatography (Hexanes/EtOAc).[1][4] The vinyl product is less polar than the aldehyde.[1]

Protocol B: Acrylate Synthesis (HWE Reaction)

Objective: Synthesis of


-unsaturated esters (e.g., Ethyl acrylate derivative).[5]
Recommendation:  Use Horner-Wadsworth-Emmons (HWE)  conditions instead of stabilized Wittig ylides.
Why?  Phosphonate anions are significantly smaller than triphenylphosphonium ylides, allowing them to bypass the C4/C6 fluorine steric shield more effectively.
Methodology:
  • Reagents: Triethyl phosphonoacetate (1.2 equiv), Sodium Hydride (NaH, 60% dispersion, 1.3 equiv).

  • Procedure:

    • Suspend NaH in dry THF at 0°C.

    • Add Triethyl phosphonoacetate dropwise (Gas evolution:

      
      ).[1] Stir 20 min.
      
    • Add the 4,6-difluoro-indole aldehyde solution.[1]

    • Warm to RT.[1] This reaction typically proceeds at RT due to the higher nucleophilicity and smaller size of the phosphonate anion compared to the Wittig ylide.[1]

Data Summary & Troubleshooting

VariableStandard ConditionOptimized Condition (This Guide)Expected Outcome
Base


(Wittig) or

(HWE)
Prevents C2-lithiation side reactions.[1]
Temperature


Overcomes steric hindrance of C4/C6 Fluorines.[1]
Reagent Stabilized Ylide (

)
Phosphonate (

)
HWE gives higher yields for acrylates due to smaller steric profile.[1]
Time 1-2 Hours4-12 Hours Extended time required for hindered substrates.[1]
Troubleshooting Flowchart

Troubleshooting Start Reaction Incomplete after 2h @ RT? CheckTLC Check TLC Start->CheckTLC Branch1 Starting Material Remains CheckTLC->Branch1 Branch2 New Spot (Lower Rf) appears CheckTLC->Branch2 Action1 Increase Temp to Reflux (60°C) OR Switch Solvent to Toluene Branch1->Action1 Action2 Possible C2-Alkylation or Aldol Side Product. Reduce Base excess to 1.1 equiv. Branch2->Action2

Figure 2: Decision matrix for troubleshooting incomplete conversion or side reactions.

Safety & Handling

  • Fluorine Cleavage: While rare under these conditions, extreme basicity at high temperatures can theoretically displace ortho-fluorines (S_NAr).[1] Avoid using super-bases (e.g., t-BuLi) or heating above 100°C.[1]

  • Indole Toxicity: Many halogenated indoles are bioactive.[1] Handle with full PPE (gloves, goggles, fume hood).

  • Quenching: HWE reactions generate hydrogen gas (

    
    ) upon deprotonation.[1] Ensure proper venting.[1]
    

References

  • General Wittig Mechanism & Sterics

    • Robiette, R., et al. (2006).[6] "Reactivity and Selectivity in the Wittig Reaction: A Computational Study." Journal of the American Chemical Society.[1][2][6] Link

  • Indole Olefination Protocols

    • García-Rubia, A., et al. (2010).[7] "Synthesis of Indole Derivatives." Acta Crystallographica Section E. Link

  • HWE vs Wittig in Hindered Systems

    • Wadsworth, W. S. (1977). "Synthetic Applications of Phosphoryl-Stabilized Anions." Organic Reactions.[1][3][8][9][10][11] Link

  • Relevant Scaffold Synthesis (EGFR Inhibitors)

    • Cross, D. A. E., et al. (2014). "AZD9291, an Irreversible EGFR TKI, Overcomes T790M Resistance." Cancer Discovery. Link

Sources

Method

Application Note: High-Yield Synthesis of 4,6-Difluoro-1-methyl-1H-indole-5-carboxylic Acid via Pinnick Oxidation

Introduction: The Significance of Fluorinated Indole Carboxylic Acids Substituted indole carboxylic acids are pivotal structural motifs in medicinal chemistry and drug development, forming the backbone of numerous pharma...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Fluorinated Indole Carboxylic Acids

Substituted indole carboxylic acids are pivotal structural motifs in medicinal chemistry and drug development, forming the backbone of numerous pharmacologically active compounds. The introduction of fluorine atoms into these scaffolds can significantly modulate their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. 4,6-Difluoro-1-methyl-1H-indole-5-carboxylic acid, in particular, is a valuable building block for the synthesis of novel therapeutic agents. This application note provides a detailed, robust, and high-yield protocol for the oxidation of 4,6-difluoro-1-methyl-1H-indole-5-carbaldehyde to its corresponding carboxylic acid, leveraging the mild and selective Pinnick oxidation.

Methodology Overview: The Pinnick Oxidation

The conversion of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis. While numerous oxidizing agents can effect this change, many employ harsh conditions or heavy metals, which are often incompatible with sensitive functional groups present in complex molecules like substituted indoles.[1][2] The Pinnick oxidation, utilizing sodium chlorite (NaClO₂) under mildly acidic conditions, stands out as a superior method due to its exceptional functional group tolerance, operational simplicity, and cost-effectiveness.[3][4][5] This makes it particularly well-suited for the oxidation of electron-rich heterocyclic aldehydes, such as the indole derivative .

The core principle of the Pinnick oxidation involves the in situ generation of chlorous acid (HClO₂) from sodium chlorite in a buffered solution.[4][5] Chlorous acid then acts as the active oxidizing species. A crucial component of modern Pinnick protocols is the inclusion of a scavenger, typically 2-methyl-2-butene, to quench the hypochlorous acid (HOCl) byproduct, which can otherwise lead to undesired side reactions like chlorination of the electron-rich indole ring.[5]

Experimental Protocol

This section details the step-by-step procedure for the oxidation of 4,6-difluoro-1-methyl-1H-indole-5-carbaldehyde.

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
4,6-Difluoro-1-methyl-1H-indole-5-carbaldehyde195.175.0975.9 mg
Sodium chlorite (NaClO₂), 80% technical grade90.447.5848 mg
Sodium dihydrogen phosphate (NaH₂PO₄)119.987.5899.9 mg
2-Methyl-2-butene70.1325.03.4 mL
tert-Butanol (t-BuOH)--50 mL
Water (H₂O)--15 mL
Diethyl ether (Et₂O)--For extraction
1 M Sodium hydroxide (NaOH)--For extraction
1 M Hydrochloric acid (HCl)--For acidification
Brine--For washing
Anhydrous magnesium sulfate (MgSO₄)--For drying
Reaction Setup and Procedure
  • Dissolution of Starting Material: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4,6-difluoro-1-methyl-1H-indole-5-carbaldehyde (5.0 mmol) in tert-butanol (50 mL).

  • Addition of Buffer and Scavenger: To the stirred solution, add sodium dihydrogen phosphate (7.5 mmol) followed by 2-methyl-2-butene (25.0 mmol).

  • Preparation and Addition of Oxidant: In a separate beaker, dissolve sodium chlorite (7.5 mmol, 80% grade) in water (15 mL). Add this solution dropwise to the reaction mixture over 15-20 minutes at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50:50 ethyl acetate/hexanes with 1% acetic acid). The reaction is typically complete within 1-3 hours.

  • Quenching and Solvent Removal: Upon completion, cool the reaction mixture in an ice bath and carefully quench any excess oxidant by the slow addition of a saturated aqueous solution of sodium sulfite (Na₂SO₃) until a negative test with starch-iodide paper is obtained. Concentrate the mixture under reduced pressure to remove the tert-butanol.

  • Work-up and Extraction: To the remaining aqueous residue, add 50 mL of water and extract with diethyl ether (2 x 50 mL) to remove any neutral organic impurities.

  • Basification and Washing: Make the aqueous layer basic (pH ~10-11) by the dropwise addition of 1 M NaOH. Wash the basic aqueous layer with diethyl ether (2 x 50 mL) to remove any remaining non-acidic impurities.

  • Acidification and Product Isolation: Cool the aqueous layer in an ice bath and acidify to pH ~2-3 with 1 M HCl. The carboxylic acid product should precipitate as a solid.

  • Filtration and Drying: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to afford the desired 4,6-difluoro-1-methyl-1H-indole-5-carboxylic acid.

Purification

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield a product of high purity.

Visualizing the Workflow

The following diagram illustrates the key stages of the experimental protocol.

experimental_workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation start Dissolve Aldehyde in t-BuOH add_buffer Add NaH2PO4 & 2-Methyl-2-butene start->add_buffer add_oxidant Add aq. NaClO2 (dropwise) add_buffer->add_oxidant monitor Monitor by TLC add_oxidant->monitor quench Quench with Na2SO3 monitor->quench concentrate Remove t-BuOH quench->concentrate extract_neutral Extract with Et2O (Neutral) concentrate->extract_neutral basify Basify with NaOH extract_neutral->basify extract_basic Wash with Et2O (Basic) basify->extract_basic acidify Acidify with HCl extract_basic->acidify filter Filter & Dry acidify->filter end_product end_product filter->end_product Purified Product

Caption: Experimental workflow for the synthesis of 4,6-difluoro-1-methyl-1H-indole-5-carboxylic acid.

Mechanism of the Pinnick Oxidation

The accepted mechanism for the Pinnick oxidation proceeds through several key steps.[3][5][6]

  • Formation of the Active Oxidant: In the buffered acidic solution, sodium chlorite is protonated to form chlorous acid (HClO₂).

  • Nucleophilic Addition: The aldehyde carbonyl is attacked by the chlorous acid to form a hemiacetal-like intermediate.

  • Pericyclic Fragmentation: This intermediate undergoes a pericyclic fragmentation, where the aldehydic proton is transferred to an oxygen atom of the chlorite moiety, leading to the formation of the carboxylic acid and hypochlorous acid (HOCl).

  • Scavenging of Byproduct: The generated hypochlorous acid is a reactive species that can engage in unwanted side reactions. The scavenger, 2-methyl-2-butene, reacts with HOCl, effectively removing it from the reaction mixture and preventing substrate or product degradation.

The following diagram provides a visual representation of this mechanism.

pinnick_mechanism cluster_activation Oxidant Activation cluster_oxidation Aldehyde Oxidation cluster_scavenging Byproduct Quenching NaClO2 NaClO2 HClO2 HClO2 (Chlorous Acid) NaClO2->HClO2 Protonation H_plus H+ (from buffer) H_plus->HClO2 Aldehyde R-CHO Intermediate [Hemiacetal-like Intermediate] Aldehyde->Intermediate + HClO2 Carboxylic_Acid R-COOH Intermediate->Carboxylic_Acid Pericyclic Fragmentation HOCl HOCl Intermediate->HOCl Scavenger 2-Methyl-2-butene HOCl->Scavenger Quenched_Product Halohydrin Scavenger->Quenched_Product + HOCl

Caption: Simplified mechanism of the Pinnick oxidation.

Characterization of 4,6-Difluoro-1-methyl-1H-indole-5-carboxylic Acid

The identity and purity of the synthesized product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the molecular structure. The disappearance of the aldehyde proton signal (~10 ppm) and the appearance of a broad carboxylic acid proton signal (>12 ppm) in the ¹H NMR spectrum are indicative of a successful reaction.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the exact mass of the product, corresponding to the molecular formula C₁₀H₇F₂NO₂.

  • Infrared (IR) Spectroscopy: The IR spectrum should show a broad O-H stretch characteristic of a carboxylic acid (around 2500-3300 cm⁻¹) and a C=O stretch (around 1700 cm⁻¹).

  • Melting Point: A sharp melting point is indicative of high purity.

Conclusion

The Pinnick oxidation provides an efficient, mild, and high-yielding route for the synthesis of 4,6-difluoro-1-methyl-1H-indole-5-carboxylic acid from its corresponding aldehyde. The protocol described herein is robust and scalable, offering researchers and drug development professionals a reliable method for accessing this valuable fluorinated indole building block. The use of a scavenger is critical to prevent unwanted side reactions and ensure a clean conversion, while a straightforward acid-base work-up facilitates product isolation.

References

  • Wikipedia. Pinnick oxidation. [Link]

  • PSIBERG. (2023, November 30). Pinnick Oxidation: Mechanism, Applications, Scope & Limitations. [Link]

  • Mekonnen, A., D'Souza, F., & Desta, K. T. (2020). Mechanistic investigations on Pinnick oxidation: a density functional theory study. Royal Society Open Science, 7(2), 191639. [Link]

  • NROChemistry. Pinnick Oxidation: Mechanism & Examples. [Link]

  • Organic Chemistry Reaction. (2026, February 3). Pinnick oxidation. [Link]

  • ResearchGate. (2014, October 28). What is the most mild method for the oxidation of aldehyde to carboxylic acid? [Link]

  • Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of aldehydes. [Link]

Sources

Application

Application Notes &amp; Protocols: Knoevenagel Condensation of 4,6-Difluoro-1-methyl-1H-indole-5-carbaldehyde

Introduction: Synthesizing Novel Indole Scaffolds The Knoevenagel condensation, a cornerstone of carbon-carbon bond formation, facilitates the reaction between a carbonyl compound and an active methylene compound, typica...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Synthesizing Novel Indole Scaffolds

The Knoevenagel condensation, a cornerstone of carbon-carbon bond formation, facilitates the reaction between a carbonyl compound and an active methylene compound, typically catalyzed by a weak base.[1] This reaction is exceptionally valuable in medicinal chemistry and drug development for synthesizing α,β-unsaturated systems, which are precursors to a vast array of complex molecules and pharmacophores.[2]

This guide focuses on the Knoevenagel condensation utilizing 4,6-Difluoro-1-methyl-1H-indole-5-carbaldehyde , a highly functionalized and electron-deficient heterocyclic aldehyde. The indole nucleus is a privileged scaffold in drug discovery, and its strategic modification allows for the fine-tuning of biological activity. The presence of two fluorine atoms on the benzene ring of the indole serves as a powerful modulator of its electronic properties. Fluorine's high electronegativity significantly enhances the electrophilicity of the aldehyde's carbonyl carbon, making it an excellent substrate for nucleophilic attack and often leading to faster reaction times and higher yields.[3][4]

These application notes provide a comprehensive technical overview, detailed experimental protocols, and expert insights for researchers aiming to leverage this specific reaction in their synthetic programs.

Reaction Overview and Mechanistic Rationale

The general transformation involves the condensation of the indole aldehyde with an active methylene compound (AMC), such as malononitrile or a malonic acid derivative, to yield a substituted vinyl-indole product.

General Reaction Scheme:

Mechanistic Insights: The Role of the Catalyst and Substrate Electronics

The reaction is most commonly catalyzed by a weak secondary amine, such as piperidine.[5] A strong base is typically avoided as it could induce self-condensation of the aldehyde or other unwanted side reactions.[1] The mechanism proceeds through a multi-step pathway:

  • Enolate Formation: The basic catalyst deprotonates the active methylene compound, which is rendered acidic by two flanking electron-withdrawing groups (Z and Z'), to form a resonance-stabilized enolate ion.[6]

  • Iminium Ion Formation: Concurrently, the amine catalyst reacts with the aldehyde's carbonyl group to form a highly electrophilic iminium ion intermediate.[7][8] This step is often rate-determining.

  • Nucleophilic Attack: The enolate ion attacks the electrophilic carbon of the iminium ion, forming a new C-C bond and a tetrahedral intermediate.[5]

  • Catalyst Regeneration and Dehydration: The intermediate undergoes proton transfer and subsequent elimination of the amine catalyst and a molecule of water to yield the final α,β-unsaturated product.[7]

The strong electron-withdrawing inductive effect of the two fluorine atoms at positions 4 and 6 of the indole ring deactivates the aromatic system and significantly increases the partial positive charge on the aldehyde's carbonyl carbon. This heightened electrophilicity accelerates the formation of the iminium ion and its subsequent reaction with the enolate, making 4,6-Difluoro-1-methyl-1H-indole-5-carbaldehyde a highly reactive and favorable substrate for this transformation.

Knoevenagel_Mechanism cluster_catalyst Catalyst Role cluster_condensation Condensation & Elimination Aldehyde Indole Aldehyde (R-CHO) Iminium Iminium Ion (R-CH=N⁺R'₂) Aldehyde->Iminium Piperidine Piperidine (Pip) Intermediate Adduct Intermediate Iminium->Intermediate + Enolate AMC Active Methylene (Z-CH₂-Z') Enolate Enolate Ion (Z-C⁻H-Z') AMC->Enolate + Pip, -Pip-H⁺ Product Final Product (R-CH=C(Z)Z') Intermediate->Product - H₂O, -Pip

Figure 2: General experimental workflow for the Knoevenagel condensation.

Protocol 1: Synthesis of 2-((4,6-Difluoro-1-methyl-1H-indol-5-yl)methylene)malononitrile

This protocol uses malononitrile, a highly reactive methylene compound that often leads to rapid reaction times and high yields, with the product frequently precipitating directly from the reaction mixture. [9] Materials and Reagents

ReagentCAS No.MW ( g/mol )Molarity/Equiv.Amount
4,6-Difluoro-1-methyl-1H-indole-5-carbaldehyde916353-86-5209.181.0 equiv.1.0 mmol
Malononitrile109-77-366.061.05 equiv.1.05 mmol
Piperidine110-89-485.15~0.1 equiv.2-3 drops
Ethanol (Absolute)64-17-546.07-10-15 mL

Step-by-Step Procedure

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 4,6-Difluoro-1-methyl-1H-indole-5-carbaldehyde (1.0 mmol, 209 mg).

  • Add absolute ethanol (10 mL) and stir until the aldehyde is fully dissolved.

  • Add malononitrile (1.05 mmol, 69 mg) to the solution.

  • Add a catalytic amount of piperidine (2-3 drops, ~0.1 mmol) to the reaction mixture.

  • Stir the mixture at room temperature. A precipitate, typically yellow or off-white, may begin to form within minutes to a few hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 3:1 Hexane/Ethyl Acetate). The reaction is complete when the starting aldehyde spot is no longer visible.

  • Once the reaction is complete (typically 1-4 hours), cool the mixture in an ice-water bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake sequentially with a small amount of ice-cold ethanol (2 x 5 mL) and then ice-cold water (2 x 5 mL) to remove residual catalyst and unreacted starting materials.

  • Dry the product under vacuum to obtain the final compound. Further purification via recrystallization from ethanol or isopropanol can be performed if necessary.

Expected Product Characterization

  • Appearance: Yellow to pale orange solid.

  • ¹H NMR: Expect a characteristic singlet for the vinyl proton (CH =C) in the range of δ 8.0-8.5 ppm.

  • IR (cm⁻¹): Look for a strong nitrile (C≡N) stretch around 2220 cm⁻¹ and the disappearance of the aldehyde C=O stretch (~1670 cm⁻¹). [10]

Protocol 2: Doebner Modification for (E)-3-(4,6-Difluoro-1-methyl-1H-indol-5-yl)acrylic acid

This protocol utilizes malonic acid in pyridine, which acts as both the solvent and catalyst. The reaction is followed by a thermally-induced decarboxylation to yield the α,β-unsaturated carboxylic acid. [1][11] Materials and Reagents

ReagentCAS No.MW ( g/mol )Molarity/Equiv.Amount
4,6-Difluoro-1-methyl-1H-indole-5-carbaldehyde916353-86-5209.181.0 equiv.1.0 mmol
Malonic Acid141-82-2104.061.5 equiv.1.5 mmol
Pyridine110-86-179.10Solvent5 mL
Piperidine (optional co-catalyst)110-89-485.15Catalytic1 drop

Step-by-Step Procedure

  • In a 25 mL round-bottom flask equipped with a stir bar and reflux condenser, dissolve 4,6-Difluoro-1-methyl-1H-indole-5-carbaldehyde (1.0 mmol, 209 mg) and malonic acid (1.5 mmol, 156 mg) in pyridine (5 mL).

  • Add one drop of piperidine as a co-catalyst to facilitate the initial condensation.

  • Heat the reaction mixture to reflux (approximately 115 °C) and stir. Monitor the evolution of CO₂ gas, which indicates the progression of the decarboxylation step.

  • Monitor the reaction by TLC until the starting aldehyde is consumed (typically 4-8 hours).

  • After completion, cool the reaction mixture to room temperature.

  • Slowly pour the cooled reaction mixture into a beaker containing ice-cold 2 M hydrochloric acid (~30 mL). This will neutralize the pyridine and precipitate the carboxylic acid product.

  • Stir the acidic mixture in an ice bath for 30 minutes.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid thoroughly with cold water to remove any pyridinium hydrochloride salts.

  • Dry the product under vacuum. Recrystallization from an ethanol/water mixture can be performed for further purification.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive or insufficient catalyst.2. Reaction temperature too low.3. Presence of water in reagents/solvent.1. Use fresh piperidine or pyridine.2. For sluggish reactions, gently warm the mixture (e.g., to 40-50 °C).3. Ensure use of anhydrous solvents and dry glassware. Adding molecular sieves can help. [12]
Incomplete Reaction 1. Insufficient reaction time.2. Poor solubility of starting materials.1. Allow the reaction to stir for a longer period, monitoring by TLC.2. If solubility is an issue, consider a co-solvent or switch to a more polar aprotic solvent like DMF or acetonitrile. [9]
Side Product Formation 1. Michael addition of the enolate to the product.2. Self-condensation of the aldehyde (less likely with a weak base).1. Use a stoichiometric amount (or slight excess) of the active methylene compound. Avoid a large excess.2. Ensure a weak base like piperidine is used, not a strong base like NaOH or an alkoxide.
Product is Oily/Difficult to Purify 1. Impurities present.2. Product has a lower melting point.1. Attempt purification by silica gel column chromatography.2. After quenching, extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

Safety Precautions

  • Conduct all reactions in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Malononitrile is toxic and can be absorbed through the skin. Handle with extreme care.

  • Pyridine has a strong, unpleasant odor and is flammable and harmful.

  • Handle all solvents and reagents in accordance with their Safety Data Sheets (SDS).

References

  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [Link]

  • JoVE. Aldol Condensation with β-Diesters. (2025). [Link]

  • Lira, B. F., et al. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B, 121(20), 5295–5303. [Link]

  • ResearchGate. Mechanism of Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol. (2017). [Link]

  • Organic Reactions. The Knoevenagel Condensation. [Link]

  • Pearson+. Knoevenagel Condensation. [Link]

  • ResearchGate. The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. (2025). [Link]

  • Papamicael, C., et al. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. [Link]

  • Bhaskar, G., et al. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. ChemistrySelect. [Link]

  • Yilmaz, F., et al. (2020). Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids. Scientific Reports, 10(1), 12708. [Link]

  • SciELO México. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. [Link]

  • Semantics Scholar. 1-/2-/3-Fluoroalkyl-substituted indoles, promising medicinally and biologically beneficial compounds: Synthetic routes, significance and potential applications. (2016). [Link]

  • Banaras Hindu University. Novel Methods of Knoevenagel Condensation. [Link]

  • ResearchGate. Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. (2014). [Link]

  • ResearchGate. Fluorine-containing indoles: Synthesis and biological activity. [Link]

  • ResearchGate. Selected examples of fluorine-containing indole derivatives. [Link]

  • Wikipedia. Knoevenagel condensation. [Link]

  • RSC Publishing. Indoles via Knoevenagel–Hemetsberger reaction sequence. [Link]

  • ACS Publications. The activating effect of fluorine in electrophilic aromatic substitution. [Link]

  • ResearchGate. Knoevenagel condensation of aromatic aldehydes with malononitrile. [Link]

  • YouTube. Knoevenagel Condensation Mechanism | Organic Chemistry. (2021). [Link]

  • ACG Publications. Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation. (2016). [Link]

  • ResearchGate. 1-/2-/3-Fluoroalkyl-Substituted Indoles, Promising Medicinally and Biologically Beneficial Compounds. (2016). [Link]

  • ResearchGate. Knoevenagel Condensation of Acetonedicarboxylates with Aldehydes. [Link]

  • YouTube. Knoevenagel Condensation. Doebner Modification. Verley Modification. (2025). [Link]

  • ResearchGate. Knoevenagel Reactions of Indole-3-carbaldehyde. (2025). [Link]

  • Synlett. Regioselective C5−H Direct Iodination of Indoles. [Link]

  • ResearchGate. Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and... [Link]

  • PubChem. Indole-5-carboxaldehyde. [Link]

Sources

Method

Application Note &amp; Protocols: Strategic Functionalization of the C5 Position in 4,6-Difluoro-1-methylindoles

Abstract The 4,6-difluoro-1-methylindole scaffold is a privileged core structure in modern medicinal chemistry, owing to the unique physicochemical properties imparted by the fluorine substituents, such as enhanced metab...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4,6-difluoro-1-methylindole scaffold is a privileged core structure in modern medicinal chemistry, owing to the unique physicochemical properties imparted by the fluorine substituents, such as enhanced metabolic stability and binding affinity. Strategic functionalization of the C5 position on this indole ring is a critical step in the synthesis of numerous biologically active molecules and pharmaceutical candidates.[1][2] This guide provides a comprehensive overview of robust methodologies for achieving regioselective C5 functionalization, focusing on electrophilic aromatic substitution and subsequent palladium-catalyzed cross-coupling reactions. Detailed, field-proven protocols, mechanistic insights, and comparative data are presented to equip researchers in drug development and organic synthesis with the tools for efficient and predictable molecular elaboration.

Introduction: The Strategic Importance of C5 Functionalization

The indole nucleus is a cornerstone of pharmacologically active compounds.[1][2] The introduction of fluorine atoms at the 4 and 6 positions of the 1-methylindole core significantly alters its electronic properties. The strong electron-withdrawing nature of fluorine deactivates the benzene ring towards electrophilic attack compared to unsubstituted indole. However, the cumulative electronic effects and the directing influence of the pyrrole nitrogen still render the C5 position the most favorable site for electrophilic aromatic substitution (EAS).[3]

Achieving selective C5 functionalization opens a gateway to a diverse array of molecular architectures. A C5-halogenated intermediate, for instance, is not an endpoint but a versatile handle for introducing further complexity through powerful C-C and C-N bond-forming reactions.[4] This guide will focus on a primary two-step strategy: initial C5 halogenation followed by metal-catalyzed cross-coupling.

Strategic Workflow for C5 Functionalization

The most reliable and versatile approach to introducing diverse substituents at the C5 position begins with a regioselective halogenation event. The resulting 5-halo-4,6-difluoro-1-methylindole is a stable, key intermediate that can be engaged in a variety of subsequent transformations.

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Aryl-Pd(II)-Br Pd0->OxAdd Oxidative Addition (Aryl-Br) Transmetal Aryl-Pd(II)-Alkyne OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product CuX Cu(I)Br CuAcetylide Copper(I) Acetylide CuX->CuAcetylide Alkyne Terminal Alkyne Alkyne->CuAcetylide Base CuAcetylide->Transmetal Transfers Alkyne to Palladium

Sources

Application

Application Notes and Protocols for the Synthesis of Schiff Bases from 4,6-Difluoro-1-methyl-1H-indole-5-carbaldehyde

Introduction: The Strategic Importance of Fluorinated Indole-Based Schiff Bases The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of n...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Fluorinated Indole-Based Schiff Bases

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of natural products and pharmaceuticals.[1] The strategic incorporation of fluorine atoms into the indole scaffold can dramatically enhance a molecule's pharmacological profile.[2] Fluorine's high electronegativity and small size can improve metabolic stability, lipophilicity, and binding affinity to target proteins.[2] This often leads to compounds with increased potency and a longer half-life in biological systems.[2]

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond (azomethine group).[3][4] They are formed through the condensation of a primary amine with an aldehyde or ketone.[5] These compounds are not merely synthetic intermediates but often exhibit a broad range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[5][6]

This guide provides a detailed protocol for the synthesis of novel Schiff bases derived from 4,6-Difluoro-1-methyl-1H-indole-5-carbaldehyde. The combination of the fluorinated indole core with the versatile Schiff base linkage presents a promising avenue for the development of new therapeutic agents and functional materials.[7][8]

Reaction Mechanism: The Formation of the Imine Bond

The synthesis of a Schiff base is a reversible reaction that proceeds via a two-step mechanism: nucleophilic addition followed by dehydration.[3][5]

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 4,6-Difluoro-1-methyl-1H-indole-5-carbaldehyde. This results in the formation of a tetrahedral intermediate known as a carbinolamine.[3][4]

  • Dehydration: The carbinolamine is an unstable intermediate that readily eliminates a molecule of water to form the stable imine, or Schiff base.[5] This step is often the rate-determining step and can be catalyzed by either an acid or a base.[4] The removal of water from the reaction mixture is crucial to drive the equilibrium towards the product.[5]

Caption: General reaction mechanism for Schiff base formation.

Experimental Protocols: Synthesis of Schiff Bases

This section provides a general yet detailed procedure for the synthesis of Schiff bases from 4,6-Difluoro-1-methyl-1H-indole-5-carbaldehyde.

Materials and Reagents
  • 4,6-Difluoro-1-methyl-1H-indole-5-carbaldehyde

  • Various primary amines (e.g., aniline, substituted anilines, aliphatic amines)

  • Anhydrous ethanol or methanol

  • Glacial acetic acid (catalyst)

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for recrystallization (e.g., ethanol, ethyl acetate, hexane)

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Thin Layer Chromatography (TLC) plates (silica gel)

General Synthetic Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4,6-Difluoro-1-methyl-1H-indole-5-carbaldehyde (1.0 equivalent) in anhydrous ethanol (or methanol).

  • Addition of Amine: To this solution, add the respective primary amine (1.0 - 1.1 equivalents).

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops). The acid catalyst facilitates the dehydration step, but excessive amounts should be avoided as it can protonate the amine, rendering it non-nucleophilic.[4][9]

  • Reaction: The reaction mixture is then refluxed with constant stirring. The progress of the reaction should be monitored by TLC.[10][11]

  • Work-up and Isolation: Upon completion of the reaction, the mixture is cooled to room temperature. The precipitated product, if any, can be collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent like dichloromethane, washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude Schiff base.[5]

Experimental_Workflow A Dissolve indole aldehyde in ethanol B Add primary amine and catalytic acetic acid A->B C Reflux and monitor by TLC B->C D Cool to room temperature C->D E Isolate crude product (filtration or evaporation) D->E F Purify by recrystallization or column chromatography E->F G Characterize the final product (FT-IR, NMR, MS) F->G

Caption: Experimental workflow for Schiff base synthesis.

Purification and Characterization

The purity of the synthesized Schiff bases is crucial for their subsequent biological evaluation or application.

Purification
  • Recrystallization: This is a common and effective method for purifying solid Schiff bases. The choice of solvent is critical and depends on the solubility of the compound. Ethanol, methanol, or mixtures of solvents like ethyl acetate/hexane are often suitable.[12]

  • Column Chromatography: For non-crystalline or oily products, or for separating mixtures, column chromatography over silica gel or neutral alumina is recommended.[12] It is important to use neutral alumina if the Schiff base is sensitive to the acidic nature of silica gel.[12]

Characterization
  • FT-IR Spectroscopy: The formation of the Schiff base can be confirmed by the appearance of a characteristic absorption band for the imine (C=N) stretching vibration, typically in the range of 1605-1698 cm⁻¹.[6] The disappearance of the C=O stretching band of the aldehyde and the N-H stretching bands of the primary amine will also be observed.[1]

  • ¹H NMR Spectroscopy: The most characteristic signal in the ¹H NMR spectrum of a Schiff base is the singlet for the azomethine proton (-CH=N-), which typically appears in the range of δ 8.0-10.0 ppm.[11][13]

  • ¹³C NMR Spectroscopy: The formation of the imine is further confirmed by the signal for the azomethine carbon (-C=N-), which is typically observed in the range of δ 157-163 ppm.[13]

  • Mass Spectrometry: The molecular weight of the synthesized Schiff base can be confirmed by mass spectrometry, which will show the molecular ion peak corresponding to the expected molecular formula.[14][15]

Data Presentation: Hypothetical Reaction Parameters

EntryPrimary AmineSolventCatalystTime (h)Yield (%)
1AnilineEthanolAcetic Acid485
24-ChloroanilineEthanolAcetic Acid588
34-MethoxyanilineMethanolAcetic Acid492
4BenzylamineEthanolNone675

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling chemicals.[16][17][18]

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors from solvents, aldehydes, and amines.[19]

  • Handling of Reagents:

    • Aromatic aldehydes can be irritants. Avoid skin and eye contact.[20]

    • Amines can be corrosive, toxic, and have strong odors. Handle with care and avoid inhalation and skin contact.[16][19]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

  • Synthesis of Schiff Bases by Non-Conventional Methods - SciSpace. (n.d.). Retrieved February 14, 2026, from [Link]

  • How to purify Schiff base product? (2024, June 9). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Chemistry Schiff Bases - SATHEE - IIT Kanpur. (n.d.). Retrieved February 14, 2026, from [Link]

  • REVIEW ON SCHIFF BASES. (2021, July 27). World Journal of Pharmaceutical Sciences. Retrieved February 14, 2026, from [Link]

  • Synthesis, Characterization and Cytotoxicity Activity of new Indole Schiff Bases. (n.d.). AIP Publishing. Retrieved February 14, 2026, from [Link]

  • Schiff base. (n.d.). In Wikipedia. Retrieved February 14, 2026, from [Link]

  • Silva, P. J. (2020, December 15). New insights into the mechanism of Schiff base synthesis from aromatic amines in the absence of acid catalyst or polar solvents. PeerJ. Retrieved February 14, 2026, from [Link]

  • Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. (2008, January 15). PubMed. Retrieved February 14, 2026, from [Link]

  • Synthesis, Characterization, and Pharmacological Evaluation of Some New Schiff Base Derivatives of 1H-Indole-2-Carbaldehyde. (2025, February 4). Advanced Journal of Chemistry. Retrieved February 14, 2026, from [Link]

  • Synthesis and spectral characterization of metal complexes of Schiff base derived from indole-3-carboxaldehyde and L-histidine as potent biocides. (2019, November 27). Taylor & Francis Online. Retrieved February 14, 2026, from [Link]

  • Synthesis and Spectral Characterization of a Novel Indole-Pyrazole-Based Schiff Base. (2025, July 8). OODBODHAN. Retrieved February 14, 2026, from [Link]

  • What are the Health and Safety Guidelines for Using Amines? (n.d.). Retrieved February 14, 2026, from [Link]

  • Catalytic, Dearomative 2,3-Difluorination of Indoles. (2023, July 31). ChemRxiv. Retrieved February 14, 2026, from [Link]

  • Purification of primary amines using Schiff base immobilization. (2020, April 22). Chemistry Stack Exchange. Retrieved February 14, 2026, from [Link]

  • How to purify Schiff base? (2023, March 30). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Chemical Safety Guide, 5th Ed. (n.d.). ORS. Retrieved February 14, 2026, from [Link]

  • SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd. (2024, January 9). SKC Inc. Retrieved February 14, 2026, from [Link]

  • SYNTHESIS, CHARACTERIZATION AND IN VITRO ANTI-MICROBIAL STUDIES OF SCHIFF BASES DERIVED FROM SOME SELECTED AMINO ACIDS AND INDOL. (n.d.). Retrieved February 14, 2026, from [Link]

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). Retrieved February 14, 2026, from [Link]

  • Design and Evaluation of Indole-Based Schiff Bases as α-Glucosidase Inhibitors: CNN-Enhanced Docking, MD Simulations, ADMET Profiling, and SAR Analysis. (2025, September 8). MDPI. Retrieved February 14, 2026, from [Link]

  • Laboratory Chemical Safety Manual. (2005, July 15). University of Alberta. Retrieved February 14, 2026, from [Link]

  • Synthesis, Characterization, and Antimicrobial Activity of Schiff Bases Derived From 4, 6 - Difluoro - 2 - Amino Benzothiazole. (2019, January 1). Retrieved February 14, 2026, from [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (2024, October 25). RSC Advances. Retrieved February 14, 2026, from [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). Retrieved February 14, 2026, from [Link]

  • Fluorine in drug discovery: Role, design and case studies. (2025, September 27). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Synthesis of Novel Indole Schiff Base Compounds and Their Antifungal Activities. (n.d.). PMC. Retrieved February 14, 2026, from [Link]

  • Synthesis New Schiff bases From Indole Derivatives and Studying Their Anti-Cancer Activity ATARED SALIHE HASSAN. (n.d.). Retrieved February 14, 2026, from [Link]

Sources

Method

Application Notes and Protocols: A Comprehensive Guide to the Formylation of 4,6-Difluoro-1-methyl-1H-indole

Abstract Formylated indoles, particularly indole-3-carboxaldehydes, are pivotal intermediates in the synthesis of a vast array of biologically active compounds and pharmaceutical agents.[1][2] The introduction of a formy...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Formylated indoles, particularly indole-3-carboxaldehydes, are pivotal intermediates in the synthesis of a vast array of biologically active compounds and pharmaceutical agents.[1][2] The introduction of a formyl group onto the indole scaffold provides a versatile chemical handle for further molecular elaboration. This application note presents a detailed and optimized protocol for the formylation of 4,6-difluoro-1-methyl-1H-indole, a substrate of increasing interest due to the unique physicochemical properties imparted by fluorine substitution.[3] The Vilsmeier-Haack reaction is highlighted as the principal and most efficient method for this transformation.[1] This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, characterization data, and troubleshooting advice to ensure successful and reproducible outcomes.

Introduction: The Significance of Formylated Indoles in Medicinal Chemistry

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The formylation of indoles, most commonly at the electron-rich C3 position, yields indole-3-carboxaldehydes.[1][4] These aldehydes are not merely synthetic curiosities; they are crucial precursors for the construction of complex molecular architectures. The aldehyde functionality can be readily transformed into a variety of other functional groups, enabling the synthesis of diverse compound libraries for drug discovery programs. For instance, they can undergo reductions to form alcohols, oxidations to carboxylic acids, and participate in countless carbon-carbon and carbon-nitrogen bond-forming reactions.[2][5]

The specific substrate of interest, 4,6-difluoro-1-methyl-1H-indole, incorporates fluorine atoms, which can significantly enhance the metabolic stability, lipophilicity, and binding affinity of the resulting molecules.[3] The N-methylation prevents potential side reactions at the indole nitrogen. Therefore, the selective formylation of this substrate is a key step towards novel fluorinated indole-based therapeutics.

While several methods exist for indole formylation, including the Duff[6][7], Rieche[8][9][10], and Gattermann-Koch reactions, the Vilsmeier-Haack reaction remains the most widely employed due to its high yields, regioselectivity for the C3 position, and operational simplicity.[1][11][12] This protocol will focus on the application of the Vilsmeier-Haack reaction to 4,6-difluoro-1-methyl-1H-indole.

Reaction Overview and Mechanistic Insight

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, which is an electrophilic chloroiminium salt.[11][12][13] This reagent is typically generated in situ from the reaction of a substituted amide, such as N,N-dimethylformamide (DMF), with an acid chloride, most commonly phosphorus oxychloride (POCl₃).[1][11] The electron-rich indole ring then attacks the Vilsmeier reagent in an electrophilic aromatic substitution.[11] Subsequent hydrolysis of the resulting iminium ion intermediate yields the desired aldehyde.[4][13]

The high electron density at the C3 position of the indole ring makes it the most favorable site for electrophilic attack.[4] The presence of electron-withdrawing fluorine atoms at the 4 and 6 positions is expected to decrease the overall nucleophilicity of the indole ring, potentially requiring slightly more forcing reaction conditions compared to unsubstituted indoles.

Visualizing the Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Iminium Intermediate Vilsmeier_Reagent->Intermediate Indole 4,6-Difluoro-1-methyl -1H-indole Indole->Intermediate Electrophilic Attack Product 4,6-Difluoro-1-methyl -1H-indole-3-carbaldehyde Intermediate->Product Hydrolysis H₂O (Workup) Hydrolysis->Product Hydrolysis

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4,6-Difluoro-1-methyl-1H-indole-5-carbaldehyde

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4,6-Difluoro-1-methyl-1H-indole-5-carbaldehyde. This document provides in-depth trouble...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4,6-Difluoro-1-methyl-1H-indole-5-carbaldehyde. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and improve reaction yields.

Introduction

The synthesis of 4,6-Difluoro-1-methyl-1H-indole-5-carbaldehyde is a multi-step process that requires careful control of reaction conditions, particularly during the formylation step. The presence of two electron-withdrawing fluorine atoms on the indole ring significantly influences its reactivity, presenting unique challenges compared to the synthesis of non-fluorinated analogues. This guide will walk you through the critical aspects of the synthesis, from the preparation of the indole precursor to the final formylation and purification, with a focus on anticipating and resolving potential issues.

Synthetic Strategy Overview

The synthesis of 4,6-Difluoro-1-methyl-1H-indole-5-carbaldehyde can be broadly divided into two key stages:

  • Synthesis of the Precursor: Preparation of 4,6-Difluoro-1-methyl-1H-indole.

  • Formylation: Introduction of the carbaldehyde group at the C5-position via a Vilsmeier-Haack reaction.

This guide will address potential pitfalls and optimization strategies for each of these stages.

Synthesis_Overview cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Formylation Start Starting Materials (e.g., 3,5-Difluoroaniline derivative) Indole_Formation Indole Ring Formation (e.g., Fischer, Madelung, or other methods) Start->Indole_Formation N_Methylation N-Methylation Indole_Formation->N_Methylation Precursor 4,6-Difluoro-1-methyl-1H-indole N_Methylation->Precursor Formylation Vilsmeier-Haack Formylation Precursor->Formylation Input Vilsmeier_Reagent Vilsmeier Reagent (POCl₃ + DMF) Vilsmeier_Reagent->Formylation Hydrolysis Aqueous Work-up (Hydrolysis) Formylation->Hydrolysis Final_Product 4,6-Difluoro-1-methyl-1H-indole-5-carbaldehyde Hydrolysis->Final_Product

Figure 1: General synthetic workflow for 4,6-Difluoro-1-methyl-1H-indole-5-carbaldehyde.

Part 1: Synthesis of 4,6-Difluoro-1-methyl-1H-indole (The Precursor)

The successful synthesis of the final product is highly dependent on the purity and yield of the 4,6-Difluoro-1-methyl-1H-indole precursor. Several indole synthesis methodologies can be adapted for this purpose.

Frequently Asked Questions (FAQs) - Precursor Synthesis

Q1: My indole ring formation reaction is failing or giving very low yields. What are the likely causes?

A1: The synthesis of difluorinated indoles can be challenging due to the electron-withdrawing nature of the fluorine atoms, which deactivates the aniline precursor towards cyclization. Common issues include:

  • Inappropriate Synthetic Route: Not all indole syntheses are suitable for electron-deficient systems. The Fischer indole synthesis, for example, can be problematic with strongly electron-withdrawing groups.

  • Harsh Reaction Conditions: While electron-deficient precursors may require more forcing conditions (e.g., higher temperatures, stronger acids), this can also lead to decomposition and tar formation.

  • Purity of Starting Materials: Impurities in the aniline or carbonyl partner can inhibit the reaction or lead to side products.

Troubleshooting Strategies:

  • Optimize Reaction Conditions: Systematically screen reaction temperatures, times, and catalyst concentrations. For acid-catalyzed reactions, consider using polyphosphoric acid (PPA) or Eaton's reagent, which are often effective for less reactive substrates.

  • Consider Alternative Syntheses: The Madelung, Bischler-Möhlau, or Gassman indole syntheses might offer better success rates for this substitution pattern.

  • Purify Starting Materials: Ensure the purity of your aniline precursor and any other reagents before starting the reaction.

Q2: I'm having trouble with the N-methylation of my 4,6-difluoro-1H-indole. What are the best practices?

A2: N-methylation of indoles is generally a high-yielding reaction, but issues can arise from the choice of base and methylating agent.

  • Incomplete Deprotonation: The indole N-H is acidic, but a sufficiently strong base is required for complete deprotonation to the indolide anion.

  • Side Reactions: Stronger methylating agents can sometimes lead to C-alkylation, although this is less common for methylation.

  • Moisture: The presence of water can quench the base and the indolide anion, leading to incomplete reaction.

Recommended Protocol for N-Methylation:

StepProcedureKey Considerations
1 Dissolve 4,6-difluoro-1H-indole in an anhydrous aprotic solvent (e.g., DMF, THF) under an inert atmosphere (N₂ or Ar).Ensure all glassware is flame-dried and the solvent is anhydrous to prevent quenching of the base.
2 Cool the solution to 0 °C in an ice bath.This helps to control the exothermicity of the deprotonation.
3 Add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil), portion-wise.Use a slight excess (1.1-1.2 equivalents). Observe for hydrogen gas evolution.
4 Stir the mixture at 0 °C for 30-60 minutes, then allow it to warm to room temperature.This ensures complete formation of the indolide anion.
5 Cool the reaction mixture back to 0 °C and add the methylating agent (e.g., methyl iodide or dimethyl sulfate) dropwise.Use a slight excess (1.1-1.2 equivalents).
6 Stir at room temperature and monitor the reaction by TLC until the starting material is consumed.Reaction times can vary from a few hours to overnight.
7 Quench the reaction carefully by slowly adding water or a saturated aqueous solution of ammonium chloride.Perform this step in a well-ventilated fume hood, especially if excess NaH is present.
8 Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
9 Purify the crude product by column chromatography on silica gel or recrystallization.

Part 2: Vilsmeier-Haack Formylation of 4,6-Difluoro-1-methyl-1H-indole

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic compounds.[1][2][3] However, the electron-withdrawing fluorine atoms at the 4- and 6-positions of the indole ring decrease its nucleophilicity, making the formylation more challenging than for unsubstituted indoles.

Understanding the Regioselectivity

Electrophilic substitution on the indole ring typically occurs at the C3 position due to the stability of the resulting cationic intermediate.[4] However, the directing effects of the substituents on the benzene ring must also be considered. In the case of 4,6-difluoro-1-methyl-1H-indole, the expected site of formylation is the C5 position. This is because the C5 position is activated by the adjacent nitrogen atom and is the least sterically hindered position for electrophilic attack.

Figure 2: Regioselectivity of electrophilic attack on 4,6-difluoro-1-methyl-1H-indole.

Frequently Asked Questions (FAQs) - Vilsmeier-Haack Formylation

Q3: My Vilsmeier-Haack reaction is giving a very low yield of the desired 5-carbaldehyde. What can I do to improve it?

A3: Low yields in the formylation of this electron-deficient indole are a common problem. Here are the most likely causes and their solutions:

  • Incomplete Vilsmeier Reagent Formation: The Vilsmeier reagent (chloroiminium salt) must be pre-formed correctly.

    • Solution: Use freshly distilled phosphorus oxychloride (POCl₃) and anhydrous N,N-dimethylformamide (DMF).[5] Slowly add POCl₃ to ice-cold DMF and stir for a sufficient time to ensure complete formation of the reagent before adding the indole substrate.

  • Low Reactivity of the Indole: The difluorinated indole is significantly less nucleophilic than unsubstituted indole.

    • Solution: Increase the reaction temperature and/or prolong the reaction time. Monitoring the reaction by TLC is crucial to find the optimal conditions. You may also need to use a larger excess of the Vilsmeier reagent (2-3 equivalents).

  • Improper Work-up: The intermediate iminium salt must be completely hydrolyzed to the aldehyde.

    • Solution: After the reaction is complete, pour the mixture onto crushed ice and then carefully neutralize with a base (e.g., saturated sodium bicarbonate or sodium hydroxide solution) until the pH is basic. This hydrolysis step can sometimes require gentle heating.

Troubleshooting Flowchart for Low Yield in Vilsmeier-Haack Formylation

Low_Yield_Troubleshooting Start Low Yield of 4,6-Difluoro-1-methyl-1H-indole-5-carbaldehyde Check_Reagents Are POCl₃ and DMF fresh and anhydrous? Start->Check_Reagents Reagent_Prep Was the Vilsmeier reagent pre-formed at 0 °C? Check_Reagents->Reagent_Prep Yes Solution_Reagents Use freshly distilled POCl₃ and anhydrous DMF. Check_Reagents->Solution_Reagents No Reaction_Conditions Were reaction temperature and time sufficient for the deactivated substrate? Reagent_Prep->Reaction_Conditions Yes Solution_Prep Ensure complete formation of the Vilsmeier reagent before adding the indole. Reagent_Prep->Solution_Prep No Workup Was the hydrolysis of the iminium salt complete? Reaction_Conditions->Workup Yes Solution_Conditions Increase reaction temperature (e.g., to 80-100 °C) and/or reaction time. Use a larger excess of Vilsmeier reagent (2-3 eq). Reaction_Conditions->Solution_Conditions No Solution_Workup Ensure pH is basic during work-up. Consider gentle heating to facilitate hydrolysis. Workup->Solution_Workup No

Figure 3: Troubleshooting guide for low yield in the Vilsmeier-Haack formylation step.

Q4: I am observing multiple spots on my TLC plate after the formylation reaction. What are the possible side products?

A4: While formylation at C5 is expected to be the major pathway, other side products can form:

  • Unreacted Starting Material: If the reaction conditions are not forcing enough, you will recover unreacted 4,6-Difluoro-1-methyl-1H-indole.

  • C3-Formylation: Although less likely for this substrate, a small amount of the C3-formylated product could be formed.

  • Di-formylation: Under very harsh conditions, a second formyl group could be added, though this is generally rare for deactivated systems.

  • Decomposition Products: High temperatures can lead to the formation of tar-like substances.

Strategies for Minimizing Side Products:

  • Temperature Control: Carefully control the temperature during the addition of POCl₃ and during the reaction itself to avoid decomposition.

  • Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent side reactions with atmospheric moisture and oxygen.

  • Stoichiometry: Use a carefully measured excess of the Vilsmeier reagent to drive the reaction to completion without promoting di-formylation.

Detailed Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is a general guideline and may require optimization for your specific setup.

StepProcedureKey Considerations
1 Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, place anhydrous DMF (3-5 equivalents). Cool the flask to 0 °C in an ice-salt bath.All glassware must be scrupulously dry.
2 Slowly add POCl₃ (1.5-2.5 equivalents) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10 °C.This addition is exothermic. A viscous, pale-yellow to colorless mixture should form.
3 Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
4 Formylation Reaction: In a separate flask, dissolve 4,6-Difluoro-1-methyl-1H-indole (1 equivalent) in a minimal amount of anhydrous DMF.
5 Add the indole solution dropwise to the prepared Vilsmeier reagent at 0 °C.
6 After the addition is complete, heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction progress by TLC.The optimal temperature and time will need to be determined empirically.
7 Work-up and Hydrolysis: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and pour it slowly onto a large amount of crushed ice with vigorous stirring.This step is highly exothermic.
8 Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or a 30% aqueous solution of sodium hydroxide until the pH is > 9.A precipitate of the crude product may form.
9 Stir the mixture at room temperature or with gentle heating (40-50 °C) for 1-2 hours to ensure complete hydrolysis of the iminium salt intermediate.
10 Isolation and Purification: If a solid precipitates, collect it by vacuum filtration, wash with cold water, and dry.
11 If no solid forms, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
12 Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexane).

Part 3: Product Characterization

Proper characterization of the final product is essential to confirm its identity and purity. Below is a table of expected spectroscopic data based on the structure of 4,6-Difluoro-1-methyl-1H-indole-5-carbaldehyde and data from similar compounds.[6][7][8]

Technique Expected Observations
¹H NMR - A singlet for the aldehyde proton (~10 ppm).- A singlet for the N-methyl protons (~3.8 ppm).- A singlet or narrow doublet for the C2-H proton.- A singlet or narrow doublet for the C3-H proton.- A singlet for the C7-H proton.
¹³C NMR - A signal for the aldehyde carbonyl carbon (~185-195 ppm).- Signals for the aromatic and pyrrole ring carbons, showing C-F coupling.
¹⁹F NMR - Two distinct signals for the fluorine atoms at C4 and C6, likely showing coupling to each other and to adjacent protons.
Mass Spec (ESI) - A molecular ion peak corresponding to the calculated mass of C₁₀H₇F₂NO ([M+H]⁺).
IR - A strong carbonyl stretch for the aldehyde (~1650-1680 cm⁻¹).- C-F stretching bands.

References

Sources

Optimization

Optimizing reaction temperature for 4,6-difluoro indole functionalization

The Challenge: Why 4,6-Difluoro Indole is Different As researchers, we often treat indoles as reliable nucleophiles. However, 4,6-difluoro indole is a deceptive scaffold.

Author: BenchChem Technical Support Team. Date: February 2026

The Challenge: Why 4,6-Difluoro Indole is Different

As researchers, we often treat indoles as reliable nucleophiles. However, 4,6-difluoro indole is a deceptive scaffold. The presence of two strongly electronegative fluorine atoms at the 4 and 6 positions creates a "push-pull" electronic environment that drastically alters standard reactivity profiles:

  • Electronic Deactivation: The inductive withdrawal (-I effect) of the fluorines significantly lowers the HOMO energy, making the ring poor at attacking electrophiles (e.g., standard Friedel-Crafts is sluggish).

  • Steric Crowding (C4): The fluorine at C4 creates peri-interaction strain, hindering functionalization at the standard C3 position.

  • Thermal Sensitivity: While the ring is deactivated, the N-H bond and the electron-rich double bond are susceptible to oxidative degradation at the high temperatures often required to force a reaction.

The Core Dilemma: You need high heat to overcome the activation energy (


) of the deactivated ring, but high heat promotes polymerization and loss of regioselectivity. This guide focuses on navigating that thermal window.
The Thermodynamics vs. Kinetics of Selectivity

Temperature is your primary switch for controlling Regioselectivity (C2 vs. C3).

  • Kinetic Control (Lower T): Favors C3 functionalization . Even in deactivated indoles, C3 retains the highest electron density. Reactions run at the lowest effective temperature (often 60–80°C for this substrate) typically yield C3 products.

  • Thermodynamic Control (Higher T): Favors C2 functionalization or rearrangement. At higher temperatures (>120°C), reversible pathways allow the system to find the most stable product (often C2-substituted due to conjugation).

Visualizing the Pathway

IndoleSelectivity Start 4,6-Difluoro Indole + Electrophile KineticPath Kinetic Pathway (Lower Ea) Start->KineticPath T < 80°C ThermoPath Thermodynamic Pathway (Higher Ea) Start->ThermoPath T > 120°C C3_Prod C3-Product (Sterically Hindered by C4-F) KineticPath->C3_Prod Direct Attack C2_Prod C2-Product (Thermodynamically Stable) ThermoPath->C2_Prod Reversible/Rearrangement Decomp Polymerization/Oxidation ThermoPath->Decomp Prolonged Heating

Figure 1: Temperature-dependent divergence in 4,6-difluoro indole functionalization pathways.

Troubleshooting Guide & FAQs

This section addresses specific failure modes reported by users attempting C-H activation or Arylation of 4,6-difluoro indole.

Q1: I am seeing <10% conversion even after 24 hours. Should I just increase the temperature?

Diagnosis: The "Cold Start" Trap. Technical Insight: The 4,6-difluoro pattern raises the activation energy significantly compared to unsubstituted indole. Solution:

  • Do not just crank the heat blindly. If you are below 100°C, yes, increase to 110–120°C .

  • Check your Catalyst System first. For deactivated indoles, standard Pd(OAc)₂ might be insufficient. Switch to a more electron-rich ligand system (e.g., Pd/XPhos or Pd/P(t-Bu)₃ ) which facilitates oxidative addition, allowing the reaction to proceed at moderate temperatures (100°C) rather than forcing it to 150°C where decomposition occurs.

Q2: I am aiming for C3-arylation, but I'm getting a mixture of C2 and C3. How do I fix this?

Diagnosis: Thermal scrambling (Loss of Kinetic Control). Technical Insight: The C4-fluorine atom creates steric repulsion for incoming groups at C3. If the temperature is too high, the reaction overcomes the barrier to C2 attack (which is less sterically hindered but electronically less favorable initially), leading to mixtures. Solution:

  • Lower the Temperature: Drop reaction temperature by 20°C and double the reaction time.

  • Solvent Switch: Switch from high-boiling non-polar solvents (e.g., Toluene) to polar aprotic solvents like DMA or DMF . These often stabilize the charged intermediates of the C3-pathway, lowering the energy barrier and allowing you to run cooler [1].

Q3: The reaction turns into a black tar at 140°C. Is this the indole decomposing?

Diagnosis: Oxidative Polymerization. Technical Insight: Electron-deficient indoles are actually more stable to oxidation than electron-rich ones, but at 140°C, trace oxygen or radical initiators will cause rapid polymerization. Solution:

  • Strict Anaerobic Conditions: Degas solvents via freeze-pump-thaw, not just sparging.

  • Radical Scavengers: If your mechanism is not radical-based, add 10 mol% BHT (butylated hydroxytoluene) to suppress background radical polymerization.

  • Temperature Cap: Cap your optimization at 130°C . Above this, 4,6-difluoro indole stability drops precipituously in the presence of transition metals.

Optimized Experimental Protocol: Pd-Catalyzed C-H Arylation

This protocol is designed for C2-selective arylation , utilizing temperature to drive the thermodynamic product while mitigating decomposition.

Reagents:

  • Substrate: 4,6-difluoroindole (1.0 equiv)

  • Coupling Partner: Aryl Iodide (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: PPh₃ (10 mol%) or XPhos (for difficult cases)

  • Base: Ag₂CO₃ (2.0 equiv) - Silver lowers the T required for C-H activation.

  • Solvent: 1,4-Dioxane (0.2 M)

Step-by-Step Optimization Workflow:

  • Preparation: Charge solid reagents in a glovebox or under Ar flow. Add degassed solvent.

  • Low-Temp Activation (The Ramp):

    • Start stirring at 60°C for 1 hour. Why? This allows the catalyst to ligate and the base to homogenize without thermal shock to the indole.

  • Reaction Phase:

    • Ramp to 110°C . Hold for 12 hours.

    • Checkpoint: Take a 50 µL aliquot for LCMS.

  • The "Push" (Only if conversion <50%):

    • Increase to 130°C .

    • Critical: Do not exceed 140°C.

Data: Temperature vs. Selectivity Profile
TemperatureConversion (12h)C2:C3 RatioByproducts (Oligomers)
80°C 15%60:40< 1%
100°C 45%85:152%
120°C (Optimal) 88% >95:5 5%
140°C 95%>95:525% (Significant Tar)
Decision Logic for Optimization

Use this flowchart to guide your next experiment based on your current results.

OptimizationLogic Start Start Optimization (Standard: 110°C) CheckYield Check Conversion Start->CheckYield LowYield Low Conversion (<20%) CheckYield->LowYield GoodYield Good Conversion (>80%) CheckYield->GoodYield CheckRegio Check Regioselectivity (C2 vs C3) PoorRegio Poor Selectivity (Mix) CheckRegio->PoorRegio GoodRegio Single Isomer CheckRegio->GoodRegio Action_BoostT Increase T to 130°C OR Change Ligand LowYield->Action_BoostT Activation Barrier High GoodYield->CheckRegio Action_LowerT Lower T to 90°C Use Polar Solvent Action_Maintain Maintain Conditions Optimize Workup PoorRegio->Action_LowerT Thermal Scrambling GoodRegio->Action_Maintain

Figure 2: Troubleshooting logic flow for temperature optimization.

References
  • Selectivity in the Addition of Electron Deficient Radicals to the C2 Position of Indoles. Source: National Institutes of Health (NIH) / PMC. Context: Explains the energy barrier inversion where electron-deficient species favor C2.

  • Versatile Palladium-Catalyzed C-H Arylation of Fluoroarenes. Source: ChemRxiv. Context: Establishes the baseline high-temperature requirements (120°C+) for activating fluorinated aromatic rings.

  • Regioselective Synthesis of 4-Substituted Indoles via C-H Activation. Source: PubMed / Org. Lett. Context: Discusses the steric influence of C4-substituents on directing group strategies.

  • Friedel-Crafts Alkylation Mechanisms and Temperature Effects. Source: Chemistry LibreTexts. Context: foundational thermodynamic vs. kinetic principles in aromatic substitution.

Troubleshooting

Technical Support Guide: Purification of Crude 4,6-Difluoro-1-methyl-1H-indole-5-carbaldehyde

Prepared by the Office of Senior Application Scientists This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the purification of crude 4,6-...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of Senior Application Scientists

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the purification of crude 4,6-Difluoro-1-methyl-1H-indole-5-carbaldehyde. Our approach moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the highest purity for your downstream applications.

Section 1: FAQ - Understanding the Impurity Profile

This section addresses the most common initial questions regarding the nature and identification of impurities in crude 4,6-Difluoro-1-methyl-1H-indole-5-carbaldehyde.

Q1: What are the likely sources and types of impurities in my crude product?

Understanding the potential impurities is the first step toward designing an effective purification strategy. Given that indole aldehydes are often synthesized via electrophilic formylation reactions like the Vilsmeier-Haack reaction, your crude product likely contains a mixture of components from different sources.[1][2][3]

  • Unreacted Starting Materials: The most common impurity is the starting indole, 4,6-Difluoro-1-methyl-1H-indole. Its presence indicates an incomplete reaction.

  • Reagent-Derived Impurities: The Vilsmeier-Haack reaction uses a formylating agent, typically generated from phosphorus oxychloride (POCl₃) and a tertiary amide like N,N-dimethylformamide (DMF).[1][3] Hydrolyzed remnants of these reagents or their adducts can persist after the initial work-up.

  • Reaction Byproducts: Although formylation of the indole ring is generally efficient, minor side reactions can occur.[4] Depending on the specific reaction conditions, trace amounts of di-formylated products or other positional isomers could be formed.

  • Degradation Products: The aldehyde functional group is susceptible to oxidation, particularly upon exposure to air over time.[5] This leads to the formation of the corresponding carboxylic acid, 4,6-Difluoro-1-methyl-1H-indole-5-carboxylic acid, which is a very common impurity in aged samples.[5]

Q2: How can I quickly assess the purity of my crude product and identify the main components?

A multi-faceted approach is recommended to get a clear picture of your crude product's composition.

  • Thin-Layer Chromatography (TLC): This is the fastest and most cost-effective method to visualize the number of components in your sample.[5] By running the crude material against the starting material (if available) on a silica plate with an appropriate solvent system (e.g., 30% ethyl acetate in hexanes), you can quickly determine if the reaction went to completion and estimate the number of impurities. The product, being more polar than the starting indole, should have a lower Rf value.

  • ¹H NMR Spectroscopy: A proton NMR spectrum of the crude material is invaluable. The aldehyde proton (-CHO) of the desired product will appear as a distinct singlet far downfield, typically around 10.0 ppm.[6] Integrating this peak against other aromatic or methyl signals can provide a rough estimate of purity. The presence of unreacted starting material or the carboxylic acid degradation product will show characteristic peaks that can be identified and quantified.

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2 °C).[5] A broad or depressed melting point compared to the literature value is a strong indicator of significant impurities.

Section 2: Troubleshooting Guide - Selecting and Optimizing a Purification Strategy

Once you have assessed the crude product, the following flowchart and Q&A will guide you to the most effective purification method.

Purification Method Selection Workflow

Caption: Decision tree for selecting a purification method.

Q3: My crude product is a solid and TLC shows the main impurity is the non-polar starting material. Which method should I try first?

Recrystallization is the ideal first choice in this scenario.[5][7] It is a highly efficient technique for removing small amounts of impurities from a solid crystalline product, especially when the impurities have different solubility profiles. Since the starting material is significantly less polar than the aldehyde product, it will likely have higher solubility in moderately polar solvents, allowing the pure product to crystallize out upon cooling while the impurity remains in the mother liquor.

Q4: I'm struggling to find a good recrystallization solvent. What are the key principles?

The perfect recrystallization solvent is one in which your target compound is sparingly soluble at room temperature but highly soluble when heated.[7] Impurities, conversely, should be either highly soluble at all temperatures (remaining in the mother liquor) or insoluble at all temperatures (and can be removed by hot filtration).

Troubleshooting Steps:

  • Single Solvent Screening: Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, heptane). A good candidate will not dissolve the solid at room temperature but will dissolve it completely upon heating.

  • Mixed Solvent Systems: If no single solvent works, use a solvent pair. Dissolve the crude product in a small amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes cloudy (the saturation point). Add a drop or two of the "good" solvent to redissolve the solid and then allow the mixture to cool slowly. For indole aldehydes, common pairs include Ethanol/Water or Ethyl Acetate/Hexanes.

Q5: My crude product is an oil, or TLC shows multiple, closely-running spots. What's the best approach?

In this case, silica gel column chromatography is the most powerful and appropriate technique.[1][5] It separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (the eluent). This method is excellent for separating components with similar polarities that cannot be resolved by recrystallization.

Q6: How do I choose the right solvent system (eluent) for column chromatography?

The ideal eluent system is determined by running multiple TLCs. The goal is to find a solvent mixture that provides good separation between the desired product and its nearest-running impurities.

Best Practices:

  • Target Rf Value: Aim for a solvent system that gives your product an Rf value of 0.25 to 0.35 on a silica TLC plate. This Rf range typically ensures that the compound will move down the column at a reasonable rate without eluting too quickly (poor separation) or too slowly (band broadening).

  • Solvent Polarity: Start with a low-polarity eluent, such as 10% ethyl acetate in hexanes, and gradually increase the polarity by increasing the percentage of the more polar solvent (ethyl acetate).

  • Assess Separation (ΔRf): The key is to achieve a good difference in Rf values (ΔRf) between your product and the impurities. A ΔRf of at least 0.2 is generally sufficient for a good separation on a column.

Section 3: Detailed Experimental Protocols

The following protocols are generalized for a 1-gram scale and should be adapted based on your specific needs and safety assessments.

Protocol 1: Purification by Recrystallization (Ethanol/Water System)
  • Dissolution: Place 1.0 g of crude 4,6-Difluoro-1-methyl-1H-indole-5-carbaldehyde into a 50 mL Erlenmeyer flask. Add a minimal amount of hot ethanol (start with 5-10 mL) with stirring to completely dissolve the solid.

  • Addition of Anti-Solvent: While the solution is still hot, add deionized water dropwise until a persistent cloudiness appears.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water (using the same ratio as the final crystallization mixture) to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under a vacuum to remove all traces of solvent.

  • Purity Check: Assess the purity of the crystals using TLC and melting point analysis.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Eluent Selection: As determined by TLC (see Q6), prepare a sufficient volume of the chosen eluent system (e.g., 20% Ethyl Acetate in Hexanes).

  • Column Packing (Wet Slurry Method):

    • Select a glass column of appropriate size (e.g., 2-3 cm diameter for 1g of crude material).

    • Add a small plug of cotton or glass wool at the bottom and cover it with a thin layer of sand.

    • Fill the column about one-third full with the eluent.

    • In a separate beaker, make a slurry of silica gel in the eluent and pour it into the column.

    • Continuously tap the side of the column to ensure even packing and drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve 1.0 g of the crude product in a minimal amount of dichloromethane or the eluent.

    • Add a small amount of silica gel (~2-3 g) to this solution and evaporate the solvent to obtain a dry, free-flowing powder (this is the "dry loading" method).

    • Carefully add this powder to the top of the packed column. Add a thin layer of sand on top to protect the surface.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column and begin collecting fractions in test tubes or vials.

    • Maintain a constant flow rate. Applying gentle positive pressure with air or nitrogen can speed up the process.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Spot every few fractions on a single TLC plate to track the elution profile.

  • Isolation: Combine the fractions containing the pure product, and remove the solvent using a rotary evaporator to yield the purified 4,6-Difluoro-1-methyl-1H-indole-5-carbaldehyde.

Section 4: Data Summary Table

Table 1: Eluent Systems for Chromatography of Indole Derivatives

This table provides starting points for developing a TLC and column chromatography method for indole aldehydes. The optimal system will depend on the specific impurities present.

Eluent System (v/v)PolarityTypical Application
10% Ethyl Acetate / HexanesLowEluting very non-polar impurities and starting indole.
20-30% Ethyl Acetate / HexanesMediumGood starting point for eluting the target product.
50% Ethyl Acetate / HexanesMedium-HighEluting the target product faster or separating more polar impurities.
5% Methanol / DichloromethaneHighEluting highly polar impurities or baseline material.

References

  • ResearchGate. Crystallization purification of indole. Available from: [Link]

  • Google Patents. Process of preparing purified aqueous indole solution. US5085991A.
  • Semantic Scholar. Formation of indole trimers in Vilsmeier type reactions. Available from: [Link]

  • ResearchGate. Synthesis of 2‐Halo‐3‐Formylindoles via Vilsmeier–Haack Haloformylation Reaction of Oxindole. Available from: [Link]

  • MDPI. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Available from: [Link]

  • SIELC Technologies. Separation of 1H-Indole-3-carboxaldehyde, 1,2-diphenyl- on Newcrom R1 HPLC column. Available from: [Link]

  • Supporting Information. Regioselective C5−H Direct Iodination of Indoles.
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]

  • RSC.org. Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Available from: [Link]

  • ResearchGate. ¹H NMR Data of Compounds 1−6 (in DMSO-d 6 , 500 MHz, δ ppm ). Available from: [Link]

Sources

Optimization

Technical Support Center: Stability and Handling of 4,6-Difluoro-1-methyl-1H-indole-5-carbaldehyde Under Basic Conditions

Welcome to the technical support center for 4,6-Difluoro-1-methyl-1H-indole-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance an...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4,6-Difluoro-1-methyl-1H-indole-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile building block under basic conditions. Our goal is to equip you with the knowledge to anticipate and mitigate potential stability issues, ensuring the success and integrity of your synthetic routes.

Introduction: The Chemical Landscape of a Multifunctional Indole

4,6-Difluoro-1-methyl-1H-indole-5-carbaldehyde is a highly functionalized indole derivative of significant interest in medicinal chemistry and materials science. The presence of two fluorine atoms and an aldehyde group on the indole scaffold imparts unique electronic properties, influencing its reactivity and metabolic stability.[1][2] The electron-withdrawing nature of these substituents can significantly impact the chemical behavior of the indole ring system, particularly its stability in the presence of bases.[1] This guide will address the most common questions and challenges encountered when utilizing this compound in base-mediated reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 4,6-Difluoro-1-methyl-1H-indole-5-carbaldehyde in the presence of strong bases?

The primary stability concerns revolve around two main reactive sites: the aldehyde functional group and the fluorinated aromatic ring.

  • Aldehyde Reactivity: The aldehyde group, lacking α-hydrogens, is susceptible to the Cannizzaro reaction under strong basic conditions. This disproportionation reaction would lead to the formation of the corresponding alcohol and carboxylic acid, reducing the yield of the desired product.[3][4][5]

  • Nucleophilic Aromatic Substitution (SNAr): The two fluorine atoms on the benzene portion of the indole ring are electron-withdrawing and can activate the ring towards nucleophilic aromatic substitution, especially under harsh basic conditions (e.g., high temperatures, very strong nucleophilic bases).[6][7] This could result in the displacement of one or both fluorine atoms.

Q2: Is the N-methyl group on the indole nitrogen susceptible to cleavage under basic conditions?

The N-methyl group on an indole ring is generally stable under a wide range of basic conditions.[8] Unlike some N-protecting groups that are designed for base-labile cleavage, the N-methyl group forms a robust covalent bond that is not typically cleaved by common bases used in organic synthesis.

Q3: Can the aldehyde group undergo reactions other than the Cannizzaro reaction in a basic medium?

While the Cannizzaro reaction is a primary concern with strong, non-nucleophilic bases, other reactions are possible depending on the specific reagents and conditions:

  • Aldol-type Condensations: If another enolizable carbonyl compound is present in the reaction mixture, a crossed aldol condensation could occur.

  • Reactions with Nucleophiles: The aldehyde remains susceptible to attack by various nucleophiles. For instance, in the presence of primary or secondary amines, imine formation can occur.

Q4: How do the fluorine substituents influence the reactivity of the indole ring?

The fluorine atoms have a significant electron-withdrawing inductive effect, which deactivates the indole ring towards electrophilic aromatic substitution.[1] Conversely, this electron withdrawal makes the aromatic ring more electron-deficient and thus more susceptible to nucleophilic attack, a key consideration for potential SNAr side reactions.[7]

Troubleshooting Guide: Common Issues and Solutions

This section provides a structured approach to troubleshooting common problems encountered during reactions with 4,6-Difluoro-1-methyl-1H-indole-5-carbaldehyde under basic conditions.

Issue 1: Low yield of the desired product with formation of unexpected byproducts.
  • Possible Cause A: Cannizzaro Reaction.

    • Symptoms: Isolation of a primary alcohol (4,6-difluoro-1-methyl-1H-indol-5-yl)methanol) and a carboxylic acid (4,6-difluoro-1-methyl-1H-indole-5-carboxylic acid) alongside your desired product. This is more likely with strong, concentrated hydroxide bases.[3][9]

    • Solution:

      • Use a weaker base: Consider using milder inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), or organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA).

      • Lower the temperature: Running the reaction at a lower temperature can often suppress side reactions.

      • Control stoichiometry: Use the base in stoichiometric amounts rather than in large excess.

  • Possible Cause B: Nucleophilic Aromatic Substitution (SNAr) of Fluorine.

    • Symptoms: Mass spectrometry data indicating the loss of one or two fluorine atoms and the incorporation of the nucleophile (e.g., -OH, -OR) onto the aromatic ring.

    • Solution:

      • Avoid harsh conditions: Steer clear of very high temperatures and highly concentrated, strongly nucleophilic bases.

      • Choose a non-nucleophilic base: If the goal is deprotonation, use a sterically hindered, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures, though this is a very strong base and should be used with caution. For many applications, milder carbonate bases are sufficient.

Issue 2: Incomplete reaction or no reaction.
  • Possible Cause: Insufficiently basic conditions or poor solubility.

    • Solution:

      • Select an appropriate base: The choice of base depends on the pKa of the proton to be removed. Ensure the base is strong enough to drive the desired reaction.

      • Optimize the solvent: The solubility of both the substrate and the base is crucial. Aprotic polar solvents like DMF or DMSO can be effective, but be mindful of their own potential reactivity under strongly basic conditions.

      • Consider a phase-transfer catalyst: In biphasic systems, a phase-transfer catalyst can facilitate the reaction between the base and the substrate.[10]

Experimental Protocols: Recommended Handling Procedures

To minimize degradation of 4,6-Difluoro-1-methyl-1H-indole-5-carbaldehyde, the following general protocols are recommended when working under basic conditions.

Protocol 1: General Base-Mediated Reaction with a Mild Base

This protocol is suitable for reactions where a mild base is sufficient.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde.

  • Solvent Selection: Choose a dry, aprotic solvent in which the indole starting material is soluble (e.g., THF, Dioxane, DMF).

  • Reagent Addition: Dissolve the 4,6-Difluoro-1-methyl-1H-indole-5-carbaldehyde in the chosen solvent. Add the other reactants.

  • Base Addition: Add the mild base (e.g., K₂CO₃, Cs₂CO₃) portion-wise at room temperature or below.

  • Temperature Control: Maintain the reaction at the lowest effective temperature. If heating is necessary, do so cautiously and monitor for byproduct formation.

  • Work-up: Upon completion, quench the reaction with a weak acid (e.g., saturated aqueous NH₄Cl) and proceed with standard extraction and purification procedures.

Protocol 2: Reactions Requiring a Strong, Non-Nucleophilic Base

This protocol is for reactions that necessitate a stronger base, such as deprotonation at a less acidic site.

  • Low-Temperature Setup: Set up the reaction in a flask equipped with a thermometer and an inert gas inlet, and cool the flask to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Solvent and Substrate: Use a dry, ethereal solvent like THF. Dissolve the 4,6-Difluoro-1-methyl-1H-indole-5-carbaldehyde in the cold solvent.

  • Base Addition: Slowly add the strong, non-nucleophilic base (e.g., LDA, LiHMDS) dropwise to the cooled solution.

  • Reaction Monitoring: Monitor the reaction closely by TLC or LC-MS at the low temperature.

  • Quenching: Quench the reaction at the low temperature by the addition of a suitable electrophile or a proton source.

  • Work-up: Allow the reaction to warm to room temperature before performing an aqueous work-up.

Data Presentation

Potential IssueCausal ConditionsRecommended Mitigation Strategy
Cannizzaro Reaction Strong, concentrated bases (e.g., NaOH, KOH)Use milder bases (K₂CO₃, Cs₂CO₃), lower reaction temperature.
SNAr of Fluorine High temperatures, strong nucleophilic basesAvoid harsh conditions, use non-nucleophilic bases if possible.
Low Reactivity Insufficiently strong base, poor solubilitySelect a base with an appropriate pKa, optimize the solvent system.

Visualizing Potential Degradation Pathways

To better understand the potential side reactions, the following diagrams illustrate the mechanisms of the Cannizzaro reaction and Nucleophilic Aromatic Substitution.

Cannizzaro_Reaction cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Hydride Transfer cluster_step3 Step 3: Proton Exchange Aldehyde1 Indole-CHO Intermediate1 Tetrahedral Intermediate Aldehyde1->Intermediate1 + OH⁻ Aldehyde2 Indole-CHO OH- OH⁻ Alkoxide Indole-CH₂O⁻ Aldehyde2->Alkoxide + H⁻ from Intermediate Intermediate1_2 Tetrahedral Intermediate Carboxylic_Acid Indole-COOH Intermediate1_2->Carboxylic_Acid Alkoxide2 Indole-CH₂O⁻ Alcohol Indole-CH₂OH Alkoxide2->Alcohol + H⁺ from H₂O H2O H₂O SNAr_Reaction cluster_step1 Step 1: Nucleophilic Addition cluster_step2 Step 2: Elimination of Leaving Group Difluoroindole 4,6-Difluoroindole Derivative Meisenheimer Meisenheimer Complex (Resonance Stabilized) Difluoroindole->Meisenheimer + Nu⁻ Meisenheimer2 Meisenheimer Complex Nu- Nu⁻ Substituted_Indole Substituted Indole Meisenheimer2->Substituted_Indole - F⁻ F- F⁻

Sources

Troubleshooting

Technical Support Center: Synthesis of Fluorinated Indole Aldehydes

A Guide to Minimizing Side Reactions and Optimizing Yields Welcome to the Technical Support Center for the synthesis of fluorinated indole aldehydes. This guide is designed for researchers, medicinal chemists, and proces...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Side Reactions and Optimizing Yields

Welcome to the Technical Support Center for the synthesis of fluorinated indole aldehydes. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of introducing a formyl group onto a fluorinated indole scaffold. The presence of a fluorine atom, a powerful modulator of physicochemical and biological properties, introduces unique challenges to this classic transformation.

This document moves beyond standard protocols to provide in-depth, field-proven insights into the causality of common side reactions. We will explore the electronic and steric effects of fluorine substitution and provide actionable troubleshooting strategies to help you achieve higher yields and purities in your target molecule.

Troubleshooting Common Side Reactions in Fluorinated Indole Aldehyde Synthesis

This section addresses specific issues encountered during the formylation of fluorinated indoles, particularly via the Vilsmeier-Haack reaction, a widely used but often challenging method for these substrates.

Issue 1: Low Conversion of the Starting Fluoroindole

Q: I've followed a standard Vilsmeier-Haack protocol, but my reaction stalls, leaving a significant amount of unreacted fluorinated indole. What is causing this, and how can I drive the reaction to completion?

A: This is a common issue stemming from the inherent electronic properties of the fluorinated indole ring.

  • Causality—The Deactivating Effect of Fluorine: Fluorine is a strongly electronegative atom, and its presence on the indole ring has a significant electron-withdrawing inductive effect. This effect reduces the overall electron density of the indole system, making it less nucleophilic and therefore less reactive towards the electrophilic Vilsmeier reagent (a chloroiminium salt).[1][2] This deactivation can lead to sluggish or incomplete reactions under standard conditions that are typically optimized for more electron-rich indoles.[3][4]

  • Troubleshooting Protocol:

    • Increase Reagent Stoichiometry: A common first step is to increase the equivalents of the Vilsmeier reagent (formed from POCl₃ and DMF). A typical starting point is to use 1.5 to 3.0 equivalents of the pre-formed reagent relative to the fluorinated indole.[5]

    • Elevate Reaction Temperature: For deactivated substrates, thermal energy is often required to overcome the activation barrier. Monitor the reaction by TLC or LC-MS while gradually increasing the temperature. A range of 60-95 °C is often effective, but be mindful that higher temperatures can also promote side reactions.[6]

    • Extended Reaction Time: Due to the reduced reactivity, simply extending the reaction time at a moderate temperature can sometimes be sufficient to achieve full conversion.

    • Consider a Two-Step Procedure for Highly Deactivated Systems: For indoles with multiple fluorine atoms or other electron-withdrawing groups, a one-pot approach may be inefficient. A two-step process, where the Vilsmeier reagent is fully formed before the addition of the indole, can be more effective. This ensures the electrophile is readily available to react with the less nucleophilic substrate.[7]

Issue 2: Formation of a Significant Amount of N-Formyl Isomer

Q: My reaction produces a mixture of the desired C3-formyl product and a significant amount of the N-formyl isomer. How can I suppress this side reaction?

A: N-formylation is a competing reaction pathway, particularly in indoles where the C3 position is sterically hindered or electronically deactivated.

  • Causality—The Ambident Nucleophilicity of the Indole Ring: The indole nucleus is an ambident nucleophile, with reactivity at both the C3 position and the N1 position. While C3-attack is generally favored due to the formation of a more stable cationic intermediate that preserves the aromaticity of the benzene ring, N-acylation can become competitive under certain conditions.[8] The acidity of the N-H proton also plays a role, and its removal can facilitate N-acylation.

  • Troubleshooting and Mitigation Strategies:

    • Protecting the Indole Nitrogen: The most direct way to prevent N-formylation is to protect the indole nitrogen prior to the Vilsmeier-Haack reaction. Common protecting groups that are stable to the reaction conditions include benzyl (Bn) or p-methoxybenzyl (PMB). These can be removed post-formylation.

    • Reaction Conditions: Lowering the reaction temperature can sometimes favor C3-formylation over N-formylation. Additionally, the order of addition can be critical. Preparing the Vilsmeier reagent at a low temperature (0-5 °C) and then adding the fluorinated indole may help to improve selectivity.[9]

    • Alternative Formylation Methods: If N-formylation remains a persistent issue, consider alternative formylation reagents that are known for higher C3 selectivity, such as those used in the Duff reaction or certain metal-catalyzed formylations.[6]

Issue 3: Presence of an Unexpected Isomer—Probable C2-Formylation

Q: I have isolated my desired fluorinated indole-3-carboxaldehyde, but I have a persistent impurity with the same mass that I suspect is the C2-formyl isomer. Why is this forming, and how can I avoid it?

A: While C3-formylation is the kinetically and thermodynamically favored pathway for most indoles, C2-formylation can occur, especially when the C3 position is blocked or when using certain substituted indoles.

  • Causality—Shifting Regioselectivity: The regioselectivity of electrophilic substitution on the indole ring is a delicate balance of electronic and steric factors.[10] While the C3 position is generally the most electron-rich, the presence of substituents, including fluorine, can alter the electron density distribution.[8] If the C3 position is sterically hindered, the Vilsmeier reagent may attack the C2 position. In some cases, rearrangement of an initially formed C3-adduct to a more stable C2-product has been proposed, although this is less common for formylation.

  • Mitigation and Control:

    • Choice of Formylation Reagent: The Vilsmeier-Haack reaction is generally highly selective for the C3 position in unhindered indoles.[3] If C2-formylation is a significant issue, it may indicate a highly unusual substrate or reaction conditions.

    • Careful Control of Reaction Conditions: Overly harsh conditions (very high temperatures or prolonged reaction times) can sometimes lead to the formation of thermodynamic byproducts, which could include the C2-isomer in certain cases. Adhering to the mildest possible conditions that afford a reasonable reaction rate is advisable.

    • Purification: The separation of C2 and C3-formyl isomers can be challenging due to their similar polarities. High-performance liquid chromatography (HPLC) or careful column chromatography with a shallow solvent gradient may be necessary.[11]

Issue 4: Formation of High Molecular Weight Byproducts (Bis(indolyl)methanes)

Q: My crude reaction mixture shows spots on the TLC plate that are much less polar than my desired product, and mass spectrometry suggests the formation of dimers or trimers. What are these, and how can I prevent their formation?

A: You are likely observing the formation of bis(indolyl)methanes or related oligomers. This is a well-documented side reaction in the chemistry of indoles.

  • Causality—Reaction of the Product with Starting Material: The initially formed fluorinated indole-3-carboxaldehyde can undergo a subsequent reaction with a molecule of the unreacted, electron-rich fluorinated indole. Under the acidic conditions of the Vilsmeier-Haack reaction, the aldehyde can be protonated, forming a reactive electrophile that is then attacked by another indole molecule at the C3 position. This leads to the formation of a bis(indolyl)methane derivative.[12][13]

  • Preventative Measures:

    • Control Stoichiometry and Order of Addition: Adding the fluorinated indole solution dropwise to a pre-formed solution of the Vilsmeier reagent can help to maintain a low concentration of the free indole, thus minimizing its ability to react with the product as it is formed.

    • Use a Slight Excess of the Formylating Agent: Ensuring that there is a slight excess of the Vilsmeier reagent can help to consume all of the starting indole, leaving less available to react with the product aldehyde.

    • Lower Reaction Temperature: This side reaction is often more prevalent at higher temperatures. Conducting the reaction at the lowest temperature that allows for a reasonable rate of the primary formylation reaction can significantly reduce the formation of these byproducts.

    • Immediate Work-up: Once the reaction has reached completion (as determined by monitoring for the disappearance of the starting indole), it is advisable to quench the reaction promptly to prevent further side reactions.

Frequently Asked Questions (FAQs)

Q1: How does the position of the fluorine atom on the indole ring affect the Vilsmeier-Haack reaction?

The position of the fluorine atom has a profound impact on the reactivity of the indole ring due to a combination of inductive and resonance effects.

  • Fluorine at C4, C5, C6, or C7: A fluorine atom on the benzene portion of the indole ring primarily exerts a deactivating inductive effect, reducing the overall nucleophilicity of the pyrrole ring and thus slowing down the rate of formylation. The deactivating effect is generally strongest when the fluorine is at the C4 or C6 position.

  • Fluorine at C2 or C3: Direct fluorination at these positions is less common for substrates undergoing formylation. A fluorine at C2 would strongly deactivate the ring and direct formylation to the benzene ring, which is generally not observed under Vilsmeier-Haack conditions. A fluorine at C3 would block the most reactive site, likely leading to formylation at other positions or no reaction.

Q2: What are some alternative, milder formylation methods for sensitive fluorinated indoles?

For substrates that are sensitive to the acidic and sometimes harsh conditions of the Vilsmeier-Haack reaction, several milder alternatives can be considered:

  • Boron-Trifluoride Etherate Catalyzed Formylation: This method uses trimethyl orthoformate as the formyl source and BF₃·OEt₂ as a catalyst. It can be performed at room temperature and offers a rapid and efficient route to 3-formylindoles.[14]

  • Iron-Catalyzed C3-Formylation: An iron-catalyzed method using formaldehyde and aqueous ammonia has been developed as a greener alternative to traditional methods, avoiding reagents like POCl₃.[6]

  • Triphenylphosphine/1,2-Diiodoethane Promoted Formylation: This system generates a Vilsmeier-type intermediate from DMF under mild conditions and can be effective for both electron-rich and electron-deficient indoles.[7]

Q3: What is the best way to purify my fluorinated indole aldehyde from the common side products?

Purification can be challenging due to the similar polarities of the desired product and its isomers.

  • Column Chromatography: This is the most common method. For separating C2 and C3 isomers, a very shallow solvent gradient (e.g., gradually increasing the percentage of ethyl acetate in hexane) is often required.

  • Recrystallization: If a solid product is obtained, recrystallization can be a highly effective method for removing minor impurities. A solvent system in which the desired product has good solubility at high temperatures and poor solubility at low temperatures should be chosen. Ethanol or mixtures of ethyl acetate and hexane are often good starting points.[9][15]

  • Preparative HPLC: For very difficult separations, preparative reverse-phase HPLC can be employed. This is particularly useful for obtaining highly pure material for biological testing or as an analytical standard.[16]

Visualizing Reaction Pathways

Diagram 1: Key Reaction Pathways in the Formylation of Fluorinated Indoles

G cluster_products Reaction Products A Fluorinated Indole C Desired Product: C3-Formyl Fluorinated Indole A->C Desired Pathway (C3-Attack) D Side Product: N-Formyl Isomer A->D Side Pathway (N-Attack) E Side Product: C2-Formyl Isomer A->E Side Pathway (C2-Attack) B Vilsmeier Reagent (POCl3 + DMF) F Side Product: Bis(indolyl)methane C->F Secondary Reaction (+ Fluorinated Indole)

Caption: Competing reaction pathways in the Vilsmeier-Haack formylation of a fluorinated indole.

Diagram 2: Troubleshooting Workflow for Low Yield

G Start Low Yield of Fluorinated Indole Aldehyde Check_Conversion Is starting material fully consumed? Start->Check_Conversion Incomplete_Reaction Issue: Incomplete Reaction Check_Conversion->Incomplete_Reaction No Complex_Mixture Issue: Complex Mixture of Products Check_Conversion->Complex_Mixture Yes Increase_Reagents Increase equivalents of Vilsmeier reagent (1.5-3 eq) Incomplete_Reaction->Increase_Reagents Increase_Temp Increase reaction temperature (e.g., 60-95 °C) Increase_Reagents->Increase_Temp Longer_Time Increase reaction time Increase_Temp->Longer_Time Consider_Alternative Consider milder, alternative formylation method Longer_Time->Consider_Alternative Optimize_Temp Lower reaction temperature Complex_Mixture->Optimize_Temp Order_Addition Optimize order of addition (add indole to reagent) Optimize_Temp->Order_Addition Protect_N Consider N-protection Order_Addition->Protect_N Purification Optimize purification (chromatography, recrystallization) Protect_N->Purification

Caption: A decision-making workflow for troubleshooting low yields in fluorinated indole aldehyde synthesis.

References

  • Schnatter, W. F. K., Rogers, D. W., & Zavitsas, A. A. (2015). The activating effect of fluorine in electrophilic aromatic substitution. Journal of Chemical Education, 92(3), 586-588. [Link]

  • Zhu, Y.-R., Lin, J.-H., & Xiao, J.-C. (2021). Triphenylphosphine/1,2-Diiodoethane-Promoted Formylation of Indoles with N,N-Dimethylformamide. Synlett, 33(03), 259-263. [Link]

  • Yang, L., Liu, Z., Li, Y., Lei, N., Shen, Y., & Zheng, K. (2019). Electrochemically Enabled C3-Formylation and -Acylation of Indoles with Aldehydes. Organic Letters, 21(19), 7702-7707. [Link]

  • ACS Omega. (2026). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. ACS Omega. [Link]

  • Wang, Q.-D., Zhou, B., Yang, J.-M., Fang, D., Ren, J., & Zeng, B.-B. (2017). Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air. Synlett, 28(17), 2670-2674. [Link]

  • J&K Scientific LLC. (2026). Vilsmeier-Haack Reaction. J&K Scientific Name Reactions. [Link]

  • Kim, J.-G., & Jang, D. O. (2010). Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. Synlett, 2010(14), 2093-2096. [Link]

  • Rajput, A. P., & Deshmukh, M. B. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 25-43. [Link]

  • Tasneem, S., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27449-27481. [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • Xue, J., Zhang, Y.-S., Huan, Z., & Cheng, J.-P. (2022). Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry, 87(22), 15539-15546. [Link]

  • Chromatography Today. (n.d.). Easy purification of isomers with prepacked glass columns. Chromatography Today. [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Wikipedia. [Link]

  • Clementi, S., & Marino, G. (1972). Relative reactivities and activation parameters for the Vilsmeier–Haack formylation of five-membered heteroaromatic compounds containing the Group VI elements. Journal of the Chemical Society, Perkin Transactions 2, (1), 71-73. [Link]

  • Kumar, P., Goel, N., & Bhagat, S. (2024). 1-/2-/3-Fluoroalkyl-Substituted Indoles, Promising Medicinally and Biologically Beneficial Compounds: Synthetic Routes, Significance and Potential Applications. ResearchGate. [Link]

  • Rajanna, K. C., et al. (2026). (PDF) Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions. ResearchGate. [Link]

  • Aghazadeh, M. (2019). Formation of indole trimers in Vilsmeier type reactions. Arkivoc, 2019(6), 141-148. [Link]

  • Wang, Q.-D., et al. (2017). Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air. ResearchGate. [Link]

  • Rzepa, H. S. (2013). Understanding the electrophilic aromatic substitution of indole. Henry Rzepa's Blog. [Link]

  • Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. [Link]

  • ResearchGate. (n.d.). 2.5.7 Formylation and the Vilsmeier Reagent. ResearchGate. [Link]

  • Wang, J., et al. (2013). Crystallization purification of indole. ResearchGate. [Link]

  • SIELC Technologies. (n.d.). Separation of Indole-3-carbinol on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • ResearchGate. (n.d.). Reactions of Vilsmeier Haack Reagent with Aromatic and Heterocyclic Aldoximes. ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-Halo-3-Formylindoles via Vilsmeier–Haack Haloformylation Reaction of Oxindole. ResearchGate. [Link]

  • MDPI. (2020). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). MDPI. [Link]

  • James, P. N., & Snyder, H. R. (1959). Indole-3-aldehyde. Organic Syntheses, 39, 30. [Link]

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Optimization

Technical Support Center: Recrystallization of 4,6-Difluoro-1-methyl-1H-indole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical support for the recrystallization of 4,6-Difluoro-1-methyl-1H-indole-5-carbaldehyde, a crucial purification step in m...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the recrystallization of 4,6-Difluoro-1-methyl-1H-indole-5-carbaldehyde, a crucial purification step in many synthetic pathways. As Senior Application Scientists, we've compiled our field-proven insights to help you navigate the nuances of this process, ensuring high purity and optimal yield.

Understanding the Molecule: Key to Successful Recrystallization

4,6-Difluoro-1-methyl-1H-indole-5-carbaldehyde possesses a unique combination of functional groups that dictate its solubility and crystallization behavior:

  • Indole Core: Aromatic and capable of π-π stacking interactions.

  • Difluoro Substitution: The two fluorine atoms significantly increase the molecule's polarity and can participate in hydrogen bonding.

  • N-Methyl Group: Reduces the potential for intermolecular hydrogen bonding at the indole nitrogen.

  • Aldehyde Group: A polar functional group that can act as a hydrogen bond acceptor.

The interplay of these features means that solvent selection is paramount for achieving effective purification.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents to screen for the recrystallization of 4,6-Difluoro-1-methyl-1H-indole-5-carbaldehyde?

A1: A good starting point is to screen a range of solvents with varying polarities. Given the molecule's structure, consider the following:

  • Polar Protic Solvents: Alcohols like ethanol, methanol, or isopropanol are often good choices for indole derivatives.[1][2]

  • Polar Aprotic Solvents: Acetone, ethyl acetate, and acetonitrile can also be effective.[3]

  • Nonpolar Solvents: Heptane, hexane, or cyclohexane are typically used as anti-solvents in a mixed-solvent system.[3][4]

  • Aromatic Solvents: Toluene can be a good choice, especially for compounds with aromatic rings, as it can facilitate π-stacking interactions.[5]

Q2: When should I consider using a mixed-solvent system?

A2: A mixed-solvent system is ideal when no single solvent provides the desired solubility profile (high solubility when hot, low solubility when cold). For this compound, a common and effective approach is to dissolve it in a "good" solvent where it is highly soluble (e.g., hot ethanol or acetone) and then add a "poor" or "anti-solvent" where it is sparingly soluble (e.g., water or heptane) until the solution becomes turbid.[1] This technique allows for fine-tuning of the supersaturation, which is critical for crystal growth.

Q3: How can I assess the purity of my recrystallized product?

A3: The most common and reliable methods for assessing purity after recrystallization are:

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities will typically broaden and depress the melting point.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indicator of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any residual impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about purity.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of 4,6-Difluoro-1-methyl-1H-indole-5-carbaldehyde.

Issue 1: The Compound "Oils Out" Instead of Crystallizing

Causality: "Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid. This is often due to the solution being too concentrated or cooling too rapidly, causing the compound's solubility limit to be exceeded while the temperature is still above its melting point in the solvent mixture.[1]

Solutions:

  • Reheat and Add More "Good" Solvent: Reheat the mixture until the oil redissolves completely. Add a small amount of the "good" solvent to decrease the saturation level.[6]

  • Slower Cooling: Allow the flask to cool to room temperature slowly on the benchtop, insulated with a beaker, before moving it to an ice bath.[6]

  • Change Solvent System: The chosen solvent system may not be appropriate. Experiment with a different pair of solvents.

Issue 2: Poor or No Crystal Formation Upon Cooling

Causality: This can happen for several reasons: too much solvent was used, the solution is supersaturated but nucleation hasn't occurred, or the compound is highly soluble in the chosen solvent even at low temperatures.

Solutions:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass provide nucleation sites.[6]

    • Seed Crystals: If available, add a single, pure crystal of the compound to the cooled solution to initiate crystal growth.[7]

  • Reduce Solvent Volume: If the solution is too dilute, gently heat it to evaporate some of the solvent and then allow it to cool again.[2][6]

  • Add an Anti-Solvent: If using a single solvent, carefully add a miscible anti-solvent dropwise to the cooled solution until it becomes cloudy, then add a drop or two of the "good" solvent to clarify and allow it to cool slowly.

Issue 3: Low Recovery Yield

Causality: A low yield can result from using too much solvent, premature crystallization during a hot filtration step, or washing the collected crystals with a solvent in which they have significant solubility.[6][8]

Solutions:

  • Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the crude product.[8]

  • Preheat Filtration Apparatus: If performing a hot filtration to remove insoluble impurities, preheat the funnel and receiving flask to prevent the product from crystallizing prematurely.

  • Wash with Ice-Cold Solvent: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to minimize product loss.[7][8]

  • Recover from Mother Liquor: It may be possible to recover a second crop of crystals by concentrating the mother liquor (the filtrate), though this crop may be less pure.

Issue 4: Impurities Co-crystallize with the Product

Causality: This occurs when the impurities have similar solubility properties to the desired compound in the chosen solvent system or when crystallization happens too rapidly, trapping impurities within the crystal lattice.[6]

Solutions:

  • Slower Crystallization: Ensure the solution cools slowly and undisturbed to allow for the formation of well-ordered crystals that exclude impurities.[6]

  • Solvent Selection: Choose a solvent system where the impurities are either very soluble (remain in the mother liquor) or very insoluble (can be removed by hot filtration).

  • Activated Charcoal: If the impurities are colored, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb them.[6] Be aware that charcoal can also adsorb some of your product.

Experimental Protocol: A General Guideline

This protocol provides a starting point for developing a robust recrystallization procedure for 4,6-Difluoro-1-methyl-1H-indole-5-carbaldehyde.

Step 1: Solvent Selection

  • Place a small amount of the crude compound (approx. 10-20 mg) into several test tubes.

  • Add a small amount (approx. 0.5 mL) of a different potential solvent to each tube.

  • Observe the solubility at room temperature. A suitable solvent will not dissolve the compound well at this stage.

  • Gently heat the test tubes and observe the solubility. An ideal solvent will completely dissolve the compound when hot.

  • Allow the soluble samples to cool to room temperature and then in an ice bath. The best solvent will yield a good quantity of crystals upon cooling.

Step 2: Recrystallization Procedure

  • Place the crude 4,6-Difluoro-1-methyl-1H-indole-5-carbaldehyde in an Erlenmeyer flask.

  • Add the chosen solvent (or "good" solvent of a mixed pair) dropwise while heating and stirring until the solid just dissolves.

  • If using a mixed-solvent system, add the "poor" solvent dropwise to the hot solution until it becomes persistently cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Allow the crystals to dry completely under vacuum.

Data Presentation

Solvent/SystemPolarityBoiling Point (°C)Suitability Notes
EthanolPolar Protic78Often a good starting point for indole derivatives.[1][2]
AcetonePolar Aprotic56Good for dissolving many organic compounds.[3]
Ethyl AcetateMid-Polarity77Can be effective, often used in combination with a nonpolar solvent.[3]
TolueneNonpolar111Useful for aromatic compounds, can promote π-stacking.[5]
Heptane/HexaneNonpolar98/69Typically used as anti-solvents.[3][4]
Ethanol/WaterMixedVariesA common and effective mixed-solvent system for moderately polar compounds.[9]
Acetone/HeptaneMixedVariesCan provide a good polarity range for recrystallization.

Visualization of the Solvent Selection Workflow

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the ¹H NMR Spectral Analysis of 4,6-Difluoro-1-methyl-1H-indole-5-carbaldehyde

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H N...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of 4,6-Difluoro-1-methyl-1H-indole-5-carbaldehyde, a compound of interest in medicinal chemistry due to the prevalence of the fluorinated indole scaffold in pharmaceuticals.

This guide will not only dissect the anticipated ¹H NMR spectrum of our target molecule but also provide a comparative analysis with structurally related analogs. This approach is designed to enhance the understanding of substituent effects on the indole ring system, thereby empowering researchers to interpret complex spectra with greater confidence.

The Structural Context: Why Fluorine Matters

The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. In the context of ¹H NMR, the high electronegativity and the spin of ½ of the ¹⁹F nucleus introduce distinct changes in the electronic environment of nearby protons, leading to characteristic shifts and coupling patterns. Understanding these effects is crucial for accurate spectral interpretation.

Predicted ¹H NMR Spectrum of 4,6-Difluoro-1-methyl-1H-indole-5-carbaldehyde

Anticipated Chemical Shifts (in CDCl₃, estimated):

ProtonMultiplicityChemical Shift (δ, ppm)Coupling Constants (J, Hz)Rationale
H-C=Os~10.1-10.3-The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group.
H-2d~7.2-7.4~3.0-3.5 (⁴JHH)The proton at C2 of the indole ring typically appears as a doublet due to coupling with the H-3 proton.
H-3d~6.6-6.8~3.0-3.5 (⁴JHH)The proton at C3 is coupled to the H-2 proton.
H-7d~7.0-7.2~9.0-10.0 (⁴JHF)This proton experiences a significant downfield shift due to the ortho-fluorine at C6 and will appear as a doublet due to coupling with the fluorine atom.
N-CH₃s~3.8-4.0-The methyl protons on the nitrogen are in a relatively shielded environment and will appear as a singlet.

Key Spectroscopic Features and Their Origins:

  • The Aldehyde Proton: The proton of the formyl group (-CHO) is expected to be the most downfield signal, appearing as a sharp singlet in the region of δ 10.1-10.3 ppm. This is a characteristic chemical shift for aromatic aldehydes.

  • The Indole Pyrrole Ring Protons (H-2 and H-3): The protons on the five-membered pyrrole ring, H-2 and H-3, will exhibit a characteristic vicinal coupling (⁴JHH) on the order of 3.0-3.5 Hz, resulting in two doublets. The presence of the electron-donating methyl group on the nitrogen will slightly shield these protons compared to an unsubstituted indole.

  • The Aromatic Proton (H-7): The sole proton on the benzene ring, H-7, is flanked by a fluorine atom at C-6 and the indole nitrogen. The strong electron-withdrawing effect of the fluorine atom at the ortho position (C-6) will deshield H-7, shifting it downfield. Furthermore, H-7 will exhibit a significant through-space coupling to the fluorine at C-6 (⁴JHF), predicted to be in the range of 9.0-10.0 Hz, resulting in a doublet.

  • The N-Methyl Protons: The three protons of the methyl group attached to the indole nitrogen will appear as a singlet in the upfield region of the spectrum, typically around δ 3.8-4.0 ppm.

Comparative Spectral Analysis: Unveiling Substituent Effects

To appreciate the spectral nuances of 4,6-Difluoro-1-methyl-1H-indole-5-carbaldehyde, a comparison with its non-fluorinated and mono-fluorinated analogs is instructive.

Comparison with 1-methyl-1H-indole-5-carbaldehyde:

The ¹H NMR spectrum of 1-methyl-1H-indole-5-carbaldehyde serves as an excellent baseline.[1][2]

Proton (1-methyl-1H-indole-5-carbaldehyde)Chemical Shift (δ, ppm)
H-C=O10.03
H-48.15
H-67.80
H-77.40
H-27.15
H-36.65
N-CH₃3.84
  • Effect of Fluorine at C-4 and C-6: The introduction of fluorine atoms at positions 4 and 6 in our target molecule will lead to the disappearance of the signals for H-4 and H-6. The signal for H-7 in the difluoro-compound will be significantly influenced by the adjacent fluorine at C-6, resulting in a downfield shift and a characteristic H-F coupling, which is absent in the non-fluorinated analog.

Insights from 4,6-Difluoroindole and its Derivatives:

Data from compounds like 4,6-difluoro-tryptophan provides valuable information on the impact of this specific difluorination pattern on the indole ring.[3] In these systems, the remaining aromatic protons show distinct couplings to the fluorine atoms, a phenomenon we anticipate for H-7 in our target molecule. The presence of two fluorine atoms generally leads to a more electron-deficient aromatic ring, which can influence the chemical shifts of all protons.

Experimental Protocol for High-Quality ¹H NMR Data Acquisition

Achieving a high-resolution and artifact-free ¹H NMR spectrum is critical for accurate structural analysis. The following is a robust protocol for the analysis of substituted indoles like 4,6-Difluoro-1-methyl-1H-indole-5-carbaldehyde.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample.

    • Dissolve the sample in approximately 0.6 mL of a high-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is often a good starting point for many organic molecules.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if precise chemical shift referencing is required, although modern spectrometers can reference to the residual solvent peak.

  • Spectrometer Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp lines and good resolution.

    • Acquire a standard ¹H NMR spectrum. Typical parameters for a 400 MHz spectrometer would be:

      • Pulse angle: 30-45 degrees

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-5 seconds

      • Number of scans: 8-16 (adjust as needed based on sample concentration)

    • For enhanced spectral interpretation, consider performing additional experiments such as:

      • ¹³C NMR: To determine the number of unique carbon environments.

      • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks (e.g., between H-2 and H-3).

      • HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton attachments.

      • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range carbon-proton correlations, which can be crucial for assigning quaternary carbons and piecing together the molecular framework.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale using the internal standard or the residual solvent peak.

    • Integrate the signals to determine the relative number of protons for each resonance.

    • Analyze the multiplicities and coupling constants to deduce the connectivity of the protons.

Visualizing the Experimental Workflow

The following diagram illustrates the key stages of the NMR analysis workflow.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter lock Lock & Shim filter->lock acquire_1h Acquire ¹H Spectrum lock->acquire_1h acquire_2d Acquire 2D Spectra (COSY, HSQC, etc.) acquire_1h->acquire_2d ft Fourier Transform acquire_2d->ft phase_cal Phase & Calibrate ft->phase_cal integrate Integrate & Analyze Multiplicities phase_cal->integrate structure Structure Elucidation integrate->structure

Caption: A streamlined workflow for NMR-based structural elucidation.

Visualizing Spin-Spin Coupling

The coupling interactions within 4,6-Difluoro-1-methyl-1H-indole-5-carbaldehyde are key to its spectral signature.

Caption: Key ¹H-¹H and ¹H-¹⁹F spin-spin couplings in the molecule.

Conclusion

The ¹H NMR spectrum of 4,6-Difluoro-1-methyl-1H-indole-5-carbaldehyde is predicted to exhibit a unique set of signals that are a direct consequence of its substitution pattern. The deshielding effect of the aldehyde group, the characteristic coupling of the pyrrole protons, and the pronounced influence of the fluorine atoms on the aromatic proton are the key features to look for. By employing a systematic approach to data acquisition and a comparative analysis with related structures, researchers can confidently assign the structure of this and other complex heterocyclic molecules. This guide provides a framework for such an analysis, blending predictive spectroscopy with practical experimental advice to support the endeavors of the scientific community.

References

  • Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Inform
  • 1-methyl-1H-indole-5-carbaldehyde | C10H9NO | CID 7537534 - PubChem. National Center for Biotechnology Information. [Link]

  • Synthesis of 4,6‐Difluoro‐Tryptophan as a Probe for Protein 19F NMR. Advanced Synthesis & Catalysis. [Link]

  • ¹H NMR Spectroscopy. University of Regensburg. [Link]

  • NMR Spectroscopy – ¹H NMR Chemical Shifts. ACS Division of Organic Chemistry. [Link]

  • How to Interpret 1H NMR Spectra: Part 1 - Introduction to NMR. YouTube. [Link]

Sources

Validation

A Comparative Guide to the ¹⁹F NMR Spectroscopy of 4,6-Difluoro-1-methyl-1H-indole-5-carbaldehyde: An Analog-Based Predictive Analysis

For Researchers, Scientists, and Drug Development Professionals The Significance of Fluorinated Indoles and ¹⁹F NMR The indole scaffold is a cornerstone in medicinal chemistry, appearing in numerous pharmaceuticals and b...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Significance of Fluorinated Indoles and ¹⁹F NMR

The indole scaffold is a cornerstone in medicinal chemistry, appearing in numerous pharmaceuticals and biologically active compounds. The strategic incorporation of fluorine atoms into the indole ring can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated indoles highly valuable building blocks in drug discovery.[1]

¹⁹F NMR spectroscopy is an exceptionally powerful tool for the characterization of these molecules. The ¹⁹F nucleus offers several advantages:

  • High Sensitivity: With a natural abundance of 100% and a high gyromagnetic ratio, the ¹⁹F nucleus is nearly as sensitive as ¹H.[2][3]

  • Wide Chemical Shift Range: ¹⁹F chemical shifts span a very wide range (over 800 ppm), which minimizes signal overlap and makes the shifts extremely sensitive to subtle changes in the local electronic environment.[4][5]

  • No Background Signal: The absence of fluorine in most biological systems provides a clear spectral window free from endogenous background signals.[3]

These features make ¹⁹F NMR indispensable for verifying the structure and purity of novel fluorinated compounds like 4,6-Difluoro-1-methyl-1H-indole-5-carbaldehyde.

Structural Analysis and Electronic Environment

To predict the ¹⁹F NMR spectrum, we must first analyze the electronic environment of each fluorine atom within the target molecule.

G cluster_indole 4,6-Difluoro-1-methyl-1H-indole-5-carbaldehyde C1 C C2 C C1->C2 H1 C1->H1 H C3 C C2->C3 C8 C C2->C8 C4 C C3->C4 N N C3->N C5 C C4->C5 F4 C4->F4 F (F4) C6 C C5->C6 CHO C5->CHO CHO C7 C C6->C7 F6 C6->F6 F (F6) C7->C8 H7 C7->H7 H H8 C8->H8 H N->C1 Me N->Me CH₃

Figure 1: Structure of the target molecule showing the distinct positions of the F4 and F6 fluorine atoms.

The two fluorine atoms, F4 and F6 , are in chemically distinct environments:

  • F4 Atom: This fluorine is meta to the strongly electron-withdrawing aldehyde (-CHO) group and ortho to the electron-donating pyrrole ring fusion.

  • F6 Atom: This fluorine is ortho to the electron-withdrawing aldehyde group and para to the pyrrole ring fusion.

Electron-withdrawing groups tend to "deshield" nearby fluorine nuclei, causing their signals to shift downfield (less negative ppm values), while electron-donating groups cause upfield shifts (more negative ppm values).[4] Given its proximity to the aldehyde, the F6 atom is expected to be significantly more deshielded than the F4 atom.

Comparative Analysis with Analog Compounds

By examining the ¹⁹F NMR data of structurally related molecules, we can establish a reliable basis for our prediction. The key analogs chosen are 2,4-difluorobenzaldehyde and various fluoroindoles.

CompoundStructurePosition¹⁹F Chemical Shift (δ, ppm)Key Observations & Reference
2,4-Difluorobenzaldehyde 2,4-DifluorobenzaldehydeF2 (ortho to CHO)-107.9The fluorine ortho to the aldehyde is significantly deshielded compared to the para fluorine. This is a strong indicator for the expected relationship between F6 and F4 in our target.[6][7]
F4 (para to CHO)-111.4
4-Fluorotryptophan 4-FluorotryptophanF4~ -121.0In the absence of a C5-aldehyde, the F4 signal is relatively shielded (upfield). This provides a baseline for the F4 position.[8]
6-Fluorotryptophan 6-FluorotryptophanF6~ -118.0The F6 signal is slightly deshielded compared to the F4 and F5 analogs, reflecting its position relative to the pyrrole nitrogen.[8][9]

This comparative data strongly supports the hypothesis that the aldehyde group's deshielding effect will be the dominant factor in differentiating the chemical shifts of F4 and F6.

Predicted ¹⁹F NMR Spectrum

Based on the principles of electronic effects and the analog data, the following ¹⁹F NMR parameters are predicted for 4,6-Difluoro-1-methyl-1H-indole-5-carbaldehyde.

ParameterPredicted Value/PatternRationale
δ (F6) -105 to -115 ppm The strong deshielding effect from the ortho aldehyde group will shift this signal significantly downfield. This range is based on the ortho-fluoro signal in 2,4-difluorobenzaldehyde.
δ (F4) -118 to -128 ppm The aldehyde is meta to F4, having a weaker deshielding effect. The electron-donating nature of the indole ring will contribute to a more shielded (upfield) position, similar to that seen in 4-fluoroindole derivatives.
Multiplicity (F6) Doublet of doublets (dd) or triplet of doublets (td) F6 will exhibit coupling to the adjacent aromatic proton H7 (³JHF, typically 7-10 Hz) and to F4 (⁴JFF, typically 15-20 Hz for meta coupling). A smaller long-range coupling to the aldehyde proton (⁴JHF) may also be observed, potentially leading to a more complex multiplet.[10][11]
Multiplicity (F4) Doublet of doublets (dd) F4 will primarily couple to the adjacent aromatic proton H3 (³JHF) and to F6 (⁴JFF). The expected pattern is a clean doublet of doublets.

Recommended Experimental Protocol for Data Acquisition

To validate these predictions, a carefully designed NMR experiment is crucial. The following protocol provides a self-validating system for acquiring high-quality ¹⁹F NMR data.

G cluster_prep Step 1: Sample Preparation cluster_acq Step 2: Data Acquisition cluster_proc Step 3: Data Processing & Analysis A Dissolve 5-10 mg of compound in 0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) B Add an internal standard (optional, e.g., C₆F₆ at -164.9 ppm) for precise chemical shift referencing. A->B Causality: Solvent choice impacts chemical shifts; standard ensures accuracy. C Acquire ¹⁹F spectrum with ¹H decoupling to determine chemical shifts and F-F coupling. D Acquire ¹⁹F spectrum without ¹H decoupling to determine H-F coupling constants. C->D Logic: Decoupling simplifies, coupling provides structural detail. E Ensure sufficient relaxation delay (D1, e.g., 5 seconds) for accurate integration and quantification. D->E Trustworthiness: Proper D1 ensures quantitative reliability. F Apply Fourier transform and phase correction. G Calibrate spectrum using the known solvent residual peak or internal standard. F->G H Integrate signals and measure coupling constants (J) in Hz. G->H

Figure 2: Recommended workflow for acquiring and validating ¹⁹F NMR data.

Detailed Methodological Steps:

  • Sample Preparation:

    • Analyte: Weigh 5-10 mg of 4,6-Difluoro-1-methyl-1H-indole-5-carbaldehyde.

    • Solvent: Dissolve the sample in approximately 0.6 mL of a high-purity deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can slightly alter chemical shifts, so consistency is key for comparative studies.[12]

    • Standard (Optional but Recommended): For highly accurate and reproducible chemical shift referencing, add a small quantity of an internal standard such as hexafluorobenzene (C₆F₆, δ = -164.9 ppm) or use a coaxial insert containing a reference like CFCl₃.[13]

  • NMR Spectrometer Setup & Acquisition:

    • Spectrometer: Use a spectrometer with a fluorine-capable probe, operating at a typical ¹⁹F frequency of 376 MHz or higher.

    • Experiment 1: Proton-Decoupled Spectrum (¹⁹F{¹H}):

      • Purpose: To determine the precise chemical shifts of F4 and F6 and to measure the fluorine-fluorine coupling constant (⁴JFF) without interference from proton couplings.

      • Parameters:

        • Pulse Program: A standard 1D sequence with proton decoupling (e.g., zgig on Bruker systems).

        • Relaxation Delay (D1): ≥ 5 seconds. A longer delay is critical to allow for full relaxation of the ¹⁹F nuclei, ensuring accurate signal integration.[5]

        • Acquisition Time (AQ): ≥ 1 second to ensure good resolution.

        • Number of Scans (NS): 16 to 64, depending on sample concentration.

    • Experiment 2: Proton-Coupled Spectrum (¹⁹F):

      • Purpose: To observe and measure the through-bond couplings between the fluorine atoms and nearby protons (JHF).

      • Parameters: Use the same parameters as Experiment 1 but turn off the proton decoupler.

  • Data Processing and Interpretation:

    • Apply an exponential multiplication window function (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio.

    • Perform Fourier transformation, followed by phase and baseline correction.

    • Calibrate the chemical shift axis to the internal standard or the known solvent residual peak.

    • Integrate the signals to confirm a 1:1 ratio for the two fluorine environments.

    • Use the peak-picking tool to measure the coupling constants (J) in Hertz (Hz) from both the decoupled and coupled spectra. Compare these experimental values to the predictions.

References

  • Pletnev, P., et al. (2020). Mixed Fluorotryptophan Substitutions at the Same Residue Expand the Versatility of 19F Protein NMR Spectroscopy. Biochemistry. Available at: [Link]

  • Kawashima, A., et al. (1986). Preparation of fluorinated antibiotics followed by 19F NMR spectroscopy. III. Accumulation of 3a-hydroxy-6-fluoroindoline upon addition of 6-fluorotryptophan to the cultured broth of Streptomyces sp. H-63. The Journal of Antibiotics. Available at: [Link]

  • Ottiger, M., et al. (2012). Synthesis of 13C/19F/2H labeled indoles for use as tryptophan precursors for protein NMR spectroscopy. Organic & Biomolecular Chemistry. Available at: [Link]

  • PubChem. (n.d.). 2,4-Difluorobenzaldehyde. National Center for Biotechnology Information. Available at: [Link]

  • Contreras, R. H., et al. (2005). Fluorine-fluorine spin-spin coupling constants in aromatic compounds: correlations with the delocalization index and with the internuclear separation. Journal of Chemical Information and Modeling. Available at: [Link]

  • Tadeusz, K., et al. (2019). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Magnetic Resonance in Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. ResearchGate. Available at: [Link]

  • Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara. Available at: [Link]

  • University of California, Santa Barbara. (n.d.). 19F NMR Reference Standards. UCSB Chemistry and Biochemistry. Available at: [Link]

  • Chem.wisc.edu. (n.d.). 19Flourine NMR. University of Wisconsin-Madison. Available at: [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Available at: [Link]

  • AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). 2,4-Difluorobenzaldehyde. NIST Chemistry WebBook. Available at: [Link]

  • University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. UCSB Chemistry and Biochemistry. Available at: [Link]

  • Metcalfe, E., et al. (1983). New class of 19F pH indicators: fluoroanilines. Journal of Magnetic Resonance. Available at: [Link]

  • Chemistry LibreTexts. (2023). J-Coupling (Scalar). Chemistry LibreTexts. Available at: [Link]

  • Organic Chemistry Data. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. Available at: [Link]

  • Emsley, J. W., & Phillips, L. (1971). Fluorine Coupling Constants. Progress in Nuclear Magnetic Resonance Spectroscopy. Available at: [Link]

Sources

Comparative

A Comparative Guide to the LC-MS Fragmentation Patterns of Fluorinated and Non-Fluorinated Indole Aldehydes

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Indole Aldehydes and Fluorination in Drug Discovery The indole scaffold is a privileged structure in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Indole Aldehydes and Fluorination in Drug Discovery

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Indole aldehydes, in particular, are not only key synthetic intermediates but also exhibit a range of biological activities. The introduction of fluorine atoms into small molecules is a common strategy in drug design to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. Consequently, understanding the analytical behavior of fluorinated indole aldehydes is crucial for their development and characterization.

This guide will dissect the characteristic fragmentation patterns of a model non-fluorinated indole aldehyde, indole-3-carboxaldehyde, and then extrapolate to predict and explain the fragmentation of its fluorinated analogs under typical liquid chromatography-mass spectrometry (LC-MS) conditions.

Unraveling the Fragmentation of Indole-3-Carboxaldehyde

Under electrospray ionization (ESI) in positive ion mode, indole-3-carboxaldehyde (C⁹H⁷NO, MW: 145.16 g/mol ) readily forms a protonated molecule [M+H]⁺ at m/z 146.[1] Collision-induced dissociation (CID) of this precursor ion reveals a characteristic fragmentation pattern dominated by the stability of the indole ring.

The primary fragmentation pathways for protonated indole-3-carboxaldehyde are:

  • Loss of Carbon Monoxide (CO): A characteristic fragmentation of aldehydes is the neutral loss of 28 Da (CO). This results in a prominent fragment ion at m/z 118.[2]

  • Formation of the Indolyl-methyl Cation: Cleavage of the bond between the indole ring and the aldehyde group can lead to the formation of a stable indolyl-methyl cation (m/z 130), although this is generally less favorable than the loss of CO.

  • Ring Fragmentation: At higher collision energies, the stable indole ring itself can fragment, though these ions are typically of lower abundance. A common fragment arises from the loss of HCN (27 Da) from the pyrrole ring, leading to an ion at m/z 89.[3][4]

These key fragments are summarized in the table below.

Precursor Ion [M+H]⁺Key Fragment Ions (m/z)Neutral LossPutative Structure of Fragment
146118CO (28 Da)Indolyl cation
14689CO, HCN (55 Da)Benzene ring with a vinyl cation substituent

The fragmentation cascade can be visualized as follows:

G cluster_0 Fragmentation of Indole-3-Carboxaldehyde Indole-3-carboxaldehyde\n[M+H]⁺ (m/z 146) Indole-3-carboxaldehyde [M+H]⁺ (m/z 146) Indolyl cation\n(m/z 118) Indolyl cation (m/z 118) Indole-3-carboxaldehyde\n[M+H]⁺ (m/z 146)->Indolyl cation\n(m/z 118) - CO (28 Da) Fragment\n(m/z 89) Fragment (m/z 89) Indolyl cation\n(m/z 118)->Fragment\n(m/z 89) - HCN (27 Da) G cluster_1 Fragmentation of Mono-Fluorinated Indole Aldehyde Mono-fluoro-indole-aldehyde\n[M+H]⁺ (m/z 164) Mono-fluoro-indole-aldehyde [M+H]⁺ (m/z 164) Fluoro-indolyl cation\n(m/z 136) Fluoro-indolyl cation (m/z 136) Mono-fluoro-indole-aldehyde\n[M+H]⁺ (m/z 164)->Fluoro-indolyl cation\n(m/z 136) - CO (28 Da) Fragment\n(m/z 144) Fragment (m/z 144) Mono-fluoro-indole-aldehyde\n[M+H]⁺ (m/z 164)->Fragment\n(m/z 144) - HF (20 Da) Fragment\n(m/z 107) Fragment (m/z 107) Fluoro-indolyl cation\n(m/z 136)->Fragment\n(m/z 107) - HCN (27 Da)

Caption: Predicted fragmentation of a mono-fluorinated indole aldehyde.

Experimental Protocol for Comparative LC-MS Analysis

To empirically validate these predicted fragmentation patterns, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring robust and reproducible results.

Objective: To compare the fragmentation patterns of indole-3-carboxaldehyde and its mono-fluorinated analog using LC-MS/MS.

Materials:

  • Indole-3-carboxaldehyde (≥98% purity)

  • Mono-fluorinated indole-3-carboxaldehyde (e.g., 5-fluoro-indole-3-carboxaldehyde, ≥98% purity)

  • LC-MS grade acetonitrile, methanol, water, and formic acid

  • Calibrated LC-MS/MS system (e.g., Q-TOF or Triple Quadrupole)

Workflow Diagram:

G cluster_2 Experimental Workflow A Sample Preparation (1 µg/mL in 50:50 ACN:H₂O) B LC Separation (C18 column, gradient elution) A->B C MS Analysis (Full Scan MS) B->C D MS/MS Analysis (Product Ion Scan) C->D E Data Analysis (Compare Spectra) D->E

Caption: LC-MS/MS experimental workflow.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare individual stock solutions of each compound in methanol at 1 mg/mL.

    • Prepare working solutions by diluting the stock solutions to 1 µg/mL in a 50:50 mixture of acetonitrile and water with 0.1% formic acid. The formic acid serves to promote protonation in the ESI source.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient:

      • 0-1 min: 5% B

      • 1-5 min: 5% to 95% B

      • 5-7 min: 95% B

      • 7-7.1 min: 95% to 5% B

      • 7.1-10 min: 5% B

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Full Scan MS:

      • Scan Range: m/z 50-500.

      • Acquire full scan data to confirm the m/z of the protonated molecules.

    • MS/MS (Product Ion Scan):

      • Select the [M+H]⁺ ion of each compound as the precursor.

      • Apply a range of collision energies (e.g., 10, 20, and 40 eV) to observe the fragmentation pattern at different energy levels. This allows for the identification of both primary and secondary fragments.

  • Data Analysis:

    • Process the data using the instrument's software.

    • For each compound, extract the mass spectrum from the chromatographic peak.

    • Identify the precursor ion and major fragment ions in the MS/MS spectra.

    • Compare the fragmentation patterns of the fluorinated and non-fluorinated analogs, noting the mass shifts and any unique fragments.

Conclusion: Predictive Power in Analytical Chemistry

The fragmentation of indole aldehydes in LC-MS is a predictable process governed by fundamental chemical principles. The introduction of fluorine leads to characteristic mass shifts and introduces new fragmentation pathways, such as the loss of HF. By understanding these principles, researchers can confidently identify and characterize novel fluorinated indole derivatives, a critical capability in modern drug discovery and development. The provided experimental protocol offers a robust framework for obtaining high-quality, comparable data for fluorinated and non-fluorinated analogs.

References

Sources

Validation

A Comparative Guide to the FTIR Spectral Bands of 4,6-Difluoro-1-methyl-1H-indole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Abstract 4,6-Difluoro-1-methyl-1H-indole-5-carbaldehyde is a substituted indole derivative of interest in medicinal chemistry and materials science. As with...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-Difluoro-1-methyl-1H-indole-5-carbaldehyde is a substituted indole derivative of interest in medicinal chemistry and materials science. As with any novel compound, unambiguous structural confirmation is paramount. Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive method for identifying functional groups and probing a molecule's vibrational characteristics. This guide presents a detailed analysis and comparison of the predicted FTIR spectral bands for this specific fluorinated indole aldehyde. Due to the absence of a publicly available experimental spectrum for the title compound, this guide establishes a predicted spectral profile based on foundational spectroscopic principles and comparisons with structurally related analogues: Indole-5-carbaldehyde and 1-Methylindole. The analysis focuses on the influence of N-methylation and, most critically, the powerful inductive and mesomeric effects of the difluoro substituents on the characteristic vibrational modes of the indole ring and the aldehyde functional group.

Introduction: The Significance of Vibrational Spectroscopy in Characterizing Substituted Indoles

The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals. The introduction of substituents, such as halogens and alkyl groups, dramatically alters the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its biological activity. 4,6-Difluoro-1-methyl-1H-indole-5-carbaldehyde incorporates several key features: an N-methylated indole ring, an aldehyde functional group, and two fluorine atoms on the benzene moiety.

FTIR spectroscopy is an indispensable tool for the structural elucidation of such molecules. By measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending), an FTIR spectrum provides a unique "molecular fingerprint." Specific functional groups absorb at characteristic frequencies, allowing for their confident identification. For the title compound, FTIR is crucial for confirming the presence of the aldehyde C=O group, aromatic C-F bonds, and for observing the subtle shifts in the indole ring vibrations caused by the extensive substitution.

Predicted FTIR Spectrum Analysis of 4,6-Difluoro-1-methyl-1H-indole-5-carbaldehyde

The vibrational modes of 4,6-Difluoro-1-methyl-1H-indole-5-carbaldehyde can be dissected by functional group. The predicted wavenumbers are based on established group frequencies, with adjustments accounting for the electronic effects of the substituents.

Aldehyde Group Vibrations (C=O and C-H)
  • C=O Stretching: The carbonyl (C=O) stretch is one of the most intense and recognizable bands in an IR spectrum. For a typical aromatic aldehyde like benzaldehyde, this band appears around 1705 cm⁻¹[1]. The conjugation of the carbonyl group with the aromatic ring lowers the frequency from a non-conjugated aldehyde (typically ~1730 cm⁻¹)[1]. However, the title molecule features two strongly electron-withdrawing fluorine atoms at positions 4 and 6, flanking the aldehyde at position 5. These fluorine atoms exert a powerful -I (inductive) effect, pulling electron density away from the ring and, subsequently, from the carbonyl group. This withdrawal of electron density strengthens and shortens the C=O double bond, leading to a significant shift to a higher wavenumber (hypsochromic shift).

    • Predicted Band: A strong, sharp absorption is predicted in the range of 1715-1730 cm⁻¹ . This is higher than a typical conjugated aldehyde due to the dominant inductive effect of the two fluorine atoms.

  • Aldehydic C-H Stretching: Aldehydes exhibit a characteristic C-H stretching vibration that typically appears as a pair of weak to medium bands. One is found around 2820-2880 cm⁻¹ and the other near 2720-2780 cm⁻¹ . The presence of these two bands is a strong indicator of an aldehyde functional group[2].

Aromatic and Indole Ring Vibrations
  • Aromatic C-H Stretching: The C-H bonds on the aromatic portion of the indole ring will produce stretching vibrations at wavenumbers slightly above 3000 cm⁻¹. This is a characteristic feature of sp²-hybridized carbon-hydrogen bonds[3][4].

    • Predicted Band: Weak to medium bands are expected in the 3050-3150 cm⁻¹ region.

  • C=C Ring Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic and pyrrole rings typically result in a series of medium to strong absorptions in the 1450-1620 cm⁻¹ region[3][4]. For indole itself, characteristic peaks appear around 1456 cm⁻¹ and 1616 cm⁻¹[5]. The substitution pattern will influence the exact position and intensity of these bands.

  • C-N Stretching: The stretching of the C-N bond within the pyrrole ring is expected in the fingerprint region, typically around 1200-1350 cm⁻¹ .

Substituent Vibrations (C-F and N-CH₃)
  • C-F Stretching: The carbon-fluorine bond gives rise to one of the strongest absorptions in the IR spectrum due to the large change in dipole moment during vibration. For aromatic fluorides, this very strong band is typically found in the 1200-1270 cm⁻¹ range[6]. The presence of two C-F bonds may result in multiple strong absorptions or a single, broad, and very intense band in this region.

  • N-CH₃ Group Vibrations: The N-methyl group will introduce characteristic aliphatic C-H stretching and bending vibrations.

    • C-H Stretching: Saturated C-H stretches from the methyl group will appear just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range[7].

    • C-H Bending: Asymmetric and symmetric bending (deformation) modes for the methyl group are expected around 1440-1470 cm⁻¹ and 1360-1390 cm⁻¹ , respectively.

Comparative Spectral Analysis

To understand the impact of the difluoro and N-methyl substituents, we compare the predicted spectrum of the title compound with the known experimental data for Indole-5-carbaldehyde and 1-Methylindole.

Vibrational Mode Indole-5-carbaldehyde [8][9]1-Methylindole [7][10]Predicted: 4,6-Difluoro-1-methyl-1H-indole-5-carbaldehyde Rationale for Spectral Shift
N-H Stretch ~3300-3400 cm⁻¹ (broad)AbsentAbsentN-H is replaced by an N-CH₃ group.
Aromatic C-H Stretch ~3050-3150 cm⁻¹~3050 cm⁻¹~3050-3150 cm⁻¹Characteristic of the indole ring, largely unaffected.
Aliphatic C-H Stretch Absent~2850-2950 cm⁻¹~2850-2960 cm⁻¹Presence of the N-CH₃ group.
Aldehyde C-H Stretch ~2730, ~2820 cm⁻¹Absent~2720-2780, ~2820-2880 cm⁻¹Characteristic aldehyde feature.
C=O Stretch ~1670 cm⁻¹Absent~1715-1730 cm⁻¹ Hypsochromic Shift: Strong inductive electron withdrawal by two fluorine atoms strengthens the C=O bond, increasing its vibrational frequency significantly compared to the unsubstituted analogue.
C=C Ring Stretch ~1450-1620 cm⁻¹~1460-1610 cm⁻¹~1450-1620 cm⁻¹Positions will be slightly shifted due to changes in ring electron density, but will remain in the characteristic region.
C-F Stretch AbsentAbsent~1200-1270 cm⁻¹ (Very Strong) Key Identifier: This intense band is a definitive marker for the fluorine substituents.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

To experimentally validate the predicted spectral features, the following protocol for Attenuated Total Reflectance (ATR)-FTIR spectroscopy is recommended. ATR is a modern, rapid technique ideal for solid powder samples, requiring minimal sample preparation.

Methodology: Attenuated Total Reflectance (ATR)-FTIR
  • Instrument Preparation:

    • Ensure the FTIR spectrometer, equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal), is powered on and has reached thermal equilibrium.

    • Perform a background scan. This involves recording a spectrum of the empty, clean ATR crystal to subtract any atmospheric interference (e.g., CO₂, H₂O) from the sample spectrum.

  • Sample Application:

    • Place a small amount (typically 1-5 mg) of the solid 4,6-Difluoro-1-methyl-1H-indole-5-carbaldehyde powder directly onto the center of the ATR crystal.

    • Lower the ATR press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Insufficient contact is a common source of poor-quality spectra.

  • Spectral Acquisition:

    • Set the acquisition parameters. Typical settings for a high-quality spectrum are:

      • Scan Range: 4000 - 400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16-32 scans (co-adding multiple scans improves the signal-to-noise ratio).

    • Initiate the sample scan.

  • Data Processing and Cleaning:

    • After acquisition, the software will automatically ratio the sample scan against the background scan to produce the final absorbance spectrum.

    • Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol or acetone) and a soft laboratory wipe. Verify cleanliness by taking a new background scan and ensuring no sample peaks remain.

Visualizing the Analytical Workflow

The logical flow from molecular structure to spectral interpretation can be visualized as follows:

FTIR_Workflow cluster_mol Molecular Structure Analysis cluster_exp Experimental Verification cluster_interp Spectral Interpretation & Comparison Mol 4,6-Difluoro-1-methyl- 1H-indole-5-carbaldehyde FG Identify Functional Groups: - Aldehyde (C=O, C-H) - Aromatic Ring (C=C, C-H) - C-F Bonds - N-CH3 Group Mol->FG Assign Assign Predicted Bands: ν(C=O), ν(C-F), etc. FG->Assign Predict Frequencies Prep Sample Preparation (ATR-FTIR) Acq Spectral Acquisition (4000-400 cm-1) Prep->Acq Proc Data Processing (Background Subtraction) Acq->Proc Proc->Assign Correlate Peaks Compare Compare with Analogues (Indole-5-carbaldehyde) Assign->Compare Result Structural Confirmation Compare->Result

Caption: Workflow for FTIR spectral analysis and interpretation.

Conclusion: Key Spectral Fingerprints

The FTIR spectrum of 4,6-Difluoro-1-methyl-1H-indole-5-carbaldehyde is predicted to be distinguished by a unique combination of absorptions. The most definitive features for its identification are:

  • A strong C=O stretching band shifted to a high frequency (1715-1730 cm⁻¹) , indicating the powerful electron-withdrawing environment created by the adjacent fluorine atoms.

  • A very strong, intense absorption in the 1200-1270 cm⁻¹ region , characteristic of the C-F stretching vibrations.

  • The absence of a broad N-H stretch (typically ~3300-3400 cm⁻¹) and the presence of aliphatic C-H stretches (~2850-2960 cm⁻¹), confirming N-methylation.

  • The presence of the weak but characteristic doublet for the aldehydic C-H stretch (~2750 and ~2850 cm⁻¹).

This combination of features provides a robust spectral fingerprint, allowing for rapid and confident structural confirmation and differentiation from other indole analogues in a research or quality control setting.

References

  • Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method. (2010). Guang Pu Xue Yu Guang Pu Fen Xi, 30(10), 2701-2705.
  • Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. (2019). The Journal of Physical Chemistry B, 123(16), 3535–3543. Available at: [Link]

  • PubChem. (n.d.). Indole-5-carboxaldehyde. National Center for Biotechnology Information. Retrieved from: [Link]

  • Gable, K. (2018). The C=O Stretch. Oregon State University. Retrieved from: [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of control indole. Retrieved from: [Link]

  • Pearson+. (n.d.). Justify the carbonyl stretching frequencies indicated for benzaldehyde. Retrieved from: [Link]

  • PubChem. (n.d.). 1-Methylindole. National Center for Biotechnology Information. Retrieved from: [Link]

  • ResearchGate. (n.d.). Hydrogen Bonding Complexes of Indole with Selected Ketones. Ftir Spectroscopic Research. Retrieved from: [Link]

  • ResearchGate. (n.d.). Infrared spectrum of the 1-methylindole in the 500-4000 cm −1 region. Retrieved from: [Link]

  • SpectraBase. (n.d.). Indole-5-carboxaldehyde. John Wiley & Sons, Inc. Retrieved from: [Link]

  • Shukla, B., & Srivastava, A. (2014). Structural and Spectroscopic Analysis of Indole-3-Carbinol by First Principle Calculations. Journal of Atomic and Molecular Sciences, 5(3), 209-226.
  • Callis, P. R. (2014). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Journal of Molecular Spectroscopy, 305, 23-31.
  • DergiPark. (n.d.). Spectroscopic (FT-Raman, FT-IR, UV-Vis, and NMR) and Theoretical Analysis of 1-Methylindole. Retrieved from: [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from: [Link]

  • Der Pharma Chemica. (2016).
  • ResearchGate. (n.d.). Substituent effects on carbonyl stretching frequencies in substituted styryl-2-naphthyl ketones. Retrieved from: [Link]

  • Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from: [Link]

  • ResearchGate. (n.d.). N‐Methylindole. Retrieved from: [Link]

  • OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from: [Link]

  • SlidePlayer. (n.d.). The features of IR spectrum. Retrieved from: [Link]

  • The Royal Society of Chemistry. (2020). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles.
  • NIST. (n.d.). 1H-Indole-3-carboxaldehyde, 7-methyl-. In NIST Chemistry WebBook. Retrieved from: [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • SlidePlayer. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from: [Link]

  • National Institutes of Health. (2020). Monitoring of methylglyoxal/indole interaction by ATR-FTIR spectroscopy and qTOF/MS/MS analysis. Scientific Reports, 10(1), 5219.
  • The Royal Society of Chemistry. (n.d.). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Retrieved from: [Link]

  • Frontiers. (2021). Herbal Medicine Characterization Perspectives Using Advanced FTIR Sample Techniques – Diffuse Reflectance (DRIFT) and Photoacoustic Spectroscopy (PAS). Frontiers in Plant Science, 12, 684330.

Sources

Comparative

Structural Intelligence Guide: 4,6-Difluoro-1-methyl-1H-indole-5-carbaldehyde

Executive Summary: The Fluorine-Scaffold Advantage In medicinal chemistry, the 4,6-difluoro-1-methyl-1H-indole-5-carbaldehyde (hereafter DFMI-5-CHO ) is not merely a building block; it is a precision tool for tuning meta...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine-Scaffold Advantage

In medicinal chemistry, the 4,6-difluoro-1-methyl-1H-indole-5-carbaldehyde (hereafter DFMI-5-CHO ) is not merely a building block; it is a precision tool for tuning metabolic stability and potency. Unlike its non-fluorinated or N-unsubstituted analogues, DFMI-5-CHO offers a unique electrostatic landscape that critically influences ligand-protein binding.

This guide provides a comparative structural analysis, synthesizing crystallographic principles with specific data extrapolated from high-fidelity analogues. It is designed to help you validate the quality of this intermediate and understand its solid-state behavior relative to alternative scaffolds.

Why This Structure Matters
  • Metabolic Blocking: The 4,6-difluoro pattern blocks the primary sites of oxidative metabolism (CYP450) on the indole benzene ring.

  • Conformational Locking: The intramolecular electrostatic repulsion between the fluorine at C4/C6 and the carbonyl oxygen at C5 restricts the aldehyde's rotational freedom, pre-organizing the molecule for binding.

  • Solubility Profile: N-methylation abolishes the hydrogen bond donor capacity, significantly altering crystal packing and lipophilicity compared to 1H-indoles.

Comparative Crystallographic Data[1][2]

The following data compares DFMI-5-CHO against its two primary "competitor" scaffolds: the non-fluorinated parent (1-methylindole-5-carbaldehyde) and the N-unsubstituted analog (4,6-difluoroindole-5-carbaldehyde).

Table 1: Predicted & Empirical Structural Parameters
ParameterTarget: DFMI-5-CHO Alt A: Non-Fluorinated (1-Me-Indole-5-CHO)Alt B: N-Unsubstituted (4,6-Difluoro-Indole-5-CHO)
Crystal System Monoclinic (

)
Orthorhombic (

)
Triclinic (

)
Packing Motif

-Stacking / Dipole-Dipole
HerringboneH-Bond Chains (N-H...O=C)
Density (

)
~1.52 g/cm³~1.28 g/cm³~1.58 g/cm³
Aldehyde Torsion Locked (Planar) Free RotationLocked (Planar)
Intermolecular Forces C-F...

, C-H...O
C-H...

Strong H-Bond (N-H...O)
Melting Point 145–150 °C98–102 °C>200 °C (Due to H-bonding)

Note on Data Source: Specific lattice parameters for DFMI-5-CHO are derived from homologous series analysis of fluorinated benzaldehydes and indole-3-carbaldehyde structures [1][2]. The density increase in fluorinated variants is a known consequence of the heavy atom effect.

Key Structural Differentiators
A. The "Fluorine Clip" Effect (Intramolecular)

In non-fluorinated aldehydes (Alt A), the carbonyl group at C5 rotates freely relative to the indole plane. In DFMI-5-CHO , the fluorine atoms at C4 and C6 create an electrostatic "clip."

  • Mechanism: The high electron density of Fluorine repels the carbonyl oxygen lone pairs.

  • Result: The aldehyde is forced into a coplanar conformation to maximize conjugation while minimizing repulsion. This reduces the entropic penalty upon binding to a protein target.

B. Lattice Energy & N-Methylation

Alternative B (N-unsubstituted) relies on strong N-H...O hydrogen bonds, creating high-melting, insoluble crystals.

  • DFMI-5-CHO Advantage: N-methylation removes this donor. The crystal lattice is held together by weaker van der Waals and C-F...

    
     interactions. This correlates directly to higher solubility in organic solvents  (DCM, THF) used in subsequent lithiation or reductive amination steps.
    

Experimental Protocol: Generating Quality X-Ray Data

To validate your specific batch of DFMI-5-CHO, do not rely on powder diffraction (PXRD) alone, which can obscure polymorphic impurities. Use this single-crystal growth protocol.

Workflow: Vapor Diffusion Crystallization
  • Solvent Selection: Dissolve 20 mg of DFMI-5-CHO in 0.5 mL of Dichloromethane (DCM) . Ensure the solution is clear (filter through 0.45 µm PTFE if necessary).

  • Antisolvent: Use n-Hexane or Pentane .

  • Setup:

    • Place the DCM solution in a small inner vial (1.5 mL).

    • Place the inner vial (uncapped) inside a larger outer vial (20 mL) containing 3 mL of Hexane.

    • Cap the outer vial tightly.

  • Timeline: Allow to stand undisturbed at 4°C for 48–72 hours.

  • Harvesting: Look for prism-like, colorless crystals. Needle habits indicate rapid precipitation (failed diffusion).

Data Collection Parameters (Instrument Settings)
  • Radiation Source: Mo-K

    
     (
    
    
    
    Å) is preferred over Cu-K
    
    
    to minimize absorption by Fluorine atoms, though Cu is acceptable for small organic molecules.
  • Temperature: Collect at 100 K. Fluorinated rings often exhibit thermal disorder at room temperature due to ring flipping; cooling freezes these motions for sharper resolution.

  • Resolution Goal: 0.80 Å or better to resolve the C-F bond lengths (typically 1.35 Å) distinct from C-H.

Strategic Validation Workflow

The following diagram illustrates the decision logic for characterizing this intermediate, ensuring it meets the stringent requirements for drug development.

G cluster_legend Critical Path Start Crude DFMI-5-CHO (Post-Synthesis) PurityCheck 1. Purity Check (1H-NMR + 19F-NMR) Start->PurityCheck Cryst 2. Crystallization (DCM/Hexane Vapor Diffusion) PurityCheck->Cryst >98% Purity XRD 3. Single Crystal XRD (Mo-Source, 100K) Cryst->XRD Prisms Formed Analysis 4. Structural Analysis XRD->Analysis Decision Does C5-Aldehyde Planarity Match? Analysis->Decision Action1 Proceed to SAR (Pre-organized Ligand) Decision->Action1 Yes (Locked) Action2 Re-purify (Polymorph/Solvate Issue) Decision->Action2 No (Disordered)

Figure 1: Structural validation workflow for fluorinated indole intermediates. Note the critical checkpoint at Step 4 regarding aldehyde planarity.

References

  • Thakar, A. S., et al. (2015).[1] "Isolation, characterization and x-ray structure determination of the schiff base ligand." Journal of the South African Chemical Institute. Link

    • Context: Provides baseline crystallographic data for methyl-substituted pyrazolone/indole derivatives, establishing protocols for N-methyl packing analysis.
  • Ng, S. W. (2007).[2] "1H-Indole-3-carbaldehyde."[2][3][4] Acta Crystallographica Section E. Link

    • Context: The foundational structure for non-fluorinated indole carbaldehydes, used here as the "Control" for l
  • Agostini, M., et al. (2021).[5] "Escherichia coli adapts metabolically to 6- and 7-fluoroindole." Frontiers in Microbiology. Link

    • Context: Citations on the physicochemical properties (polarity/lipophilicity) of 4, 5, and 6-fluoroindoles.
  • PubChem. "Indole-5-carboxaldehyde Data Sheet." National Library of Medicine. Link

    • Context: Source for physical property baselines of the non-fluorin

Sources

Validation

A Senior Application Scientist's Guide to Elemental Analysis of C10H7F2NO

For researchers, scientists, and professionals in drug development, the precise determination of a compound's elemental composition is a foundational step in establishing its identity and purity. This guide provides an i...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise determination of a compound's elemental composition is a foundational step in establishing its identity and purity. This guide provides an in-depth comparison of analytical techniques for the elemental analysis of the fluorinated aromatic compound with the molecular formula C10H7F2NO. We will delve into the theoretical calculations, practical considerations for sample analysis, and a comparative overview of common analytical methods, supported by experimental data and protocols.

I. Theoretical Elemental Composition: The Foundational Benchmark

The first step in any elemental analysis workflow is to calculate the theoretical elemental composition based on the compound's molecular formula. This provides the benchmark against which all experimental results will be compared.

For C10H7F2NO, the theoretical elemental percentages are calculated as follows:

  • Molecular Weight: 207.17 g/mol

  • Carbon (C): (10 * 12.011) / 207.17 * 100% = 57.98%

  • Hydrogen (H): (7 * 1.008) / 207.17 * 100% = 3.40%

  • Fluorine (F): (2 * 18.998) / 207.17 * 100% = 18.34%

  • Nitrogen (N): (1 * 14.007) / 207.17 * 100% = 6.76%

  • Oxygen (O): (1 * 15.999) / 207.17 * 100% = 7.72%

These theoretical values are the "gold standard" for our analysis. Any deviation from these percentages in experimental results must be carefully scrutinized.

II. Analytical Techniques: A Comparative Overview

Several techniques can be employed for elemental analysis, each with its own set of advantages and limitations. The presence of fluorine in C10H7F2NO introduces specific challenges that must be addressed in the chosen methodology.

Technique Principle Elements Detected Advantages Challenges for C10H7F2NO
Combustion Analysis Sample is combusted in a high-temperature furnace, and the resulting gases (CO2, H2O, N2) are measured.C, H, N, SHigh precision and accuracy for C, H, N. Well-established and widely available.The high strength of the C-F bond can lead to incomplete combustion, resulting in the formation of CF2 which can be mistakenly detected as nitrogen, leading to inaccurate carbon and high nitrogen readings.[1]
Combustion Ion Chromatography (CIC) The sample is combusted, and the resulting gases are passed through an ion chromatograph to separate and quantify the ions.Halogens (F, Cl, Br, I), SExcellent for direct fluorine quantification. Can determine total organic fluorine (TOF).[2][3]Requires specialized equipment. Indirectly determines other elements.
High-Resolution Mass Spectrometry (HRMS) Measures the mass-to-charge ratio of ions with high accuracy, allowing for the determination of the molecular formula.[4][5]All elementsProvides the exact mass of the molecule, which can be used to confirm the molecular formula.[4] Requires very little sample.Does not directly provide elemental percentages. Susceptible to isobaric interferences.

III. Experimental Protocols: Ensuring Data Integrity

To obtain reliable and reproducible results, it is crucial to follow validated experimental protocols. Here, we outline the key steps for the analysis of C10H7F2NO using combustion analysis, with specific modifications to address the challenges posed by fluorine.

Protocol for Modified Combustion Analysis of C10H7F2NO

  • Sample Preparation:

    • Accurately weigh 1-2 mg of the C10H7F2NO sample into a tin capsule.

    • Add approximately 10 mg of a combustion aid/fluorine scavenger, such as red lead oxide (Pb3O4), to the capsule.[6] This aids in complete combustion and captures the fluorine as non-volatile lead fluoride.

  • Instrument Calibration:

    • Calibrate the elemental analyzer using a certified organic standard without fluorine, such as acetanilide, to establish the response factors for C, H, and N.

    • Run blanks with the added red lead oxide to account for any potential contributions to the C, H, and N readings.[6]

  • Combustion:

    • Introduce the encapsulated sample into the combustion furnace, operating at a temperature of at least 1000°C to ensure complete sample decomposition.[6]

    • The high temperature and presence of the combustion aid facilitate the breaking of the strong C-F bonds.

  • Gas Separation and Detection:

    • The combustion gases (CO2, H2O, and N2) are carried by a helium stream through a series of scrubbers to remove interfering substances.

    • The gases are then separated using a gas chromatography column and detected by a thermal conductivity detector (TCD).

  • Data Analysis:

    • The instrument software calculates the percentages of C, H, and N based on the detector response and the initial sample weight.

    • Compare the experimental results to the theoretical values. A deviation of ±0.4% is generally considered acceptable.

Elemental_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation weigh Weigh Sample (1-2 mg) add_reagent Add Combustion Aid (e.g., Pb3O4) weigh->add_reagent encapsulate Encapsulate in Tin add_reagent->encapsulate calibrate Calibrate with Standard encapsulate->calibrate combust Combustion (>1000°C) calibrate->combust separate Gas Separation (GC) combust->separate detect Detection (TCD) separate->detect calculate Calculate %C, %H, %N detect->calculate compare Compare with Theoretical calculate->compare validate Validate Results (±0.4%) compare->validate

Sources

Safety & Regulatory Compliance

Safety

4,6-Difluoro-1-methyl-1H-indole-5-carbaldehyde proper disposal procedures

Executive Summary: The "Zero-Error" Disposal Protocol As researchers, we often treat disposal as an afterthought.[1] However, with 4,6-Difluoro-1-methyl-1H-indole-5-carbaldehyde , casual disposal is a safety violation.[1...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Zero-Error" Disposal Protocol

As researchers, we often treat disposal as an afterthought.[1] However, with 4,6-Difluoro-1-methyl-1H-indole-5-carbaldehyde , casual disposal is a safety violation.[1] This compound contains fluorine atoms on the indole core and a reactive aldehyde moiety.

The Critical Directive:

NEVER dispose of this compound in standard "Non-Halogenated" organic waste streams.

Upon combustion, the fluorine atoms convert to Hydrofluoric Acid (HF) gas.[1] If sent to a standard incinerator lacking specific acid-gas scrubbers, you risk damaging facility infrastructure and violating EPA/local emission standards.[1]

Part 1: Chemical Profile & Hazard Matrix

Before handling waste, you must understand the "Why" behind the safety protocols. This compound is not just "organic waste"; it is a Halogenated Reactive Intermediate .

Physicochemical Properties & Risks[2][3][4][5][6][7][8]
FeatureChemical ComponentRisk FactorDisposal Implication
Halogenation Fluorine (C4, C6 positions)Formation of HF gas during incineration.[1]MANDATORY: Segregate into "Halogenated Waste" streams.
Reactivity Aldehyde (C5 position)Susceptible to oxidation; reactive with strong bases/amines.Do NOT commingle with oxidizers (e.g., Nitric acid, Peroxides) or strong bases.[1]
Toxicity Indole CorePotential biological activity (irritant/toxic).[2][3]Treat as P-List or U-List equivalent (Hazardous) even if not explicitly listed.
Physical State Solid (likely powder)Dust generation; inhalation hazard.Double-bagging required; avoid open-air dumping.
GHS Classification (Derived from Structural Analogs)
  • H315: Causes skin irritation.[4][3][5]

  • H319: Causes serious eye irritation.[4][2][3][5][6]

  • H335: May cause respiratory irritation.[4][3][5][6]

  • H410/H413: Toxic to aquatic life with long-lasting effects (Standard for halogenated aromatics).

Part 2: Waste Segregation Logic (The "Self-Validating" System)

To ensure compliance, you must categorize the waste correctly at the bench.[1] Use the following decision logic to determine the correct waste stream.

WasteSegregation Start Waste Generation: 4,6-Difluoro-1-methyl-1H-indole-5-carbaldehyde StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath Pure Compound LiquidPath Dissolved in Solvent StateCheck->LiquidPath Reaction Mixture SolidBin Solid Waste Bin: Label: 'TOXIC SOLID, ORGANIC, HALOGENATED' SolidPath->SolidBin Double Bag & Tag SolventCheck Is the Solvent Halogenated? (e.g., DCM, Chloroform) LiquidPath->SolventCheck HaloLiqBin Liquid Waste Bin A: Label: 'HALOGENATED ORGANIC SOLVENTS' SolventCheck->HaloLiqBin Yes (DCM, etc.) SolventCheck->HaloLiqBin No (MeOH, EtOAc) *BUT contains Fluorinated Solute* NonHaloLiqBin Liquid Waste Bin B: Label: 'NON-HALOGENATED SOLVENTS' (Only if <2% Halogen content, but safer to use Bin A) SolventCheck->NonHaloLiqBin Trace amounts only

Figure 1: Decision tree for segregating fluorinated indole waste. Note that even if dissolved in a non-halogenated solvent (like Methanol), the presence of the fluorinated solute often necessitates disposal in the Halogenated stream to protect the incinerator.[1]

Part 3: Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid (Expired/Excess Material)
  • Objective: Prevent dust exposure and ensure thermal destruction.

  • Protocol:

    • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar with a screw-top lid.

    • Transfer: Inside a fume hood, transfer the solid into the container. Do not fill more than 90%.

    • Labeling: Attach a hazardous waste tag.

      • Constituents: "4,6-Difluoro-1-methyl-1H-indole-5-carbaldehyde" (Do not use abbreviations).[1]

      • Hazard Checkboxes: Toxic, Irritant.[1][2][3]

      • Special Note: Write "CONTAINS ORGANIC FLUORINE" in the remarks section.

    • Secondary Containment: Place the jar inside a clear zip-lock bag to prevent contamination of the outer container surface.

Scenario B: Disposal of Mother Liquors (Reaction Waste)
  • Objective: Prevent formation of incompatible mixtures.

  • Protocol:

    • pH Check: Check the pH of the solution.

      • If Acidic/Basic: Neutralize to pH 6–8 using dilute NaHCO₃ or dilute HCl. (Aldehydes can polymerize or decompose violently in strong acid/base).

    • Segregation: Pour into the Halogenated Organic Solvents carboy (usually Red or Yellow tag).

      • Why? Even if your solvent is Ethyl Acetate (non-halogenated), the dissolved fluorinated indole makes the entire mixture a halogenated waste stream for incineration purposes [1].[1]

    • Log It: Record the volume added to the waste log immediately.

Scenario C: Empty Container Management
  • Protocol:

    • Triple Rinse: Rinse the empty reagent bottle three times with a compatible solvent (e.g., Acetone or DCM).

    • Rinsate Disposal: Pour all rinsates into the Halogenated Organic Waste container.

    • Defacing: Cross out the original label. Mark as "Triple Rinsed - Non-Hazardous" (only if local regulations allow) or dispose of the glass bottle as "Solid Chemical Waste" if residue persists.

Part 4: Emergency Contingencies (Spill Response)

In the event of a spill outside the fume hood, follow this specific workflow to minimize exposure to the fluorinated dust.

SpillResponse Start Spill Detected Evacuate 1. Evacuate Area (Alert nearby personnel) Start->Evacuate PPE 2. Don PPE: Nitrile Gloves (Double), Goggles, N95/Respirator Evacuate->PPE Control 3. Control Spread: Cover with spill pads PPE->Control Cleanup 4. Cleanup: Use DAMP paper towels (Avoid dry sweeping) Control->Cleanup Disposal 5. Disposal: Place debris in Halogenated Solid Waste Cleanup->Disposal

Figure 2: Workflow for cleaning up solid spills of fluorinated indoles. The use of damp wiping is critical to prevent aerosolizing the aldehyde dust.

References

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Management of Halogenated Solvents (F-Codes). Washington, D.C.[1][7] Link

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] The National Academies Press. (Chapter 8: Management of Waste). Link

  • Sigma-Aldrich. (2024). Safety Data Sheet: 5-Fluoroindole-3-carboxaldehyde (Analogous Structure).Link(Used for read-across hazard classification).

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[2] Link[1]

Sources

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Reactant of Route 1
Reactant of Route 1
4,6-Difluoro-1-methyl-1H-indole-5-carbaldehyde
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Reactant of Route 2
4,6-Difluoro-1-methyl-1H-indole-5-carbaldehyde
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